SNX7
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-ethyl-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-17-14-8-4-3-7-13(14)16-15(17)10-9-12-6-5-11-18-12/h3-11H,2H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDSCSOYABNWQH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Functions of Sorting Nexin 7 (SNX7) in Intracellular Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorting nexin 7 (SNX7), a member of the sorting nexin (SNX) family of proteins, plays a crucial role in the intricate network of intracellular trafficking. Characterized by the presence of a Phox (PX) domain for phosphoinositide binding and a Bin/Amphiphysin/Rvs (BAR) domain for sensing and inducing membrane curvature, this compound is a key regulator of endosomal sorting processes. This technical guide provides a comprehensive overview of the established and emerging functions of this compound, with a particular focus on its role in autophagy, receptor trafficking, and its implications in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this compound-mediated pathways.
Introduction to Sorting Nexin 7
This compound is a peripheral membrane protein that belongs to the SNX-BAR subfamily.[1] Like other members of this family, it is involved in sorting and trafficking of cargo within the endocytic network.[2] The defining features of this compound are its PX domain, which facilitates its recruitment to phosphatidylinositol 3-phosphate (PtdIns(3)P)-enriched membranes such as early endosomes, and its BAR domain, which is involved in membrane remodeling.[3][4] While some SNX-BAR proteins can form homodimers, this compound primarily functions as part of a heterodimeric complex, most notably with SNX4.[4] This guide will delve into the molecular mechanisms of this compound function, its known interaction partners, and its role in cellular homeostasis and disease.
Core Function of this compound in Autophagy
A primary and well-characterized function of this compound is its critical role in the process of autophagy, a cellular recycling mechanism essential for maintaining cellular homeostasis. This compound, in a heterodimeric complex with SNX4, acts as a positive regulator of autophagosome assembly.[3][4]
The SNX4-SNX7 Heterodimer in ATG9A Trafficking
The SNX4-SNX7 complex is instrumental in coordinating the trafficking of ATG9A, a multi-spanning transmembrane protein that is essential for the formation of the autophagosome.[3][4] ATG9A-containing vesicles are delivered to the site of autophagosome nucleation, and the SNX4-SNX7 heterodimer is required for the efficient mobilization of these vesicles from the Golgi region to the nascent isolation membrane (phagophore).[3][4] Disruption of the SNX4-SNX7 complex leads to the mis-trafficking and retention of ATG9A in the Golgi area, thereby impairing autophagosome assembly.[3]
Quantitative Impact of this compound on Autophagosome Formation
Studies have quantitatively demonstrated the importance of this compound in autophagy. Depletion of this compound using siRNA leads to a significant increase in the number of puncta for early autophagy markers like GFP-ATG13 and WIPI2 upon starvation, suggesting a kinetic delay or defect in the progression of autophagosome formation.[3] Furthermore, the average lifespan of GFP-ATG5 puncta, which marks sites of autophagosome assembly, is altered in cells depleted of SNX4 or this compound.[3]
| Experimental Condition | Parameter Measured | Observation | Reference |
| This compound siRNA Knockdown in hTERT-RPE1 cells (starvation-induced) | Number of GFP-ATG13 puncta per cell | Significantly increased compared to control. | [3] |
| Number of WIPI2 puncta per cell | Significantly increased compared to control. | [3] | |
| Number of ATG16L1 puncta per cell | Significantly increased compared to control. | [3] | |
| SNX4 or this compound siRNA Knockdown in GFP-ATG5 stable hTERT-RPE1 cells (starvation-induced) | Average GFP-ATG5 puncta lifespan | In SNX4-silenced cells, the lifespan was significantly shorter (~1.75 min) compared to control (~2.5 min). In this compound-silenced cells, the average lifespan was ~2.5 min, similar to control. | [3] |
| Colocalization of WIPI2 and ATG5 | Significantly lower in this compound-suppressed cells. | [3] |
Role of this compound in Other Intracellular Trafficking Pathways
Beyond its well-established role in autophagy, emerging evidence suggests that this compound is involved in other critical intracellular trafficking pathways.
Amyloid Precursor Protein (APP) Trafficking and Alzheimer's Disease
This compound has been implicated in the processing of the amyloid precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease.[4] Overexpression of this compound has been shown to reduce the production of amyloid-β (Aβ) peptides by directing APP for lysosomal degradation.[4] This suggests that this compound may play a protective role in Alzheimer's disease by promoting the clearance of APP.
Transferrin Receptor Recycling
The SNX-BAR family of proteins is known to be involved in the recycling of various receptors, including the transferrin receptor (TfR). While the direct role of this compound in TfR recycling is still under investigation, its association with SNX4, which has been implicated in this process, suggests a potential involvement.[5] Quantitative analysis of transferrin recycling kinetics upon this compound knockdown would be a crucial experiment to elucidate its specific function in this pathway.
Epidermal Growth Factor Receptor (EGFR) Degradation
The endosomal sorting of the epidermal growth factor receptor (EGFR) is a critical step in regulating its signaling output. While some SNX proteins are known to be involved in EGFR degradation, the specific role of this compound in this process is not yet well-defined.[2] Investigating the rate of EGFR degradation upon this compound silencing would provide valuable insights into its potential function in this pathway.
Experimental Protocols
To facilitate further research into this compound function, this section provides detailed methodologies for key experiments.
siRNA-Mediated Knockdown of this compound in HeLa Cells
This protocol describes a general procedure for the transient knockdown of this compound using small interfering RNA (siRNA) in HeLa cells.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
Validated siRNA targeting human this compound (e.g., from Thermo Fisher Scientific, QIAGEN)
-
Control (non-targeting) siRNA
-
Complete growth medium (DMEM with 10% FBS)
-
6-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: One day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 20 pmol of this compound siRNA or control siRNA in 100 µL of Opti-MEM I Medium in a microcentrifuge tube.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM I Medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently by pipetting and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL of siRNA-Lipofectamine RNAiMAX complexes to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency of this compound by Western blotting or qRT-PCR.
Co-Immunoprecipitation of Endogenous SNX4 and this compound
This protocol outlines a method for co-immunoprecipitating the endogenous SNX4-SNX7 complex from cell lysates.
Materials:
-
HEK293T or HeLa cells
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-SNX4 antibody (for immunoprecipitation)
-
Anti-SNX7 antibody (for Western blotting)
-
Rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Magnetic rack
-
Laemmli sample buffer
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-SNX4 antibody or control IgG to the pre-cleared lysate.
-
Incubate with rotation overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate with rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold Co-IP Lysis Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-SNX7 antibody to detect the co-immunoprecipitated protein.
-
Signaling Pathways and Logical Relationships
The function of this compound is intricately linked to various signaling pathways and cellular processes. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: SNX4-SNX7 heterodimer mobilizes ATG9A vesicles for autophagosome formation.
Caption: Workflow for Co-Immunoprecipitation of the endogenous SNX4-SNX7 complex.
Caption: Transcriptional regulation and downstream functions of the this compound protein.
Conclusion and Future Directions
This compound is a multifaceted protein with a core function in regulating intracellular trafficking, most notably in the process of autophagy. Its role as a component of the SNX4-SNX7 heterodimer in coordinating ATG9A trafficking is a critical step in autophagosome biogenesis. Furthermore, emerging evidence points to its involvement in the trafficking of other key proteins such as APP, with implications for neurodegenerative diseases.
For drug development professionals, the modulation of this compound function presents a potential therapeutic avenue. Targeting the SNX4-SNX7 interaction or the downstream effects on ATG9A trafficking could be a strategy to modulate autophagy in diseases where this process is dysregulated, such as cancer and neurodegenerative disorders.
Future research should focus on several key areas:
-
Comprehensive Interactome Analysis: Unbiased proteomic approaches, such as BioID or APEX-MS, will be crucial to identify the full spectrum of this compound interaction partners and to uncover novel functions.
-
Quantitative Trafficking Studies: Detailed quantitative analysis of the kinetics of various cargo trafficking pathways (e.g., TfR recycling, EGFR degradation) upon this compound manipulation is needed to fully understand its role in endosomal sorting.
-
Upstream Regulation: Elucidating the signaling pathways that regulate this compound expression and function, including post-translational modifications, will provide a more complete picture of its cellular regulation.
-
In Vivo Studies: The use of in vivo models will be essential to validate the physiological and pathological roles of this compound identified in cell culture systems.
By addressing these questions, a more complete understanding of this compound's role in cellular trafficking will be achieved, paving the way for new therapeutic strategies targeting this important sorting nexin.
References
- 1. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Epidermal Growth Factor Receptor Degradation by Heterotrimeric Gαs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Insights into cargo sorting by SNX32 and its role in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sorting Nexin 7 in the intricate regulation of Endocytosis
A Technical Guide for Researchers and Drug Development Professionals
Published: December 10, 2025
Abstract
Sorting Nexin 7 (SNX7), a member of the sorting nexin (SNX) family of proteins, is an emerging key player in the complex machinery of endocytosis and intracellular trafficking. Characterized by the presence of a Phox (PX) domain for phosphoinositide binding and a Bin/Amphiphysin/Rvs (BAR) domain for sensing and inducing membrane curvature, this compound is implicated in a variety of endocytic processes, including macropinocytosis and the regulation of cargo sorting. This technical guide provides an in-depth analysis of the current understanding of this compound's function, with a focus on its molecular interactions, its role in signaling pathways, and its implications in health and disease. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of this compound-mediated cellular processes.
Introduction to Sorting Nexin 7
The sorting nexin family comprises a large group of peripheral membrane proteins that are crucial for orchestrating the sorting and transport of cargo within the endosomal system[1]. This compound, like other members of the SNX-BAR subclass, possesses a characteristic domain architecture that dictates its function at the interface of membrane trafficking and signal transduction[2]. Its PX domain facilitates its recruitment to endosomal membranes through interaction with specific phosphoinositides, while the BAR domain is critical for the remodeling of these membranes, driving the formation of tubular structures essential for cargo transport[2][3].
Emerging evidence highlights the multifaceted role of this compound. It is known to form heterodimers with other SNX proteins, notably SNX4, to regulate critical cellular processes such as autophagy through the coordination of ATG9A trafficking[1][4][5][6]. Furthermore, this compound has been implicated in macropinocytosis, a form of bulk endocytosis, and has been linked to the pathophysiology of diseases including cancer and Alzheimer's disease[1][7][8]. This guide will delve into the molecular mechanisms underpinning these functions.
Quantitative Data on this compound Function
The following tables summarize the available quantitative data related to this compound and its associated processes. It is important to note that direct quantitative data for this compound's binding affinities and its specific impact on endocytic rates are limited in the current literature. The presented data is a compilation of related findings that provide context for this compound's function.
Table 1: Phosphoinositide Binding Affinities of PX Domains
| Protein/Domain | Ligand | Binding Affinity (Kd) | Method | Reference |
| Snx3-PX | PI3P | 2-3 µM | In vitro binding assay | [9] |
| General PX Domains | PtdIns3P | 0.1–10 µM | Various in vitro assays | [10] |
Note: This data provides a general range for PX domain binding affinities. The specific affinity of the this compound PX domain for its phosphoinositide ligands requires further investigation.
Table 2: Influence of SNX-PX-BAR Proteins on Macropinosome Formation
| Overexpressed Protein | Average Macropinosomes per 100 cells (Mean +/- SEM) | Fold Increase vs. Control | p-value | Reference |
| Control (pEGFP-C1) | 24.44 +/- 1.81 | - | - | [7] |
| SNX1 | 40.9 +/- 3.19 | 1.67 | <0.05 | [7] |
| SNX5 | 36.99 +/- 4.48 | 1.51 | <0.05 | [7] |
| SNX9 | 37.55 +/- 2.4 | 1.54 | <0.05 | [7] |
| SNX18 | 88.2 +/- 8 | 3.61 | <0.05 | [7] |
| SNX33 | 65.25 +/- 6.95 | 2.67 | <0.05 | [7] |
Note: While this study did not specifically report on this compound, it provides strong evidence for the role of the SNX-PX-BAR family in regulating macropinocytosis. The effect of this compound overexpression on macropinosome formation warrants direct investigation.
Key Signaling Pathways Involving this compound
This compound is a crucial component of signaling pathways that regulate autophagosome assembly. A key interaction is the formation of a heterodimer with SNX4, which is essential for the proper trafficking of ATG9A, a transmembrane protein critical for the initiation of autophagy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature and relevant for studying this compound's role in endocytosis. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Co-Immunoprecipitation (Co-IP) to Detect SNX4-SNX7 Interaction
This protocol is a standard procedure for verifying protein-protein interactions.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody against SNX4 (for immunoprecipitation)
-
Antibody against this compound (for western blot detection)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell Lysis: Culture cells to ~80-90% confluency. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-SNX4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-SNX7 antibody to detect the co-immunoprecipitated protein.
Macropinosome Formation Assay
This assay quantifies the rate of macropinocytosis by measuring the uptake of a fluorescent fluid-phase marker.
Materials:
-
Fluorescently labeled high-molecular-weight dextran (B179266) (e.g., TMR-dextran, 70 kDa)
-
Growth factor (e.g., Epidermal Growth Factor, EGF) to stimulate macropinocytosis
-
Imaging medium (e.g., HBSS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Starvation: Serum-starve the cells for 2-4 hours before the assay to reduce basal levels of macropinocytosis.
-
Stimulation and Labeling: Incubate the cells with pre-warmed imaging medium containing TMR-dextran (e.g., 1 mg/ml) and EGF (e.g., 100 ng/ml) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Washing: Quickly wash the cells three times with ice-cold PBS to remove surface-bound dextran.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, stain with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and/or intensity of intracellular dextran-positive vesicles (macropinosomes) per cell using image analysis software.
Fluorescence Microscopy for this compound Localization
This protocol outlines the steps for visualizing the subcellular localization of this compound.
Materials:
-
Cells expressing fluorescently tagged this compound (e.g., GFP-SNX7) or cells to be stained with an anti-SNX7 antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-SNX7)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection (if applicable): Culture cells on glass coverslips. If not using a fluorescently tagged protein, proceed to fixation. If using a plasmid, transfect the cells and allow for protein expression (typically 24-48 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If performing immunofluorescence, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 5% BSA for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-SNX7 antibody overnight at 4°C. Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips, and image using a confocal microscope.
This compound in Disease and as a Therapeutic Target
The dysregulation of this compound function has been implicated in several human diseases. In hepatocellular carcinoma, high levels of this compound are associated with poor patient outcomes[8]. Conversely, in the context of Alzheimer's disease, this compound has been suggested to play a role in the processing of the amyloid precursor protein (APP), a key event in the pathogenesis of the disease[8]. These findings underscore the potential of this compound as a biomarker and a therapeutic target. Further research into the precise mechanisms by which this compound contributes to these disease states is crucial for the development of novel therapeutic strategies.
Conclusion and Future Directions
This compound is a dynamic and essential component of the endocytic machinery, with a growing list of functions in fundamental cellular processes. Its role in regulating autophagy through the SNX4-SNX7 heterodimer and its involvement in macropinocytosis highlight its importance in maintaining cellular homeostasis. While significant progress has been made in elucidating its functions, many questions remain. Future research should focus on obtaining more precise quantitative data on this compound's interactions and its direct impact on endocytic cargo transport. A deeper understanding of the regulatory mechanisms that govern this compound's activity will be critical for unraveling its full physiological and pathological significance and for exploiting its potential as a therapeutic target.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The SNX-PX-BAR Family in Macropinocytosis: The Regulation of Macropinosome Formation by SNX-PX-BAR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNX–BAR proteins in phosphoinositide-mediated, tubular-based endosomal sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. The SNX-PX-BAR Family in Macropinocytosis: The Regulation of Macropinosome Formation by SNX-PX-BAR Proteins | PLOS One [journals.plos.org]
- 8. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-synuclein and phosphoinositide-binding proteins: α-synuclein inhibits the association of PX- but not FYVE-containing proteins with vesicles in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
An In-depth Technical Guide on the Phosphoinositide Binding Specificity of the SNX7 PX Domain
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sorting Nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain. This domain is crucial for the localization and function of SNX proteins through its interaction with phosphoinositides, key lipid signaling molecules that define the identity of cellular membranes. Understanding the precise binding specificity of the this compound PX domain is fundamental to elucidating its role in cellular processes such as endosomal sorting and autophagy. This technical guide provides a comprehensive overview of the current knowledge regarding the phosphoinositide binding specificity of the this compound PX domain, including qualitative binding data, detailed experimental protocols, and the visualization of relevant signaling pathways and experimental workflows.
This compound PX Domain Phosphoinositide Binding Specificity
The PX domain of this compound exhibits a specific interaction with phosphatidylinositol 3-phosphate (PtdIns(3)P), a phosphoinositide predominantly found on the membranes of early endosomes. This binding is critical for the recruitment of this compound to these compartments, where it participates in the regulation of protein and lipid trafficking.
A systematic screening of human PX domains utilizing liposome (B1194612) pelleting assays has demonstrated that the this compound PX domain binds specifically to PtdIns(3)P-containing liposomes and does not show significant interaction with other phosphoinositide species such as PtdIns(4)P, PtdIns(5)P, PtdIns(3,4)P2, PtdIns(3,5)P2, PtdIns(4,5)P2, or PtdIns(3,4,5)P3 under the tested conditions.
While comprehensive qualitative data confirms the specificity of the this compound PX domain for PtdIns(3)P, quantitative binding affinities (e.g., dissociation constant, Kd) from biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Bio-Layer Interferometry (BLI) have not been reported in the key systematic study by Chandra et al. (2019). The available data is summarized in the table below.
| Phosphoinositide Species | This compound PX Domain Binding (Qualitative) | Dissociation Constant (Kd) | Reference |
| PtdIns(3)P | Binding | Not Reported | [1] |
| PtdIns(4)P | No significant binding | Not Reported | [1] |
| PtdIns(5)P | No significant binding | Not Reported | [1] |
| PtdIns(3,4)P2 | No significant binding | Not Reported | [1] |
| PtdIns(3,5)P2 | No significant binding | Not Reported | [1] |
| PtdIns(4,5)P2 | No significant binding | Not Reported | [1] |
| PtdIns(3,4,5)P3 | No significant binding | Not Reported | [1] |
Signaling Pathway Involvement: this compound in Autophagy
This compound, in a heterodimeric complex with SNX4, plays a crucial role in the regulation of autophagy by coordinating the trafficking of ATG9A, a multi-spanning transmembrane protein essential for autophagosome formation.[2][3][4][5] This signaling pathway underscores the functional importance of this compound's localization to endosomal membranes, which is mediated by its PX domain.
During the initiation of autophagy, the SNX4-SNX7 complex is required for the efficient mobilization of ATG9A from the Golgi region and recycling endosomes to the nascent autophagosome, also known as the isolation membrane or phagophore.[2][3][4][5] Disruption of this compound or SNX4 leads to the mis-trafficking of ATG9A and impairs the assembly of functional autophagosomes.[2][5]
Experimental Protocols
The binding specificity of the this compound PX domain for phosphoinositides has been primarily determined by liposome-based assays. Below are detailed methodologies for key experiments relevant to this determination.
This assay qualitatively assesses the binding of a protein to liposomes of varying phosphoinositide composition.
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture of phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and the desired phosphoinositide (e.g., PtdIns(3)P) in chloroform. A typical composition is a 1:1 molar ratio of PC to PE, with the phosphoinositide at 5 mol%.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) by vortexing, resulting in the formation of multilamellar vesicles.
-
Generate unilamellar vesicles by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
Incubate the purified this compound PX domain protein with the prepared liposomes at room temperature for 30 minutes with gentle agitation. A typical reaction mixture contains 10 µM protein and 0.5 mg/mL liposomes.
-
As a negative control, incubate the protein with liposomes lacking any phosphoinositide (PC/PE only).
-
-
Pelleting and Analysis:
-
Centrifuge the binding reactions at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of protein in each fraction. Increased protein in the pellet fraction in the presence of a specific phosphoinositide indicates binding.
-
ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of protein-ligand interactions.
Protocol:
-
Sample Preparation:
-
Express and purify the this compound PX domain.
-
Prepare a concentrated solution of the protein (e.g., 50-100 µM) in a suitable, degassed buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
-
Prepare a solution of the phosphoinositide ligand (e.g., a soluble, short-chain di-C8 PtdIns(3)P) at a concentration approximately 10-15 times that of the protein, in the identical buffer.
-
Dialyze both protein and ligand against the same buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change upon binding.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
The Phox homology domain of this compound demonstrates a clear and specific binding preference for phosphatidylinositol 3-phosphate. This interaction is fundamental to its recruitment to early endosomes and its subsequent role in cellular trafficking events, most notably in the regulation of autophagy through the coordination of ATG9A trafficking. While qualitative data robustly supports this specificity, a quantitative determination of the binding affinity remains an area for future investigation. The experimental protocols detailed herein provide a framework for the continued study of this compound and other PX domain-containing proteins, which are of significant interest to both basic research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
SNX7 Protein Interaction Network: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that mediates interactions with phosphoinositides and a Bin/Amphiphysin/Rvs (BAR) domain involved in membrane remodeling. Emerging evidence highlights this compound's critical role in fundamental cellular processes, including endosomal trafficking, autophagy, and the regulation of signaling pathways implicated in cancer and neurodegenerative diseases. This technical guide provides a comprehensive analysis of the this compound protein interaction network, summarizing key interacting partners, outlining relevant signaling pathways, and detailing experimental protocols for the identification and quantitative characterization of these interactions. This document is intended to serve as a valuable resource for researchers investigating the multifaceted functions of this compound and its potential as a therapeutic target.
The this compound Interactome: Key Binding Partners and Functional Complexes
This compound functions in concert with a network of interacting proteins to orchestrate its diverse cellular roles. The STRING database, which integrates data from various sources including experimental studies, co-expression analysis, and text mining, provides a global view of the this compound protein interaction network[1]. A primary and functionally significant interaction is the formation of a heterodimer with Sorting Nexin 4 (SNX4)[2][3].
The SNX4-SNX7 Heterodimer: A Core Complex in Autophagy
The most well-characterized interaction of this compound is its heterodimerization with SNX4[2][4][5]. This complex is a crucial regulator of autophagy, a cellular process for the degradation and recycling of cellular components. The SNX4-SNX7 heterodimer is specifically involved in the trafficking of ATG9A, a multi-spanning transmembrane protein essential for the formation of autophagosomes[2][4][5]. By coordinating the movement of ATG9A-containing vesicles, the SNX4-SNX7 complex facilitates the efficient assembly of the autophagosome[2].
Table 1: Key Interaction Partners of this compound
| Interacting Protein | Cellular Process | Evidence |
| SNX4 | Autophagy, Endosomal trafficking | Co-immunoprecipitation, Yeast-Two-Hybrid, Functional Assays[2][3] |
| ATG9A | Autophagy | Co-localization, Functional Assays (regulated by SNX4-SNX7)[2][4] |
| CFLIP | Autophagy, Apoptosis (in prostate cancer) | Co-immunoprecipitation, Western Blot |
| ATG3 | Autophagy | Co-immunoprecipitation (interaction modulated by this compound/CFLIP) |
| LC3A/B | Autophagy | Co-immunoprecipitation (interaction modulated by this compound/CFLIP), Functional Assays[2] |
This compound in Cellular Signaling Pathways
This compound's involvement in fundamental trafficking processes positions it as a key modulator of various signaling pathways, with significant implications for human health and disease.
Autophagy Signaling Pathway
As detailed above, the SNX4-SNX7 heterodimer is a positive regulator of autophagosome assembly. This places this compound as a key component in the intricate signaling cascade that governs autophagy. The process is initiated by cellular stress signals that lead to the formation of a pre-autophagosomal structure. The SNX4-SNX7 complex is required for the efficient mobilization of ATG9A-containing membranes to this assembly site, a critical step for the expansion and closure of the autophagosome[2].
Role in Cancer and EGFR Signaling
Recent studies have implicated this compound in various cancers, including prostate and hepatocellular carcinoma[6]. In prostate cancer, this compound has been shown to activate the expression of CFLIP (cellular FLICE-like inhibitory protein), which in turn inhibits the interaction between ATG3 and LC3A, leading to the suppression of autophagy.
While a direct interaction between this compound and the Epidermal Growth Factor Receptor (EGFR) has not been definitively established, the broader family of sorting nexins is known to regulate EGFR trafficking and signaling. Given this compound's role in endosomal sorting, it is plausible that it influences the fate of internalized EGFR, thereby impacting downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer. Further research is warranted to elucidate the precise role of this compound in EGFR signaling.
Experimental Protocols for Studying the this compound Interactome
The following section provides detailed methodologies for key experiments used to identify and characterize this compound protein interactions.
Co-Immunoprecipitation (Co-IP) for Interaction Validation
Co-IP is a robust method to validate protein-protein interactions in a cellular context.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T, HeLa, or relevant cancer cell lines) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Transfer the pre-cleared lysate to a new tube and add a primary antibody against this compound (or a tag if using an overexpressed, tagged protein). Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using antibodies against this compound and the putative interacting protein (e.g., SNX4).
-
Affinity Purification-Mass Spectrometry (AP-MS) for Interactome Discovery
AP-MS is a powerful technique for the unbiased identification of protein interaction partners.
Experimental Workflow:
Detailed Protocol:
-
Cell Line Generation and Culture:
-
Generate a stable cell line expressing a tagged version of this compound (e.g., FLAG-SNX7 or HA-SNX7).
-
Culture the cells and a corresponding control cell line (expressing the tag alone or untransfected) under identical conditions.
-
-
Affinity Purification:
-
Perform cell lysis as described for Co-IP.
-
Incubate the cell lysate with anti-FLAG or anti-HA magnetic beads to capture the tagged this compound and its interacting partners.
-
Wash the beads extensively to remove non-specific binders.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins with trypsin overnight at 37°C.
-
Collect the resulting peptides and desalt them using C18 spin columns.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting spectra against a protein database to identify the proteins present in the sample.
-
Use quantitative proteomics software to compare the abundance of proteins in the this compound pull-down versus the control pull-down to identify specific interactors.
-
Yeast Two-Hybrid (Y2H) Screening for Binary Interactions
The Y2H system is a genetic method used to discover binary protein-protein interactions.
Experimental Workflow:
References
- 1. string-db.org [string-db.org]
- 2. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
SNX7: A Potential Tumor Suppressor in Prostate Cancer - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorting Nexin 7 (SNX7) is emerging as a critical regulator in the pathogenesis of prostate cancer, acting as a potential tumor suppressor. This technical guide provides a comprehensive overview of the current understanding of this compound's role in prostate cancer, focusing on its molecular mechanisms, experimental validation, and potential therapeutic implications. Through detailed data presentation, experimental protocols, and visual diagrams, this document aims to equip researchers and drug development professionals with the necessary information to further investigate and potentially target this compound-related pathways in prostate cancer.
Introduction: The Emerging Role of this compound in Prostate Cancer
Prostate cancer remains a significant global health challenge, and identifying novel tumor suppressors is crucial for developing new therapeutic strategies. Sorting Nexin 7 (this compound), a member of the sorting nexin family of proteins involved in intracellular trafficking, has recently been identified as a potential tumor suppressor in prostate cancer.[1] Studies have demonstrated that decreased this compound expression is associated with prostate cancer progression, while its overexpression can inhibit key oncogenic processes.[1] This guide delves into the molecular underpinnings of this compound's tumor-suppressive functions, the signaling pathways it modulates, and the experimental evidence supporting its role.
Molecular Mechanisms of this compound Tumor Suppression
The primary mechanism by which this compound is understood to exert its tumor-suppressive effects in prostate cancer is through the positive regulation of Cellular FLICE-inhibitory protein (cFLIP), leading to the inhibition of autophagy.[1]
The this compound-cFLIP-Autophagy Axis
This compound has been shown to positively correlate with the expression of cFLIP.[1] Overexpression of this compound leads to a significant increase in cFLIP mRNA and protein levels in prostate cancer cell lines.[1] cFLIP, in turn, plays a crucial role in regulating autophagy by interfering with the interaction between two key autophagy-related proteins: ATG3 and LC3A.[1] Specifically, overexpression of this compound or cFLIP weakens the binding between ATG3 and LC3A, a critical step for autophagosome formation.[1] Conversely, knockdown of cFLIP enhances this interaction.[1] By upregulating cFLIP, this compound effectively inhibits the process of autophagy, which can otherwise promote cancer cell survival under stress conditions.
Inhibition of Proliferation, Migration, and Invasion
Experimental evidence strongly supports the role of this compound in suppressing the malignant phenotype of prostate cancer cells. Overexpression of this compound in prostate cancer cell lines, such as DU145 and PC3, leads to a significant reduction in cell proliferation, migration, and invasion.[1][2] Rescue experiments have further demonstrated that the anti-proliferative and anti-invasive effects of this compound are mediated, at least in part, through its regulation of cFLIP.[1]
Upstream Regulation of this compound
While the downstream effects of this compound are becoming clearer, the upstream mechanisms regulating its expression in prostate cancer are less understood. Bioinformatic predictions suggest potential binding sites for several transcription factors in the this compound promoter region, including AP-2alpha, Sp1, and p300.[3] Further research is needed to validate the role of these transcription factors in modulating this compound expression in the context of prostate cancer.
Potential Alternative Signaling Pathways
Beyond the well-defined cFLIP-autophagy axis, this compound may be involved in other signaling pathways relevant to cancer progression. Studies in other cancers have linked this compound to the regulation of the cell cycle, cellular senescence, and DNA repair pathways.[4] The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in prostate cancer and are known to influence proliferation, survival, and drug resistance.[5][6][7][8][9] Future investigations should explore potential crosstalk between this compound and these critical oncogenic pathways in prostate cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound in prostate cancer.
Table 1: this compound Expression in Prostate Cancer
| Dataset/Analysis | Finding | Reference |
| TCGA & GSE46602 | Lower this compound expression in prostate tumor tissues compared to normal tissues. | [1] |
| Immunohistochemistry (HPA) | Lower staining intensity of this compound in prostate tumor tissues versus normal tissues. | [1] |
| qRT-PCR & Western Blot | Lower this compound mRNA and protein levels in prostate cancer cell lines (PC3, 22Rv1, DU145) compared to normal prostate cells (WPMY-1). | [1] |
Table 2: Prognostic Significance of this compound in Prostate Cancer
| Dataset/Analysis | Finding | Reference |
| TCGA-PRAD | High this compound expression is associated with a better prognosis and longer disease-specific survival (DSS). | [1][10] |
Table 3: Functional Effects of this compound Overexpression in Prostate Cancer Cells
| Experiment | Cell Lines | Effect of this compound Overexpression | Reference |
| CCK-8 Assay | DU145, PC3 | Significant reduction in cell proliferation. | [1] |
| Transwell Assay | DU145, PC3 | Weakened cell invasion and migration capabilities. | [1] |
| Western Blot | DU145, PC3 | Increased expression of cFLIP. | [1] |
| Co-immunoprecipitation | DU145, PC3 | Diminished interaction between ATG3 and LC3A. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound in prostate cancer.
Cell Culture and Transfection
-
Cell Lines:
-
Human prostate cancer cell lines: DU145, PC3, 22Rv1 (ATCC).
-
Normal human prostate stromal cell line: WPMY-1 (ATCC).
-
-
Culture Conditions:
-
DU145 and PC3 cells are typically cultured in DMEM medium.[11]
-
22Rv1 and WPMY-1 cells are cultured in RPMI-1640 medium.
-
All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Transfection for this compound Overexpression:
-
An overexpression plasmid for this compound (e.g., pcDNA3.1-SNX7) and a corresponding empty vector control are used.
-
Prostate cancer cells (DU145, PC3) are seeded in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine 3000, Invitrogen) according to the manufacturer's instructions.
-
After 48-72 hours of incubation, cells are harvested for subsequent experiments (qRT-PCR, Western blot, functional assays).
-
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription: cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction:
-
qPCR is performed using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems) on a real-time PCR system.
-
Primers (Human):
-
This compound Forward: 5'-GCTGCGCTCGGACACA-3'
-
This compound Reverse: 5'-TCGTGGAGGGCCCTTTTA-3'
-
cFLIP Forward: (Obtain from literature or design using primer design tools)
-
cFLIP Reverse: (Obtain from literature or design using primer design tools)
-
GAPDH Forward: 5'-TGCACCACCAACTGCTTAGC-3'
-
GAPDH Reverse: 5'-GGCATGGACTGTGGTCATGAG-3'
-
-
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation:
-
Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Membranes are incubated with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
anti-SNX7 (e.g., 1:1000 dilution)
-
anti-cFLIP (e.g., 1:1000 dilution)
-
anti-ATG3 (e.g., 1:1000 dilution)
-
anti-LC3A/B (e.g., 1:1000 dilution)
-
anti-GAPDH (e.g., 1:5000 dilution, as a loading control)
-
-
-
Membranes are washed with TBST and incubated with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Transfected cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.[12]
-
Incubation: Cells are incubated for 24, 48, and 72 hours.
-
CCK-8 Addition: At each time point, 10 µL of CCK-8 solution (Dojindo) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
Transwell Migration and Invasion Assay
-
Chamber Preparation:
-
For migration assays, 24-well Transwell chambers with 8 µm pore size inserts are used.
-
For invasion assays, the inserts are pre-coated with Matrigel (Corning).
-
-
Cell Seeding:
-
Prostate cancer cells (e.g., 5 x 10⁴ to 1 x 10⁵ cells) are resuspended in serum-free medium and seeded into the upper chamber. Seeding densities for DU145 and PC3 cells may need to be optimized, with starting points around 2,500 cells/well for proliferation assays.[13] For Transwell assays, a higher density is typically used.
-
-
Chemoattractant: The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated for 24-48 hours.
-
Staining and Quantification:
-
Non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab.
-
Cells that have migrated/invaded to the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
The number of migrated/invaded cells is counted in several random fields under a microscope.
-
Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Cell lysates are pre-cleared with protein A/G agarose (B213101) beads.
-
The pre-cleared lysate is incubated with an antibody against the target protein (e.g., anti-ATG3) or control IgG overnight at 4°C.
-
Protein A/G agarose beads are added to pull down the antibody-protein complexes.
-
-
Western Blot Analysis: The immunoprecipitated complexes are washed, eluted, and analyzed by Western blotting using antibodies against the interacting protein (e.g., anti-LC3A).
In Vivo Models
While in vitro studies provide strong evidence for the tumor-suppressive role of this compound, in vivo validation is crucial. Xenograft models using immunodeficient mice are a standard approach to assess the effect of this compound on tumor growth in a living organism.
-
Xenograft Model:
-
Cell Lines: PC3 or DU145 cells stably overexpressing this compound or a vector control are used.
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Procedure:
-
A suspension of 1-5 x 10⁶ cells in PBS or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring tumor volume (Volume = 0.5 x length x width²).
-
At the end of the experiment, tumors are excised, weighed, and can be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
-
This compound and the Tumor Microenvironment
Recent studies have indicated a potential role for this compound in modulating the tumor immune microenvironment. Analysis of TCGA data has shown a positive correlation between this compound expression and the infiltration of several immune cell types, including neutrophils, macrophages, and myeloid dendritic cells, in prostate cancer.[1] This suggests that this compound may influence immune cell recruitment or function within the tumor. However, the functional consequences of this association are yet to be fully elucidated. It is also important to consider that this compound expression has been linked to resistance to immunotherapy in hepatocellular carcinoma, highlighting the context-dependent role of this compound in cancer immunity.[1] Further research is needed to understand how this compound shapes the immune landscape in prostate cancer and its potential implications for immunotherapy.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships related to this compound in prostate cancer.
This compound-cFLIP-Autophagy Signaling Pathway
Caption: this compound upregulates cFLIP, inhibiting autophagy and promoting tumor suppression.
Experimental Workflow for Investigating this compound Function
References
- 1. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. thno.org [thno.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of Sorting Nexin 7 in the Progression of Hepatocellular Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins involved in intracellular trafficking, has emerged as a significant player in the progression of hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of this compound's role in HCC, providing a comprehensive overview of its expression, prognostic value, and involvement in key cellular processes. Elevated expression of this compound is a consistent finding in HCC tissues compared to normal liver tissues and is strongly correlated with advanced tumor stage and poor patient outcomes, including overall survival, disease-specific survival, and progression-free survival. Functionally, this compound is implicated in critical biological pathways such as cell cycle regulation, DNA mismatch repair, and the tumor immune microenvironment. Its overexpression is associated with increased sensitivity to certain chemotherapeutic agents like sorafenib, yet it is also linked to resistance to immunotherapy. This guide presents a detailed summary of the quantitative data, experimental methodologies, and signaling pathways associated with this compound in HCC, aiming to provide a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound and its General Functions
Sorting Nexin 7 is a peripheral membrane protein characterized by the presence of a Phox (PX) domain, which facilitates its interaction with phosphoinositides and its role in endosomal sorting and protein trafficking.[1] While its functions are not as extensively studied as other members of the SNX family, existing research points to its involvement in diverse cellular processes, including the assembly of autophagosomes and the processing of amyloid precursor protein.[1] Notably, this compound has been identified as an anti-apoptotic protein crucial for hepatocyte survival during embryonic development.[1][2][3]
This compound Expression in Hepatocellular Carcinoma
Consistent evidence from multiple studies demonstrates a significant upregulation of this compound at both the mRNA and protein levels in hepatocellular carcinoma tissues when compared to adjacent non-tumorous liver tissues and normal liver tissues.[1][2][3] This increased expression has been validated across various large-scale datasets, including The Cancer Genome Atlas (TCGA), Gene Expression Omnibus (GEO), and International Cancer Genome Consortium (ICGC).[1][2][3]
Table 1: Summary of this compound mRNA Expression in HCC Datasets
| Dataset | Comparison | Observation | p-value |
| GSE144269 | HCC vs. Normal | Higher in HCC | < 0.05 |
| GSE45267 | HCC vs. Normal | Higher in HCC | < 0.05 |
| GSE112790 | HCC vs. Normal | Higher in HCC | < 0.05 |
| GSE14520 | HCC vs. Normal | Higher in HCC | < 0.05 |
| GSE121248 | HCC vs. Adjacent Normal | Higher in HCC | < 0.05 |
| GSE10143 | HCC vs. Adjacent Normal | Higher in HCC | < 0.05 |
| GSE36376 | HCC vs. Adjacent Normal | Higher in HCC | < 0.05 |
| GSE76427 | HCC vs. Adjacent Normal | Higher in HCC | < 0.05 |
| GSE39791 | HCC vs. Adjacent Normal | Higher in HCC | < 0.05 |
| TCGA & GTEx | HCC vs. Normal | Higher in HCC | < 0.05 |
| ICGC (LIRI-JP) | HCC vs. Normal | Higher in HCC | < 0.05 |
Data summarized from a comprehensive bioinformatic analysis of this compound in HCC.[1]
Furthermore, this compound expression correlates with the pathological stage of HCC, with significantly higher levels observed in more advanced stages (Stage 3 and 4) compared to earlier stages.[1]
Prognostic and Diagnostic Value of this compound in HCC
The elevated expression of this compound in HCC holds significant prognostic and diagnostic implications.
Prognostic Significance
High this compound expression is a strong predictor of unfavorable outcomes in HCC patients. Kaplan-Meier survival analyses from both TCGA and ICGC cohorts have consistently shown that patients with high this compound mRNA levels have a significantly shorter overall survival (OS), disease-specific survival (DSS), and progression-free interval (PFI).[1]
Table 2: Prognostic Value of High this compound Expression in HCC (TCGA-LIHC Dataset)
| Survival Metric | Hazard Ratio (HR) | p-value |
| Overall Survival (OS) | 1.75 | 0.002 |
| Disease-Specific Survival (DSS) | 1.99 | 0.003 |
| Progression-Free Interval (PFI) | 1.59 | 0.002 |
Data from Kaplan-Meier analysis of the TCGA-LIHC dataset.[1]
Diagnostic Potential
Receiver operating characteristic (ROC) curve analyses have demonstrated that this compound has a good diagnostic efficacy in distinguishing HCC tissues from normal or adjacent non-tumorous tissues, with Area Under the Curve (AUC) values ranging from 0.626 to 0.765 across different datasets.[1] Notably, this compound has shown superior diagnostic accuracy compared to the established HCC biomarker, alpha-fetoprotein (AFP), in some analyses.[1]
Role of this compound in HCC Progression: Signaling Pathways and Cellular Processes
Enrichment analyses of genes co-expressed with this compound in HCC have revealed its strong association with several critical biological processes that drive cancer progression. While direct protein-protein interactions of this compound within these pathways in the context of HCC are not yet fully elucidated, the functional enrichment data provides a clear indication of its involvement.
Cell Cycle Regulation
Functional analysis indicates a strong association between this compound and the cell cycle.[1][2][3] This suggests that this compound may play a role in promoting the proliferation of HCC cells by influencing the machinery that governs cell division. The exact molecular mechanisms, including potential interactions with cyclin-dependent kinases (CDKs) or cyclins, remain to be investigated.
DNA Mismatch Repair
KEGG pathway analysis has linked this compound to the DNA mismatch repair (MMR) pathway.[1] The MMR system is crucial for maintaining genomic stability, and its dysregulation can lead to an accumulation of mutations, a hallmark of cancer. The association of this compound with this pathway suggests a potential role in modulating DNA repair processes in HCC, although the precise nature of this involvement is currently unknown.
Immune Microenvironment and Immunotherapy Response
This compound expression is positively correlated with the infiltration of various immune cells in the tumor microenvironment, including neutrophils, macrophages, and dendritic cells.[1] Furthermore, a significant positive correlation has been observed between this compound expression and the expression of immune checkpoint molecules such as CTLA4 and LAG3.[1] This suggests that this compound may contribute to an immunosuppressive tumor microenvironment. Interestingly, while high this compound expression is associated with resistance to immune checkpoint blockade therapy, it is also linked to increased sensitivity to certain chemotherapeutic drugs.[1][2][3]
m6A Modification
A correlation has also been found between this compound expression and the expression of genes related to N6-methyladenosine (m6A) RNA modification.[1] m6A modification is a critical regulator of gene expression and has been implicated in cancer progression. This association suggests that this compound might be involved in the post-transcriptional regulation of genes that contribute to HCC.
Experimental Protocols
This section outlines the general methodologies employed in the studies that have investigated the role of this compound in HCC.
Bioinformatic Analysis of Gene Expression and Patient Data
-
Data Acquisition: RNA sequencing and microarray data for HCC and normal liver tissues were downloaded from public repositories such as TCGA, GEO (e.g., GSE144269, GSE45267, GSE112790, GSE14520, GSE121248, GSE10143, GSE36376, GSE76427, GSE39791), and ICGC.[1][2][3]
-
Differential Expression Analysis: R packages such as limma or DESeq2 were used to identify differentially expressed genes between tumor and normal tissues.
-
Survival Analysis: The prognostic value of this compound was assessed using Kaplan-Meier survival curves and log-rank tests, often performed using tools like the Kaplan-Meier plotter or R packages like survival and survminer.[1]
-
Functional Enrichment Analysis: To understand the biological functions of this compound and its co-expressed genes, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using tools like the clusterProfiler R package.[1]
-
Immune Infiltration Analysis: The correlation between this compound expression and the abundance of different immune cell types was evaluated using algorithms such as CIBERSORT or TIMER, and R packages like GSVA.[1]
References
- 1. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
SNX7 and its Association with Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a complex, multifactorial disorder characterized by chronic inflammation of the gastrointestinal tract. While the precise etiology of IBD remains elusive, genetic studies have identified numerous susceptibility loci, many of which are involved in the process of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is increasingly implicated in the pathogenesis of IBD. This technical guide focuses on Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins, and its emerging role in autophagy and potential association with IBD. We will delve into the molecular functions of this compound, its position in cellular signaling pathways, and the experimental methodologies used to investigate its function. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting this compound and related pathways in IBD.
Introduction to this compound
Sorting Nexin 7 (this compound) is a peripheral membrane protein that belongs to the SNX-BAR subfamily, characterized by the presence of a Bin/Amphiphysin/Rvs (BAR) domain, which senses and induces membrane curvature, and a Phox homology (PX) domain that binds to phosphoinositides. SNX proteins are crucial players in endosomal sorting and trafficking. Emerging evidence has highlighted the involvement of a subset of SNXs in the intricate process of autophagy.
The Role of this compound in Autophagy Signaling
Recent studies have elucidated a critical role for this compound in the regulation of autophagosome assembly. This compound forms a functional heterodimer with SNX4, another SNX-BAR protein. This SNX4-SNX7 complex is essential for the efficient trafficking of ATG9A, a multi-spanning transmembrane protein that is crucial for delivering lipids to the expanding autophagosome, known as the isolation membrane or phagophore.
The SNX4-SNX7 heterodimer associates with tubulovesicular endocytic membranes and is required for the efficient recruitment and/or retention of core autophagy regulators at the nascent isolation membrane[1][2][3]. Disruption of SNX4 or this compound leads to impaired lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3), a key step in autophagosome maturation, and a reduction in the number of autophagosomes formed[1][2]. Furthermore, some evidence suggests that this compound may have a broader role in autophagy, as its overexpression has been shown to weaken the interaction between ATG3 and LC3A, another critical step in the autophagy cascade[4][5].
Below is a diagram illustrating the proposed role of the SNX4-SNX7 complex in the autophagy pathway.
The Link Between Autophagy and Inflammatory Bowel Disease
Genome-wide association studies (GWAS) have robustly identified several autophagy-related genes as susceptibility loci for IBD, particularly Crohn's Disease. Key among these are ATG16L1 and NOD2. Polymorphisms in these genes are associated with an increased risk of developing CD and are thought to impair the autophagic response to intracellular bacteria, leading to a dysregulated immune response in the gut.
The intestinal epithelium, particularly specialized cells like Paneth cells, relies on a functional autophagy pathway to maintain homeostasis. Paneth cells secrete antimicrobial peptides, and defects in autophagy can impair their function, leading to an altered gut microbiome and increased susceptibility to inflammation[6][7][8]. While a direct genetic link between this compound and IBD has not yet been established, its crucial role in the autophagy pathway suggests that its dysregulation could contribute to the pathogenesis of IBD.
Potential Role of this compound in IBD Pathogenesis
Given the established connection between autophagy and IBD, we can hypothesize a potential role for this compound in the disease. A logical workflow for investigating this link is presented below.
Quantitative Data Summary
While direct quantitative data for this compound in IBD is limited in the current literature, we can summarize relevant data from autophagy studies.
| Parameter | Experimental System | Observation | Reference |
| LC3B Puncta Formation | hTERT-RPE1 cells with this compound siRNA | Statistically significant decrease in starvation-induced LC3B puncta. | [2] |
| p62 Turnover | hTERT-RPE1 cells with this compound siRNA | Impaired p62 degradation upon starvation, indicating reduced autophagic flux. | [2] |
| ATG13 Puncta Formation | hTERT-RPE1 cells with this compound siRNA | Statistically significant increase in starvation-induced GFP-ATG13 puncta. | [2] |
| WIPI2 and ATG5 Colocalization | hTERT-RPE1 cells with this compound siRNA | Statistically significant decrease in colocalization between WIPI2 and ATG5. | Not explicitly quantified in the provided text, but described as "clearly lower". |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for this compound and Autophagy Proteins
This protocol is adapted for the investigation of protein-protein interactions between this compound and core autophagy proteins (e.g., ATG5, ATG16L1).
Objective: To determine if this compound physically interacts with key autophagy-related proteins in intestinal epithelial cells.
Materials:
-
Intestinal epithelial cell line (e.g., Caco-2, HT-29)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-SNX7, anti-ATG5, anti-ATG16L1, and corresponding IgG isotype control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Lysis: Culture intestinal epithelial cells to 80-90% confluency. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SNX7) or an IgG control overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer. Neutralize the eluate with a neutralization buffer.
-
Western Blot Analysis: Denature the eluted proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the suspected interacting proteins (e.g., anti-ATG5, anti-ATG16L1) and the bait protein (anti-SNX7).
Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression in Intestinal Biopsies
Objective: To quantify the mRNA expression level of this compound in intestinal biopsy samples from IBD patients and healthy controls.
Materials:
-
Intestinal biopsy samples
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Homogenize intestinal biopsy samples and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for this compound and the housekeeping gene, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for this compound and the housekeeping gene. Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in IBD samples to that in healthy controls.
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model in Mice
Objective: To induce a model of colitis in mice to study the in vivo function of this compound.
Materials:
-
Mice (e.g., C57BL/6 wild-type and potentially this compound knockout mice)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
Drinking water
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
DSS Administration: Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination and Tissue Collection: At the end of the experiment (typically day 7-10), euthanize the mice. Collect the colon and measure its length.
-
Histological Analysis: Fix a portion of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and crypt damage.
-
Molecular Analysis: Snap-freeze another portion of the colon in liquid nitrogen for subsequent RNA or protein extraction to analyze the expression of this compound and inflammatory markers.
Future Directions and Therapeutic Implications
The investigation of this compound's role in IBD is in its nascent stages. Future research should focus on:
-
Genetic Association Studies: Large-scale GWAS and sequencing studies in IBD cohorts are needed to determine if variants in the this compound gene are associated with disease susceptibility or specific clinical phenotypes.
-
Functional Studies in IBD Models: The use of this compound knockout or conditional knockout mice in various models of colitis will be crucial to dissect its in vivo function in the context of intestinal inflammation.
-
Interaction with IBD Risk Genes: Investigating the potential physical and functional interactions between this compound and established IBD risk proteins like ATG16L1 and NOD2 could reveal a common pathogenic pathway.
-
Therapeutic Targeting: If this compound is found to be a key regulator of a dysregulated autophagy pathway in IBD, it could represent a novel therapeutic target. Modulating the activity of the SNX4-SNX7 complex could potentially restore autophagic flux and ameliorate intestinal inflammation.
Conclusion
This compound is an emerging player in the complex machinery of autophagy, a cellular process with established links to the pathogenesis of Inflammatory Bowel Disease. While direct evidence for the involvement of this compound in IBD is currently limited, its role in regulating the trafficking of essential autophagy components positions it as a protein of significant interest. The experimental frameworks and protocols outlined in this guide provide a roadmap for future investigations into the function of this compound in intestinal homeostasis and inflammation. A deeper understanding of the this compound-mediated signaling pathways may unveil novel therapeutic avenues for the treatment of IBD.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paneth cells as the cornerstones of intestinal and organismal health: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From birth to death: The hardworking life of Paneth cell in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal epithelial cells in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
Sorting Nexin 7 (SNX7): A Key Regulator of Neuronal Protein Trafficking and its Implications in Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sorting Nexin 7 (SNX7), a member of the sorting nexin (SNX) family of proteins, is a critical component of the endosomal sorting machinery. Characterized by its Phox (PX) domain, which facilitates binding to phosphoinositides, this compound plays a pivotal role in regulating intracellular protein trafficking, directing cargo for either recycling or lysosomal degradation.[1][2] In neuronal cells, where the precise localization and turnover of membrane proteins are essential for synaptic function, this compound's role is of particular significance. Dysregulation of these trafficking pathways is a known contributor to the pathogenesis of several neurodegenerative disorders.[1][3] This technical guide provides a comprehensive overview of this compound's function in the context of neuronal health and disease, with a specific focus on its established role in Alzheimer's disease. We detail the molecular mechanisms, summarize key quantitative findings, outline relevant experimental protocols, and visualize the associated signaling pathways to support ongoing research and therapeutic development.
Introduction to Sorting Nexin 7
The sorting nexins are a diverse family of peripheral membrane proteins unified by the presence of a conserved PX domain, which enables their association with phosphoinositide-enriched membranes of the endolysosomal system.[1] This interaction is fundamental to their function as regulators of protein cargo sorting. The SNX family is implicated in a wide array of cellular processes, and defects in their function are linked to pathologies including Alzheimer's disease (AD), Down's syndrome, schizophrenia, and epilepsy.[1][3]
This compound, specifically, is involved in regulating endocytosis and various stages of intracellular trafficking.[2] While some SNX proteins feature a BAR domain for sensing and inducing membrane curvature, this compound is a non-SNX-BAR protein. Such proteins often form heterodimers with SNX-BAR proteins (like SNX1, SNX2, SNX4, or SNX8) to execute their membrane remodeling functions.[3] In the nervous system, this compound expression is evident, and its function is crucial for maintaining cellular homeostasis.[2]
The Role of this compound in Neuronal Function and Neurodegeneration
The integrity of the endolysosomal network is paramount in post-mitotic neurons for managing protein quality control, synaptic plasticity, and overall cell survival.[1] this compound's involvement in this network places it at a critical juncture, particularly in the context of neurodegenerative diseases characterized by protein aggregation and trafficking defects.
Alzheimer's Disease
The central event in Alzheimer's disease pathogenesis is the abnormal production and aggregation of amyloid-β (Aβ) peptides, which are derived from the proteolytic processing of the Amyloid Precursor Protein (APP).[4] this compound has been identified as a key modulator of this process.
Research demonstrates that this compound directly influences APP trafficking and degradation. Overexpression of this compound in HEK293T cells leads to a significant reduction in the steady-state and cell surface levels of APP.[4] This is accompanied by a decrease in the secretion of Aβ and the β-cleaved N-terminal APP fragment (sAPPβ).[4] The mechanism underlying this reduction is the enhancement of APP's lysosomal degradation.[4] When the lysosomal pathway is inhibited pharmacologically (using NH₄Cl or Bafilomycin A1), the this compound-induced reduction of APP is prevented.[4] This suggests that this compound actively sorts APP towards a degradative fate, thereby reducing the available substrate for amyloidogenic processing.[4] Notably, this compound overexpression does not appear to affect the levels or distribution of the β-secretase BACE1, indicating a specific effect on the APP substrate.[4]
This compound-Mediated APP Trafficking Pathway
The following diagram illustrates the proposed mechanism by which this compound modulates APP processing.
Caption: this compound directs APP from endosomes to the lysosome for degradation, reducing Aβ production.
Other Neurodegenerative and Psychiatric Disorders
While the link between this compound and Alzheimer's disease is the most direct and well-documented, the broader SNX family is implicated in other conditions.
-
Parkinson's Disease (PD): While trafficking defects are central to PD, involving proteins like alpha-synuclein, a direct, major role for this compound has not been extensively established in the current literature.[5][6] Research has more prominently featured other genes like FBXO7 (PARK15).[5][7]
-
Amyotrophic Lateral Sclerosis (ALS): Similarly, current research on the genetics of ALS points towards genes like ATXN7 and SETX, with no strong evidence directly implicating this compound in its pathogenesis.[8][9]
-
Psychiatric Disorders: A potential link has been proposed between this compound downregulation and the induction of the kynurenine (B1673888) pathway in bipolar disorder. This pathway is believed to bridge immune signaling with glutamatergic circuits, which are implicated in psychiatric conditions.[10]
Proposed this compound Role in Kynurenine Pathway Induction
This diagram outlines a hypothesized signaling cascade linking this compound to pathways relevant in psychiatric disorders.
Caption: Proposed this compound role in regulating inflammation via the c-FLIP/caspase-8/IL-1β axis.
Summary of Quantitative Data
The following table summarizes the observed effects of this compound modulation on key proteins involved in Alzheimer's disease pathology, as derived from overexpression studies.
| This compound Manipulation | Target Protein | Observed Effect | Implication | Reference |
| Overexpression | Secreted Aβ | Reduction | Decreased amyloidogenic burden | [4] |
| Overexpression | sAPPβ | Reduction | Inhibition of β-secretase cleavage of APP | [4] |
| Overexpression | Total APP (steady-state) | Significant Reduction | Less substrate for secretases | [4] |
| Overexpression | Cell Surface APP | Reduction | Reduced availability for endocytosis and processing | [4] |
| Overexpression | BACE1 | No Change | This compound action is specific to APP trafficking | [4] |
Key Experimental Protocols
Investigating the function of this compound in neuronal cells involves a combination of molecular biology, cell biology, and biochemical techniques. Below are detailed methodologies for cornerstone experiments.
This compound Overexpression and Knockdown in Neuronal Cell Lines
This protocol is fundamental for studying the gain-of-function and loss-of-function effects of this compound.
-
Objective: To transiently overexpress or knockdown this compound in a neuronal cell line (e.g., SH-SY5Y or HEK293T cells stably expressing APP).
-
Materials:
-
HEK293T or SH-SY5Y cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
Plasmid DNA: pCMV-SNX7 (for overexpression) or empty vector control
-
siRNA: this compound-specific siRNA or scrambled negative control siRNA
-
Culture plates (6-well or 12-well)
-
Standard cell culture reagents (DMEM, FBS, penicillin-streptomycin)
-
-
Methodology:
-
Cell Seeding: Plate cells 24 hours prior to transfection to achieve 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation (Overexpression):
-
For each well of a 6-well plate, dilute 2.5 µg of plasmid DNA into 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection Complex Preparation (Knockdown):
-
Follow a similar procedure as above, using 100 pmol of siRNA per well of a 6-well plate.
-
-
Transfection: Add the 300 µL of transfection complex dropwise to each well containing cells in fresh, antibiotic-free medium.
-
Incubation: Incubate cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Analysis: Harvest cells for downstream analysis (Western Blot for protein levels) or collect conditioned media (for Aβ ELISA).
-
Analysis of APP and Aβ Levels
This protocol assesses the functional consequences of this compound modulation on AD-related proteins.
-
Objective: To quantify changes in APP, sAPPβ, and Aβ levels following this compound manipulation.
-
Materials:
-
Conditioned media and cell lysates from transfected cells
-
Aβ ELISA Kit (human Aβ40 or Aβ42)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary Antibodies: Anti-APP C-terminal, Anti-sAPPβ, Anti-SNX7, Anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Methodology:
-
Aβ ELISA:
-
Collect conditioned media from transfected cells and centrifuge to remove debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of secreted Aβ.
-
-
Western Blot:
-
Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using the BCA assay.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using a chemiluminescence substrate and an imaging system. Quantify band density using software like ImageJ.
-
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol can be adapted to validate potential interactions between this compound and other proteins (e.g., other SNXs or cargo adaptors).
-
Objective: To determine if this compound physically interacts with a protein of interest in neuronal cell lysates.
-
Materials:
-
Cell lysate from neuronal cells
-
Co-IP buffer (non-denaturing)
-
Anti-SNX7 antibody (or antibody against the protein of interest)
-
Isotype-matched IgG as a negative control
-
Protein A/G magnetic beads
-
-
Methodology:
-
Lysate Preparation: Lyse cells in a non-denaturing Co-IP buffer. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash 3-5 times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western Blot, probing for the suspected interacting protein.
-
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the role of this compound.
Caption: Workflow for studying the effect of this compound manipulation on a target protein.
Conclusion and Future Directions
This compound is an important regulator of endosomal sorting in neuronal cells, with a clearly defined role in mitigating the amyloidogenic processing of APP. Its ability to divert APP to a degradative lysosomal pathway marks it as a potential therapeutic target for Alzheimer's disease.[4] Enhancing the function or expression of this compound could represent a viable strategy to lower brain Aβ levels.
Future research should focus on several key areas:
-
In Vivo Validation: Translating the findings from cell culture models to in vivo animal models of Alzheimer's disease is critical to validate this compound as a therapeutic target.
-
Interaction Proteomics: Unbiased screening for this compound interaction partners in neurons will help to elucidate its full range of functions and identify other cargo proteins it may regulate.
-
Upstream Regulation: Investigating how this compound expression and activity are regulated in healthy versus diseased neurons could reveal novel points for therapeutic intervention.
-
Broader Roles in Neurodegeneration: Further exploration is needed to clarify if this compound has a significant role in other neurodegenerative diseases beyond its established connection to APP trafficking.
By continuing to unravel the complexities of this compound-mediated trafficking, the scientific community can develop a more nuanced understanding of neuronal homeostasis and identify new avenues for combating neurodegenerative diseases.
References
- 1. Sorting Out Sorting Nexins Functions in the Nervous System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Insights into cargo sorting by SNX32 and its role in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of this compound reduces Aβ production by enhancing lysosomal degradation of APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Parkinson's disease-linked proteins Fbxo7 and Parkin interact to mediate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Parkinson Disease gene SNCA: Evolutionary and structural insights with pathological implication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of FBXO7 (PARK15) results in reduced proteasome activity and models a parkinsonism‐like phenotype in mice | The EMBO Journal [link.springer.com]
- 8. Amyotrophic lateral sclerosis associated with a pathological expansion in the ATXN7 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Senataxin in Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The SNX4-SNX7 Heterodimer: A Core Component in Autophagic Trafficking
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sorting nexin 4 (SNX4) and sorting nexin 7 (SNX7) are members of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain that mediates interactions with phosphoinositides. Emerging evidence has identified a crucial interaction between SNX4 and this compound, forming a functional heterodimer that plays a significant role in intracellular trafficking, particularly in the regulation of autophagy. This technical guide provides an in-depth overview of the SNX4-SNX7 interaction, summarizing key quantitative data, detailing experimental methodologies for studying this interaction, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of autophagy and endosomal sorting.
Introduction
The sorting nexins are a diverse family of peripheral membrane proteins that regulate protein and lipid trafficking within the endocytic network. They are defined by the presence of a PX domain, which binds to phosphoinositides, thereby targeting the proteins to specific membrane compartments. A subset of SNXs, including SNX4 and this compound, also possess a Bin-Amphiphysin-Rvs (BAR) domain, which can sense and induce membrane curvature.
Recent studies have established that SNX4 acts as a central component in forming distinct heterodimeric complexes. One such critical interaction is with this compound. This SNX4-SNX7 heterodimer has been shown to be a positive regulator of autophagosome assembly, a key cellular process for the degradation and recycling of cellular components.[1][2][3][4][5][6] This guide will delve into the specifics of this interaction and its functional consequences.
The SNX4-SNX7 Interaction: Experimental Validation
The physical interaction between SNX4 and this compound has been validated through several key experimental techniques, primarily yeast two-hybrid (Y2H) assays and co-immunoprecipitation (Co-IP).
Yeast Two-Hybrid (Y2H) Analysis
The yeast two-hybrid system is a powerful genetic method to identify protein-protein interactions. In the context of SNX4 and this compound, a directed Y2H test demonstrated a strong interaction between these two proteins.[1] SNX4 was fused to the GAL4 DNA-binding domain (BD), and this compound was fused to the GAL4 activation domain (AD). The interaction between SNX4 and this compound brings the BD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for growth on selective media.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation from cell lysates provides evidence for protein-protein interactions within a cellular context. Native immunoprecipitation experiments in HeLa cells have shown that an antibody targeting endogenous SNX4 can successfully pull down endogenous this compound, and conversely, an antibody against this compound can co-immunoprecipitate SNX4.[1] This confirms that the two proteins are part of the same complex in mammalian cells.
Quantitative Data Summary
| Experiment | Cell Line | Condition | Measurement | Result | Reference |
| LC3B Puncta Formation | hTERT-RPE1 | Starvation | Number of LC3B puncta per cell | Significant decrease upon SNX4 or this compound siRNA knockdown | [1] |
| p62/SQSTM1 Turnover | hTERT-RPE1 | Starvation +/- Bafilomycin A1 | p62 protein levels | Impaired p62 degradation upon SNX4 or this compound siRNA knockdown | [1] |
| ATG5 Recruitment | hTERT-RPE1 | Starvation | Co-localization of WIPI2 and ATG5 | Reduced co-localization upon SNX4 or this compound siRNA knockdown | [7] |
Table 1: Summary of quantitative data on the functional outcomes of SNX4 and this compound depletion.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are detailed protocols for the key experiments used to characterize the SNX4-SNX7 interaction.
Yeast Two-Hybrid (Y2H) Assay Protocol
Objective: To confirm the direct interaction between SNX4 and this compound.
Principle: This method utilizes the modular nature of transcription factors. A "bait" protein (e.g., SNX4) is fused to a DNA-binding domain (DBD), and a "prey" protein (e.g., this compound) is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.[8][9][10]
Materials:
-
Yeast strain (e.g., AH109)
-
Bait plasmid (e.g., pGBKT7-SNX4)
-
Prey plasmid (e.g., pGADT7-SNX7)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective media:
-
SD/-Leu/-Trp (Double dropout, DDO) for selecting transformants
-
SD/-Leu/-Trp/-His (Triple dropout, TDO) for initial interaction selection
-
SD/-Leu/-Trp/-His/-Ade (Quadruple dropout, QDO) for stringent interaction selection
-
X-α-Gal for blue/white screening
-
Procedure:
-
Plasmid Transformation: Co-transform the bait and prey plasmids into the competent yeast cells using the lithium acetate (B1210297) method.
-
Selection of Transformants: Plate the transformed yeast on DDO agar (B569324) plates and incubate at 30°C for 2-4 days until colonies appear.
-
Interaction Screening:
-
Pick individual colonies from the DDO plate and streak them onto TDO and QDO plates.
-
As a less stringent alternative, replica-plate the colonies from the DDO plate onto the selective plates.
-
-
Incubation: Incubate the plates at 30°C for 3-7 days.
-
Analysis: Growth on the TDO and QDO plates indicates a positive interaction between the bait and prey proteins. The stringency of the interaction can be inferred from the growth on QDO plates.
-
Blue/White Screening (Optional): For assays including the LacZ reporter, perform a colony-lift filter assay with X-α-Gal. A blue color indicates a positive interaction.
Co-Immunoprecipitation (Co-IP) Protocol
Objective: To demonstrate that SNX4 and this compound associate in a complex within mammalian cells.
Principle: An antibody specific to a "bait" protein (e.g., SNX4) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., this compound) interacts with the bait, it will also be pulled down and can be detected by western blotting.[11][12][13][14][15]
Materials:
-
HeLa or other suitable mammalian cells
-
Antibodies:
-
Primary antibody against the bait protein (e.g., anti-SNX4)
-
Isotype control IgG
-
Primary antibody against the prey protein (e.g., anti-SNX7) for western blotting
-
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Elution Buffer: 1x Laemmli sample buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer for 30 minutes on ice with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein (or control IgG) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer (1x Laemmli sample buffer) to the beads and boil at 95-100°C for 5-10 minutes to release the protein complexes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting using an antibody against the prey protein to detect its presence in the immunoprecipitated complex.
-
Signaling Pathways and Functional Roles
The SNX4-SNX7 heterodimer is a key regulator of autophagy, a fundamental cellular process for the degradation of damaged organelles and long-lived proteins.
Role in ATG9A Trafficking
The SNX4-SNX7 complex is specifically implicated in the trafficking of ATG9A, the only multi-pass transmembrane protein in the core autophagy machinery.[1][2][3][4][5][6] ATG9A cycles between the Golgi, endosomes, and the phagophore (the precursor to the autophagosome). The SNX4-SNX7 heterodimer is thought to facilitate the mobilization of ATG9A-containing vesicles from the endocytic network to the site of autophagosome formation.[1][2][3][4][5][6] Depletion of either SNX4 or this compound leads to the mis-trafficking of ATG9A, impairing the assembly of the autophagosome.[1][2][3]
Experimental Workflow for Studying SNX4-SNX7 Function in Autophagy
A typical workflow to investigate the role of the SNX4-SNX7 complex in autophagy involves genetic perturbation followed by phenotypic analysis.
References
- 1. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms by which SNX-BAR subfamily controls the fate of SNXs’ cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 9. bioteach.ubc.ca [bioteach.ubc.ca]
- 10. youtube.com [youtube.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. Coimmunoprecipitation [protocols.io]
SNX7 in the Regulation of Endosomal Sorting: A Technical Guide
Abstract: Sorting Nexin 7 (SNX7), a member of the sorting nexin (SNX) family, is a crucial regulator of intracellular protein trafficking and membrane dynamics. Characterized by the presence of a Phox (PX) domain for phosphoinositide binding and a Bin/Amphiphysin/Rvs (BAR) domain, this compound operates at the intersection of several key endosomal sorting pathways. It plays a significant role in autophagy, the processing of the Amyloid Precursor Protein (APP), and the general sorting of cargo within the endocytic network. This document provides an in-depth technical overview of this compound's structure, its core functions in endosomal sorting, key protein interactions, and its implications in disease, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols for studying this compound function are also provided.
Introduction to Sorting Nexin 7 (this compound)
Sorting Nexin 7 belongs to a large family of peripheral membrane proteins that orchestrate the sorting and trafficking of proteins within the endocytic system.[1][2] Members of this family are defined by the presence of a Phox (PX) domain, which facilitates their binding to phosphoinositides, thereby anchoring them to cellular membranes, particularly early endosomes.[3][4][5]
This compound is part of the SNX-BAR subfamily, possessing a C-terminal BAR domain in addition to its PX domain.[6][7] The PX domain binds to phosphoinositides like phosphatidylinositol 3-monophosphate (PtdIns3P), which is enriched on early endosome membranes, while the BAR domain is capable of sensing and inducing membrane curvature, contributing to the formation of transport tubules.[5][6] this compound does not contain a coiled-coil region like some other family members.[3][8] It often functions as a heterodimer, most notably with SNX4, to carry out its roles in membrane trafficking.[1][9]
Core Functions of this compound in Endosomal Sorting
This compound is a versatile protein involved in multiple, distinct endosomal sorting pathways, including autophagy and the degradation of specific transmembrane proteins.
Regulation of Autophagy
This compound is a key player in the biogenesis of autophagosomes. It forms a heterodimer with SNX4, and this complex is crucial for coordinating the trafficking of ATG9A, a transmembrane protein essential for delivering lipids to the forming autophagosome.[1][4] By regulating the transport of ATG9A, the SNX4-SNX7 complex ensures the efficient assembly of the autophagosome.[1][5]
In the context of prostate cancer, this compound has been shown to inhibit autophagy through a distinct mechanism.[1] It activates the expression of c-FLIP (cellular FLICE-like inhibitory protein), which in turn suppresses the critical interaction between the autophagy mediators ATG3 and LC3A, thereby halting the autophagy process.[1] This highlights a dual, context-dependent role for this compound in regulating this fundamental cellular degradation pathway.
Trafficking of Amyloid Precursor Protein (APP)
In the context of Alzheimer's disease, this compound plays a protective role by modulating the trafficking of the Amyloid Precursor Protein (APP). Overexpression of this compound has been found to reduce the production of amyloid-beta (Aβ) peptides.[7][10] It achieves this by reducing the steady-state and cell-surface levels of APP, directing it towards lysosomal degradation.[10] This process is sensitive to lysosomal inhibitors like Bafilomycin A1, confirming that this compound enhances the delivery of APP to the lysosome for clearance.[10] This function appears specific to APP, as this compound overexpression does not affect the levels or distribution of BACE1, the enzyme that cleaves APP to produce Aβ.[10]
Protein-Protein Interactions and Subcellular Localization
This compound's function is dictated by its interactions with other proteins and its precise localization within the cell. It is primarily localized to early endosomes and phagophore assembly sites.[2][9]
| Interacting Protein | Cellular Context | Functional Consequence | Reference |
| SNX4 | General Trafficking, Autophagy | Forms a heterodimer required for ATG9A trafficking and autophagosome assembly. | [1][9] |
| CFLIP | Prostate Cancer | This compound upregulates CFLIP expression, leading to the inhibition of autophagy. | [1] |
| ATG3 / LC3A | Autophagy | This compound indirectly inhibits the interaction between ATG3 and LC3A via CFLIP. | [1] |
| APP Machinery | Alzheimer's Disease | This compound directs APP to lysosomes, reducing its processing into Aβ peptides. | [10] |
Summary of this compound Expression and Effects in Disease
The expression and functional role of this compound vary significantly across different pathological contexts, positioning it as a potential biomarker and therapeutic target.
| Disease Context | Expression Level | Observed Effect of High Expression | Reference |
| Prostate Cancer | Upregulation is favorable | Acts as a tumor suppressor; inhibits cell proliferation, migration, and invasion. | [1] |
| Hepatocellular Carcinoma (HCC) | Significantly Upregulated | Associated with unfavorable outcomes (poor survival) but increased sensitivity to chemotherapy (e.g., sorafenib) and resistance to immunotherapy. | [11][12] |
| Alzheimer's Disease | Decreased Expression Observed | Reduces Aβ production by enhancing lysosomal degradation of APP. | [10][11] |
| Lung Adenocarcinoma | Upregulated | Identified as an unfavorable prognosis gene. | [11] |
Key Experimental Methodologies
Studying the function of this compound involves a combination of molecular biology, cell biology, and biochemical techniques.
siRNA-mediated Knockdown of this compound
Gene silencing using small interfering RNA (siRNA) is a standard method to investigate the loss-of-function phenotype of this compound. The general workflow involves introducing synthetic siRNA molecules into cells to trigger the degradation of this compound mRNA, leading to reduced protein levels.[13][14]
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HeLa, PC-3) in 6-well plates or 60 mm dishes 24 hours prior to transfection to achieve 50-75% confluency.[13]
-
siRNA Preparation: Dilute this compound-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Oligofectamine, Lipofectamine) in the same serum-free medium and incubate for 5-10 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes drop-wise to the cells. The final siRNA concentration is typically 20-100 nM.[13]
-
Validation: Harvest cells to validate knockdown efficiency via qRT-PCR (to measure mRNA levels) and Western Blot (to measure protein levels).[13]
-
Phenotypic Analysis: Perform functional assays (e.g., cell proliferation, migration, protein degradation assays) on the knockdown cells.
Co-Immunoprecipitation (Co-IP) for Interaction Analysis
Co-IP is used to determine if this compound physically interacts with other proteins (e.g., SNX4) within the cell. The principle is to use an antibody to capture this compound from a cell lysate, and then use Western Blot to see if the putative binding partner is also pulled down. A Co-IP experiment confirmed the interaction between ATG3 and LC3A is affected by this compound overexpression.[1]
Protocol Outline:
-
Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with protein A/G beads (e.g., agarose (B213101) or magnetic) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-SNX7 antibody) or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western Blot using an antibody against the "prey" protein (e.g., anti-SNX4 antibody) to detect the interaction.
Immunofluorescence (IF) for Subcellular Localization
Immunofluorescence is a powerful technique to visualize the subcellular localization of this compound and its co-localization with other proteins or organelle markers (e.g., the early endosome marker EEA1).[2][17]
Protocol Outline:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Fixation: Wash cells with PBS and fix them with a crosslinking agent like 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature. This preserves the cellular architecture.
-
Permeabilization: Wash the fixed cells and permeabilize them with a detergent (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes. This allows antibodies to access intracellular antigens.
-
Blocking: Incubate the cells in a blocking buffer (e.g., PBS with 1-5% BSA) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for this compound, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C. If co-localization is being studied, a primary antibody for the second protein (from a different host species) is added simultaneously.
-
Secondary Antibody Incubation: Wash the cells and incubate them with fluorophore-conjugated secondary antibodies that specifically bind to the primary antibodies. This incubation is typically done for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI may be included.
-
Mounting and Imaging: Wash the cells a final time and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the samples using a confocal or fluorescence microscope.[2][18]
Conclusion and Future Directions
This compound is a multifaceted protein that plays a critical role in maintaining cellular homeostasis through its regulation of endosomal sorting. Its involvement in autophagy, APP processing, and cancer progression underscores its importance as a potential therapeutic target.[1][10][11] While its function as part of the SNX4-SNX7 heterodimer in ATG9A trafficking is becoming clearer, its other roles, particularly how its expression is regulated in different cancers, require further investigation. The development of specific modulators of this compound activity or its protein-protein interactions could offer novel therapeutic strategies for a range of diseases, from neurodegeneration to cancer.
References
- 1. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. genular.atomic-lab.org [genular.atomic-lab.org]
- 5. Sorting Nexins in Protein Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorting nexin - Wikipedia [en.wikipedia.org]
- 7. The Retromer Complex and Sorting Nexins in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. Immunofluorescence in Cell Lines [atlasantibodies.com]
A Prospective Technical Guide for the Phenotypic Characterization of an SNX7 Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that facilitates binding to phosphoinositides. These proteins are crucial for various intracellular trafficking pathways. This compound is implicated in the regulation of endocytosis, protein sorting, and signaling from endosomes. While in vitro studies and analyses of human cancers have suggested roles for this compound in cellular processes such as autophagy and apoptosis, a comprehensive in vivo understanding of its function is lacking. To date, there is a notable absence of published data on the phenotypic characterization of an this compound knockout mouse model.
This technical guide is designed to provide a prospective framework for the generation and in-depth phenotypic analysis of a hypothetical this compound knockout mouse. The proposed experimental strategies are based on the known molecular functions of this compound and the established roles of related sorting nexins. This document aims to serve as a foundational resource for researchers embarking on the in vivo investigation of this compound, offering detailed methodologies and a structured approach to uncover its physiological significance.
Generation of an this compound Knockout Mouse
The initial step involves the creation of an this compound-deficient mouse line. A conditional knockout approach using the Cre-LoxP system is recommended to allow for both systemic and tissue-specific deletion of the this compound gene. This provides the flexibility to study the effects of this compound loss in specific cell types or at particular developmental stages, mitigating the risk of embryonic lethality that might occur with a constitutive knockout.
Experimental Workflow: Generation of a Conditional this compound Knockout Mouse
Methodological & Application
Application Notes and Protocols for SNX7 Antibody Validation in Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins involved in intracellular trafficking and protein sorting. Accurate and reliable detection of this compound protein levels by western blot is crucial for research into its physiological and pathological roles. These application notes provide a detailed guide to the validation of anti-SNX7 antibodies for use in western blotting, including recommended antibodies, protocols for antibody validation, and expected expression patterns in various cell lines.
Recommended Antibodies and Reagents
The selection of a specific and sensitive primary antibody is paramount for successful western blotting. Below is a summary of commercially available anti-SNX7 antibodies suitable for this application.
| Antibody Name/ID | Host Species | Clonality | Recommended Dilution (WB) | Predicted/Observed Molecular Weight | Supplier (Cat. No.) |
| Anti-SNX7 Antibody (A15906) | Rabbit | Polyclonal | 1:500 - 1:2000 | ~45 kDa | Antibodies.com (A15906)[1] |
| This compound Antibody (C-1) | Mouse | Monoclonal | Not specified; WB data available | Not specified | Santa Cruz Biotechnology (sc-166892) |
| Anti-SNX7 antibody | Rabbit | Polyclonal | 1:200 - 1:1000 | Not specified | Biobool (A008096)[2] |
| Anti-SNX7 Antibody | Rabbit | Polyclonal | Not specified; WB data available | Not specified | Invitrogen (PA5-80510) |
| Anti-SNX7 Antibody | Rabbit | Polyclonal | Not specified; WB data available | ~45 kDa | St John's Laboratory (STJ193944) |
Note: The predicted molecular weight of human this compound is approximately 45.3 kDa. The observed molecular weight in western blot may vary depending on post-translational modifications. It is essential to validate the specificity of the chosen antibody in your experimental system.
This compound Protein Expression in Common Cell Lines
The table below summarizes the relative expression of this compound in commonly used laboratory cell lines, which can serve as a guide for selecting appropriate positive and negative controls.
| Cell Line | Tissue of Origin | This compound Expression Level (mRNA/Protein) | Recommended Use |
| HeLa | Cervical Cancer | Moderate to High | Positive Control |
| MCF7 | Breast Cancer | Moderate | Positive Control |
| Hepatocellular Carcinoma (HCC) cell lines (e.g., Huh-1, HepG2) | Liver Cancer | High (often upregulated compared to normal liver)[3] | Positive Control |
| Normal Liver Cell Line (e.g., LO2) | Normal Liver | Lower than HCC lines[3] | Negative/Low Expression Control |
Experimental Protocols
Antibody Validation Workflow
A rigorous validation process is critical to ensure the specificity of an anti-SNX7 antibody. The following workflow outlines the key steps for validation.
Caption: Workflow for this compound antibody validation.
Detailed Protocol: Western Blotting for this compound
This protocol provides a standard starting point for detecting this compound. Optimization of conditions such as antibody dilution and incubation times may be necessary.
1. Sample Preparation (Cell Lysates)
-
Culture cells to 70-80% confluency.
-
Wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100 V for 60-90 minutes.
-
Confirm the transfer efficiency by Ponceau S staining.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SNX7 antibody (refer to Table 1 for starting dilutions) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Detailed Protocol: siRNA-mediated Knockdown of this compound for Antibody Validation
1. siRNA Transfection
-
Twenty-four hours before transfection, seed a high-expressing cell line (e.g., HeLa or a suitable HCC cell line) in a 6-well plate to achieve 50-60% confluency at the time of transfection.
-
Prepare two sets of transfections: one with a non-targeting control siRNA and another with an siRNA specifically targeting this compound.
-
Dilute the siRNAs and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 48-72 hours.
2. Validation of Knockdown
-
After the incubation period, harvest the cells.
-
Lyse the cells and prepare protein lysates as described in the western blot protocol.
-
Perform western blotting on the lysates from the control and this compound-knockdown cells.
-
A specific anti-SNX7 antibody should show a significant reduction or complete absence of the ~45 kDa band in the lane corresponding to the this compound-siRNA-treated cells compared to the control lane.
This compound Signaling Pathway Involvement
This compound has been implicated in several cellular processes, including the regulation of autophagy and apoptosis. One proposed pathway involves the modulation of the cFLIP/caspase-8 signaling axis.
Caption: this compound in the cFLIP/Caspase-8 pathway.
This diagram illustrates a potential mechanism where this compound upregulates the expression of cFLIP (cellular FLICE-like inhibitory protein). cFLIP, in turn, can inhibit the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. By modulating this pathway, this compound may play a role in cell survival.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No this compound band detected | - Low this compound expression in the chosen cell line.- Insufficient antibody concentration.- Inefficient protein transfer. | - Use a validated positive control cell lysate.- Optimize the primary antibody dilution.- Verify transfer with Ponceau S staining. |
| High background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or use a different blocking agent (e.g., BSA).- Further dilute the primary and/or secondary antibody.- Increase the number and duration of wash steps. |
| Multiple non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Validate the antibody using siRNA/CRISPR knockdown/knockout.- Use fresh lysates and always include protease inhibitors. |
Conclusion
The validation of anti-SNX7 antibodies for western blotting requires a systematic approach, including the use of appropriate controls and specificity assays such as siRNA-mediated knockdown. The information and protocols provided in these application notes serve as a comprehensive guide for researchers to reliably detect and quantify this compound, thereby facilitating a deeper understanding of its biological functions.
References
- 1. Anti-SNX7 Antibody (A15906) | Antibodies.com [antibodies.com]
- 2. anti-SNX7 antibody | biobool.com [biobool.com]
- 3. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNX7 Immunofluorescence in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides, anchoring the protein to cellular membranes. This compound is a key regulator of intracellular vesicular trafficking, playing significant roles in endocytic recycling and autophagy. It is primarily localized to early endosomes and phagophore assembly sites.[1][2] Functionally, this compound often operates as a heterodimer with SNX4 to orchestrate the trafficking of ATG9A, a crucial component for the formation of autophagosomes.[1][3][4][5][6] Additionally, emerging research has implicated this compound in signaling pathways that regulate apoptosis and cell proliferation, such as the cFLIP/caspase-8 pathway, where it can inhibit autophagy.[6]
These application notes provide a detailed protocol for the immunofluorescent staining of this compound in cultured mammalian cells, enabling the visualization of its subcellular localization and the investigation of its role in various cellular processes.
Data Presentation
Quantitative analysis of this compound immunofluorescence can provide valuable insights into its expression levels and localization under different experimental conditions. Below are template tables for summarizing such data.
Table 1: Anti-SNX7 Antibody Optimization
| Parameter | Antibody A | Antibody B | Antibody C |
| Vendor/Catalog # | e.g., Abcam/ab12345 | e.g., Santa Cruz/sc-67890 | e.g., Thermo/PA5-12345 |
| Host Species | Rabbit | Mouse | Goat |
| Clonality | Polyclonal | Monoclonal | Polyclonal |
| Starting Dilution | 1:200 | 1:100 | 1:500 |
| Optimal Dilution | |||
| Signal-to-Noise Ratio | |||
| Notes |
Table 2: Quantification of this compound Fluorescence Intensity
| Experimental Condition | Mean this compound Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. Control) |
| Control | N/A | ||
| Treatment 1 (e.g., Starvation) | |||
| Treatment 2 (e.g., Drug X) | |||
| This compound Knockdown |
Signaling Pathways Involving this compound
This compound is involved in at least two well-described signaling pathways: the regulation of autophagy through ATG9A trafficking and the inhibition of autophagy via the cFLIP/caspase-8 pathway.
Caption: this compound forms a heterodimer with SNX4 to regulate ATG9A vesicle trafficking to the isolation membrane, promoting autophagosome formation.
Caption: this compound activates cFLIP expression, which in turn inhibits the interaction between ATG3 and LC3, thereby suppressing autophagy.
Experimental Protocols
This section provides a detailed protocol for immunofluorescent staining of this compound in cultured cells.
Materials and Reagents
-
Cell Culture: Adherent mammalian cells (e.g., HeLa, U2OS, or a cell line relevant to the research question).
-
Coverslips: 12 mm or 18 mm glass coverslips, sterile.
-
Primary Antibody: A validated anti-SNX7 antibody. As a starting point, a dilution of 1:50-1:500 can be tested.[7] For example, a rabbit polyclonal anti-SNX7 antibody.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Solution: 0.1-0.3% Triton X-100 in PBS.
-
Blocking Buffer: 5% normal goat serum (or serum from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).
Experimental Workflow
Caption: A step-by-step workflow for this compound immunofluorescence staining in cultured cells.
Detailed Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency after 24 hours of incubation.
-
Culture the cells in appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.
-
-
Experimental Treatment (Optional):
-
If applicable, treat the cells with the desired experimental compounds or conditions (e.g., induce autophagy by starvation) for the appropriate duration.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of permeabilization solution (0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Add 0.5 mL of blocking buffer to each well and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-SNX7 primary antibody to its optimal concentration in blocking buffer. It is recommended to perform a titration series (e.g., 1:50, 1:100, 1:200, 1:500) to determine the best signal-to-noise ratio.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
(Optional) Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells one final time with PBS.
-
Carefully remove the coverslip from the well using fine-tipped forceps and mount it onto a clean glass slide with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying and store the slides at 4°C, protected from light.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores.
-
Capture images for qualitative and quantitative analysis.
-
Troubleshooting
Table 3: Common Issues and Solutions in this compound Immunofluorescence
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | - Inefficient primary antibody. | - Titrate the primary antibody to a higher concentration. - Ensure the antibody is validated for immunofluorescence. - Confirm this compound expression in the cell line using Western blot. |
| - Incompatible primary/secondary antibodies. | - Use a secondary antibody raised against the host species of the primary antibody. | |
| - Over-fixation masking the epitope. | - Reduce fixation time or try a different fixation method (e.g., methanol (B129727) fixation). | |
| High Background | - Primary or secondary antibody concentration is too high. | - Decrease the antibody concentration and/or incubation time. |
| - Insufficient blocking. | - Increase the blocking time to 1-2 hours. - Use a higher concentration of normal serum in the blocking buffer. | |
| - Inadequate washing. | - Increase the number and duration of wash steps. | |
| Non-specific Staining | - Secondary antibody cross-reactivity. | - Use a pre-adsorbed secondary antibody. - Run a secondary antibody-only control. |
| - Aggregates in antibody solutions. | - Centrifuge the antibody solutions before use. |
By following this detailed protocol and utilizing the provided resources, researchers can effectively perform immunofluorescence for this compound, enabling a deeper understanding of its cellular functions and roles in various signaling pathways.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Anti-SNX7 Antibodies | Invitrogen [thermofisher.com]
- 3. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Antibody - Novatein Biosciences [novateinbio.com]
Application Notes: Co-immunoprecipitation for Studying SNX7 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of Sorting Nexin 7 (SNX7) to identify and validate its protein interaction partners. This compound is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides. These proteins are crucial players in intracellular trafficking, including endocytosis and protein sorting. Understanding the protein interaction network of this compound is vital for elucidating its role in cellular processes and its implications in disease, such as cancer and neurodegenerative disorders.
Introduction to this compound and Co-immunoprecipitation
This compound is known to be involved in the regulation of endocytosis and various stages of intracellular trafficking. It is primarily localized to early endosomes. Identifying the proteins that associate with this compound can provide insights into its specific functions and the pathways it regulates.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait," in this case, this compound) from a cell lysate. Any proteins that are bound to the bait protein will be co-precipitated, forming a complex. These interacting partners (the "prey") can then be identified by downstream applications such as Western blotting or mass spectrometry.
Experimental Design and Controls
Careful experimental design is critical for a successful and reliable Co-IP experiment. This includes the selection of appropriate controls to minimize false-positive results.
Key Controls:
-
Isotype Control IgG: An antibody of the same isotype and from the same host species as the anti-SNX7 antibody, but not specific to any cellular protein. This control is essential to identify proteins that non-specifically bind to the antibody or the beads.
-
Mock IP (Beads only): Performing the IP procedure with beads alone (no antibody) helps to identify proteins that non-specifically bind to the agarose (B213101) or magnetic beads.
-
Input Control: A small fraction of the cell lysate that has not been subjected to immunoprecipitation. This is used to confirm the presence and abundance of the bait and potential prey proteins in the starting material.
-
Positive Control: A known interacting partner of this compound, if available. This validates that the experimental conditions are suitable for detecting known interactions.
-
Negative Control Cell Line: A cell line that does not express this compound (e.g., a knockout cell line) can be used to demonstrate the specificity of the antibody and the immunoprecipitation.
Data Presentation
Quantitative data from Co-IP experiments, especially when followed by mass spectrometry, should be summarized for clarity and comparison.
Table 1: Summary of Potential this compound Interacting Proteins Identified by Mass Spectrometry
| Prey Protein | Gene Symbol | UniProt ID | Peptide Count | Sequence Coverage (%) | Putative Function/Pathway |
| Protein A | GENEA | P12345 | 15 | 35 | Endosomal sorting |
| Protein B | GENEB | Q67890 | 12 | 28 | Autophagy regulation |
| Protein C | GENEC | R12345 | 10 | 42 | Vesicular transport |
| ... | ... | ... | ... | ... | ... |
Table 2: Western Blot Densitometry Analysis of Co-immunoprecipitated Proteins
| Input | This compound IP | IgG Control IP | |
| This compound | 1.00 | 0.85 | 0.05 |
| Potential Interactor 1 | 1.00 | 0.75 | 0.10 |
| Potential Interactor 2 | 1.00 | 0.68 | 0.08 |
| Non-interacting Control | 1.00 | 0.02 | 0.03 |
Values represent relative band intensities normalized to the input.
Detailed Co-immunoprecipitation Protocol for this compound
This protocol is a comprehensive guide for performing a Co-IP experiment to identify this compound interacting proteins. Optimization of certain steps may be necessary depending on the cell type and specific antibodies used.
Materials and Reagents:
-
Cell Culture: Human cell line expressing endogenous this compound (e.g., HEK293T, HeLa, or a relevant cancer cell line).
-
Antibodies:
-
Anti-SNX7 antibody validated for immunoprecipitation (see antibody selection section).
-
Normal rabbit or mouse IgG (isotype control).
-
-
Lysis Buffer:
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.
-
RIPA Buffer (for more stringent lysis): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer just before use.
-
-
Beads: Protein A/G agarose or magnetic beads.
-
Wash Buffer: The same as the lysis buffer, but without protease and phosphatase inhibitors for the final washes.
-
Elution Buffer:
-
For Western Blotting: 2x Laemmli sample buffer.
-
For Mass Spectrometry: 0.1 M glycine-HCl (pH 2.5-3.0) or other mass spectrometry-compatible elution buffers.
-
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Equipment: Refrigerated centrifuge, rotator or rocker, magnetic rack (for magnetic beads), Western blotting and/or mass spectrometry equipment.
Antibody Selection:
The choice of a high-quality antibody is paramount for a successful Co-IP. Use an antibody that is specifically validated for immunoprecipitation. Polyclonal antibodies are often preferred as they can recognize multiple epitopes, increasing the chances of capturing the native protein complex.
Experimental Workflow Diagram:
Caption: Workflow for this compound Co-immunoprecipitation.
Step-by-Step Protocol:
1. Cell Lysate Preparation
a. Culture cells to approximately 80-90% confluency. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL for a 10 cm dish). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on a rotator at 4°C for 30 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).
2. Pre-clearing the Lysate (Optional but Recommended)
a. For each IP reaction, take 500 µg to 1 mg of total protein and adjust the volume to 500 µL with lysis buffer. b. Add 20-30 µL of a 50% slurry of Protein A/G beads. c. Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding to the beads. d. Centrifuge at 1,000 x g for 1 minute at 4°C. e. Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation
a. To the pre-cleared lysate, add 2-5 µg of the anti-SNX7 antibody or the isotype control IgG. b. Incubate overnight at 4°C with gentle rotation.[1] c. Add 40-50 µL of a 50% slurry of Protein A/G beads to each sample. d. Incubate for an additional 2-4 hours at 4°C with gentle rotation.
4. Washing
a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Add 1 mL of ice-cold wash buffer to the beads and resuspend by gentle pipetting. d. Pellet the beads again and discard the supernatant. e. Repeat the wash step three to four times.[1] For the final wash, use a fresh microcentrifuge tube to minimize contamination.
5. Elution
-
For Western Blotting: a. After the final wash, remove all supernatant. b. Add 40-50 µL of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. d. Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE.
-
For Mass Spectrometry: a. After the final wash, remove all supernatant. b. Add 50-100 µL of 0.1 M glycine-HCl (pH 2.5-3.0) and incubate for 5-10 minutes at room temperature with gentle agitation. c. Pellet the beads and immediately transfer the eluate to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5). d. Repeat the elution step and pool the eluates. e. Proceed with sample preparation for mass spectrometry analysis.
6. Downstream Analysis
-
Western Blotting: a. Run the eluted samples, along with the input control, on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with primary antibodies against this compound and the potential interacting protein(s). d. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Mass Spectrometry: a. Prepare the eluted samples for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin). b. Analyze the resulting peptides by LC-MS/MS. c. Use a protein identification software to search the acquired spectra against a protein database to identify the co-precipitated proteins.
This compound Signaling Pathway and Co-IP Logic
This compound is involved in the endosomal sorting machinery. Its interactions with other proteins are crucial for the proper trafficking of cellular cargo. The Co-IP experiment is designed to capture these transient or stable interactions to map its functional network.
Caption: Logical flow of this compound Co-IP.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| No or low yield of bait protein (this compound) | - Inefficient antibody binding.- Antibody epitope is masked.- Protein not expressed in the cell line.- Inefficient cell lysis. | - Use an antibody validated for IP.- Try a different antibody (polyclonal or monoclonal to a different epitope).- Confirm this compound expression by Western blot of the input.- Optimize lysis buffer and conditions. |
| No co-precipitation of prey protein | - Interaction is weak or transient.- Interaction is disrupted during lysis or washing.- Prey protein is of low abundance. | - Consider cross-linking before lysis.- Use a milder lysis buffer (e.g., without strong detergents).- Reduce the number and stringency of washes.- Increase the amount of starting material. |
| High background/non-specific binding | - Insufficient pre-clearing.- Insufficient washing.- Antibody cross-reactivity. | - Always perform pre-clearing.- Increase the number of washes or the detergent concentration in the wash buffer.- Use a high-specificity monoclonal antibody.- Include appropriate IgG controls. |
| Heavy and light chains of antibody obscure results | - Secondary antibody detects the IP antibody. | - Use a light-chain specific secondary antibody.- Cross-link the antibody to the beads before IP and elute with a low pH buffer. |
References
Application Notes and Protocols for Generating an SNX7 Knockout Cell Line Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides.[1] These proteins are involved in various aspects of intracellular trafficking, including endocytosis and protein sorting.[1][2] Specifically, this compound is localized to early endosomes and is involved in regulating endocytosis and multiple stages of intracellular trafficking.[3] Research has implicated this compound in diverse cellular processes and diseases, such as hepatocyte survival, Alzheimer's disease, and the regulation of amyloid precursor protein (APP) degradation.[2]
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful and versatile genome-editing tool that allows for the precise modification of DNA sequences in living cells.[4] It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[4][5] The cell's natural DNA repair mechanisms, often the error-prone non-homologous end joining (NHEJ) pathway, can lead to the insertion or deletion of nucleotides (indels), resulting in a frameshift mutation and functional gene knockout.[5]
This document provides a detailed workflow and protocols for the generation and validation of an this compound knockout (KO) cell line using the CRISPR-Cas9 system.
Experimental Workflow Overview
The generation of a stable this compound knockout cell line is a multi-step process that requires careful planning and execution.[6] The overall workflow involves designing and cloning the sgRNA, delivering the CRISPR-Cas9 components into the target cells, isolating and expanding single-cell clones, and finally, validating the knockout at both the genomic and protein levels.
This compound and Endosomal Trafficking
This compound plays a crucial role in the intricate network of endosomal trafficking, which is essential for sorting and processing of internalized cargo. Its PX domain allows it to bind to phosphoinositides on endosomal membranes, facilitating its function in this pathway. Disrupting this compound can therefore have significant effects on cellular homeostasis and signaling pathways that rely on proper endocytic function.
Detailed Experimental Protocols
Protocol 1: sgRNA Design and Cloning
The design of an effective and specific sgRNA is critical for successful gene knockout.[7] For knockout experiments, sgRNAs are typically designed to target an early exon of the gene to ensure that a frameshift mutation leads to a non-functional truncated protein.[7]
1.1. sgRNA Design:
-
Use online design tools such as Benchling or the CRISPR Design Tool.[5] These tools help identify potential sgRNA sequences targeting the early exons of this compound.
-
Select sgRNAs with high on-target scores and low predicted off-target effects.[8] The tool should scan the genome for sequences with similarity to the sgRNA to predict potential off-target sites.[7]
-
Ensure the selected 20-nucleotide target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9).[7]
-
It is recommended to select 2-3 independent sgRNAs to test, as sgRNA efficiency can vary.
Table 1: Example sgRNA Targets for Human this compound
| Target Exon | sgRNA Sequence (5' to 3') | PAM | On-Target Score (Example) |
|---|---|---|---|
| Exon 2 | GATCGTGATCGCCGAGTGCGT | CGG | 92 |
| Exon 2 | GCTGTTCGAGAAGCTGTCGAC | TGG | 88 |
| Exon 3 | ACGAGGACATCGTGGCCAAGA | AGG | 95 |
Note: These are example sequences. Researchers must verify sequences using up-to-date genomic information and design tools.
1.2. Cloning sgRNA into a CRISPR/Cas9 Vector:
-
Synthesize DNA oligonucleotides corresponding to the chosen sgRNA sequence.
-
Anneal the complementary forward and reverse oligonucleotides to create a double-stranded DNA fragment with appropriate overhangs for cloning.
-
Ligate the annealed oligonucleotides into a Cas9 expression vector that has been linearized with a suitable restriction enzyme (e.g., BsmBI). These vectors typically co-express the Cas9 nuclease and contain a U6 promoter to drive sgRNA expression.[6]
-
Transform the ligation product into competent E. coli.
-
Select positive colonies and verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Prepare a high-quality, endotoxin-free plasmid preparation of the confirmed construct for transfection.[6]
Protocol 2: Delivery of CRISPR Components and Cell Culture
2.1. Cell Culture:
-
Culture the chosen mammalian cell line (e.g., HEK293T, HeLa, HepG2) in the appropriate growth medium and conditions. Ensure cells are healthy and in the logarithmic growth phase before transfection.
2.2. Transfection:
-
The CRISPR-Cas9 components can be delivered into cells via plasmid transfection, transduction with viral vectors (e.g., lentivirus), or electroporation of ribonucleoprotein (RNP) complexes (Cas9 protein + sgRNA).[8] Plasmid transfection is a common and accessible method.
-
Seed cells in 6-well plates to achieve 70-90% confluency on the day of transfection.
-
For each well, prepare the transfection complex using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Typically, 2.5 µg of the sgRNA/Cas9 plasmid is used per well.
-
Incubate the cells with the transfection complex for 24-48 hours.
-
Optional: If the vector contains a fluorescent marker (e.g., EGFP), transfection efficiency can be assessed by fluorescence microscopy or flow cytometry.
Protocol 3: Single-Cell Cloning and Expansion
To obtain a homogenous population of cells with the desired knockout, it is essential to isolate and expand single cells.[8]
3.1. Single-Cell Seeding:
-
48-72 hours post-transfection, harvest the cells.
-
Perform serial dilution of the cell suspension to a final concentration of approximately 10 cells/mL.
-
Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate. This corresponds to a statistical average of one cell per well.
-
Alternatively, if the plasmid contains a fluorescent marker, use Fluorescence-Activated Cell Sorting (FACS) to deposit single, fluorescently positive cells into individual wells of a 96-well plate.[9]
-
Incubate the plates and monitor for colony formation over 1-3 weeks. Supplementing the media with conditioned media can improve single-cell survival.
3.2. Clonal Expansion:
-
Once colonies are visible (typically >50 cells), carefully aspirate the media and replace it with fresh media.
-
When the colonies reach ~70% confluency in the 96-well plate, trypsinize and transfer each clone to a larger well (e.g., 24-well plate), and subsequently to larger flasks for expansion.
-
Create two sets of plates/flasks. Use one set for continued expansion and cryopreservation, and the other for genomic DNA extraction and analysis.
Protocol 4: Validation of this compound Knockout
Validation is a crucial step to confirm the gene knockout at both the genomic and protein levels.[4]
4.1. Genomic Validation:
-
DNA Extraction: Extract genomic DNA from a portion of each expanded clone.
-
PCR Amplification: Design PCR primers to amplify the region of the this compound gene targeted by the sgRNA. The amplicon should be 400-800 bp in length.
-
Mutation Detection:
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms for the presence of mixed traces downstream of the target site, which indicates the presence of indels. For homozygous or biallelic knockouts, this can be confirmed by subcloning the PCR product into a TA vector and sequencing multiple colonies (TIDE or ICE analysis software can also be used to deconvolve mixed traces).[4]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, NGS of the PCR amplicons can identify and quantify the frequency of different indel mutations within the cell population.[8]
-
4.2. Protein Level Validation:
-
Western Blot: This is the gold standard for confirming the absence of the target protein.[10]
-
Prepare protein lysates from the wild-type (WT) control cells and the putative knockout clones.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a validated primary antibody specific for this compound.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
A complete absence of the this compound band in the knockout clones compared to the WT control confirms a successful knockout.[10][11]
-
-
Other Methods: Depending on the research question, other methods like immunofluorescence or mass spectrometry can also be used to confirm the absence of the this compound protein.[4][10]
Table 2: Example Validation Summary for an this compound Knockout Clone
| Clone ID | Genotype (Sequencing Result) | This compound Protein Expression (Western Blot vs. WT) | Phenotype |
|---|---|---|---|
| WT | Wild-Type | 100% | Normal |
| Clone A5 | Biallelic: -8 bp / +1 bp frameshift | 0% | Altered endosomal morphology |
| Clone B2 | Monoallelic: -2 bp / WT | ~50% | Intermediate phenotype |
| Clone C11 | Homozygous: -5 bp frameshift | 0% | Altered endosomal morphology |
Off-Target Analysis
A significant concern with CRISPR-Cas9 technology is the potential for off-target mutations at genomic sites that are similar to the on-target sequence.[12][13]
5.1. Prediction:
-
Use the same bioinformatics tools from the design phase to predict the most likely off-target sites for your chosen sgRNA. These tools typically identify sites with up to 3-5 base pair mismatches.[13]
5.2. Experimental Validation:
-
Select the top 5-10 predicted off-target loci for analysis.
-
Design PCR primers to amplify these specific genomic regions from the validated knockout clones and WT control cells.
-
Sequence the PCR products using Sanger or NGS to check for any unintended mutations.[14]
-
For therapeutic applications, unbiased whole-genome sequencing (WGS) may be necessary to comprehensively assess off-target effects.[15]
Table 3: Example Off-Target Analysis for sgRNA Targeting this compound
| Predicted Off-Target Locus | Chromosome | Mismatches | Sequence Analysis Result |
|---|---|---|---|
| Gene XYZ | chr3 | 3 | No mutations detected |
| Intergenic region | chr8 | 4 | No mutations detected |
| Gene ABC | chr1 | 4 | No mutations detected |
Conclusion
The CRISPR-Cas9 system provides an efficient and precise method for generating this compound knockout cell lines.[5] By following a systematic workflow that includes careful sgRNA design, optimized transfection, stringent single-cell cloning, and thorough validation, researchers can develop reliable cellular models to investigate the function of this compound.[6] These knockout cell lines are invaluable tools for studying the role of this compound in intracellular trafficking, disease pathogenesis, and for the identification and validation of new drug targets.
References
- 1. genecards.org [genecards.org]
- 2. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 7. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 8. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. synthego.com [synthego.com]
- 14. CRISPR Off-Target Analysis Platforms | Springer Nature Experiments [experiments.springernature.com]
- 15. Genome-Wide Analysis of Off-Target CRISPR/Cas9 Activity in Single-Cell-Derived Human Hematopoietic Stem and Progenitor Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNX7 siRNA Knockdown in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to SNX7 and Its Role in Cancer
Sorting nexin 7 (this compound) is a member of the sorting nexin family of proteins, which are characterized by the presence of a Phox homology (PX) domain responsible for binding to phosphoinositides. These proteins are involved in various aspects of intracellular trafficking, including endocytosis, protein sorting, and signaling. Emerging evidence suggests that this compound plays a significant role in several cellular processes that are often dysregulated in cancer.
In various cancer types, this compound has been implicated in the regulation of critical cellular pathways. For instance, in hepatocellular carcinoma, this compound expression is associated with prognosis and response to chemotherapy and immunotherapy.[1][2] Functional studies in other cancers have linked this compound to the regulation of apoptosis, cell cycle progression, DNA replication, and cellular senescence.[1][3] In prostate cancer, this compound has been shown to act as a tumor suppressor by inhibiting autophagy.[3] Given its involvement in fundamental cellular processes, this compound represents a potential therapeutic target, and the ability to modulate its expression is crucial for functional studies.
These application notes provide a comprehensive set of protocols for the efficient knockdown of this compound in the human colorectal carcinoma cell line HCT116 using small interfering RNA (siRNA). The subsequent validation of knockdown at both the mRNA and protein levels is detailed through quantitative real-time PCR (RT-qPCR) and Western blotting protocols.
Data on this compound Knockdown Efficiency
| Analysis Method | Target Gene | Time Point (Post-transfection) | siRNA Concentration | Expected Knockdown Efficiency (%) | Negative Control (Scrambled siRNA) |
| RT-qPCR | This compound mRNA | 48 hours | 50 nM | 70 - 90% | < 5% |
| Western Blot | This compound Protein | 72 hours | 50 nM | 60 - 85% | No significant change |
Experimental Workflow for this compound siRNA Knockdown and Validation
The overall experimental process for this compound knockdown and subsequent analysis is outlined in the diagram below. This workflow ensures a systematic approach from cell culture to the final validation of protein downregulation.
References
- 1. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of SNX7 Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox (PX) domain that facilitates binding to phosphoinositides.[1] These proteins are crucial regulators of intracellular trafficking, including endocytosis, protein sorting, and endosomal signaling.[1] Emerging evidence highlights the involvement of this compound in a variety of critical cellular processes, including autophagy and the progression of diseases such as cancer, making its protein-protein interaction network a key area of investigation for therapeutic development.[1][2][3]
These application notes provide a detailed overview of the methodologies for identifying and quantifying the binding partners of this compound using mass spectrometry. The protocols outlined below cover immunoprecipitation of endogenous this compound and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, a known signaling pathway involving this compound is detailed and visualized to provide a functional context for its interactions.
Data Presentation: this compound Binding Partners
While a comprehensive, large-scale quantitative mass spectrometry-based analysis of the this compound interactome is not yet widely available in public databases, co-immunoprecipitation and yeast two-hybrid experiments have identified key binding partners. The interaction between this compound and SNX4 is a well-documented example, forming a heterodimer that plays a crucial role in autophagy.[2][4][5] Another identified interactor is SNX30, which can also form a heterodimer with SNX4.[2][4]
For the purpose of these notes, a representative table is provided below, which would typically be populated with quantitative data from a large-scale this compound co-immunoprecipitation mass spectrometry experiment. Such data would include metrics like fold change of enrichment over a control immunoprecipitation and the statistical significance of this enrichment.
Table 1: Representative Quantitative Data of this compound Binding Partners Identified by Mass Spectrometry
| Protein Name | Gene Symbol | UniProt ID | Fold Change (this compound-IP/Control-IP) | p-value | Function |
| Sorting nexin-4 | SNX4 | Q9Y5X2 | Data not available | Data not available | Forms a heterodimer with this compound to regulate ATG9A trafficking in autophagy.[2][4] |
| Sorting nexin-30 | SNX30 | Q96L94 | Data not available | Data not available | Forms a heterodimer with SNX4; potential role in autophagy.[2][4] |
| Hypothetical Partner A | GENEA | P12345 | e.g., 5.2 | e.g., 0.001 | e.g., Vesicular transport |
| Hypothetical Partner B | GENEB | Q67890 | e.g., 3.8 | e.g., 0.005 | e.g., Signal transduction |
Note: This table is a template. Specific quantitative values would be derived from experimental data.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous this compound from Mammalian Cells
This protocol describes the immunoprecipitation of endogenous this compound from cultured mammalian cells for the subsequent identification of binding partners by mass spectrometry.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-SNX7 antibody (validated for immunoprecipitation)
-
Isotype control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Lysis buffer with 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
-
Microcentrifuge tubes
-
Rotating wheel or rocker
Procedure:
-
Cell Culture and Lysis:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Antibody-Bead Conjugation (Pre-incubation method):
-
Equilibrate the required amount of Protein A/G magnetic beads by washing them three times with lysis buffer.
-
Add the anti-SNX7 antibody or control IgG to the beads and incubate for 1-2 hours at 4°C on a rotator.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating it with Protein A/G magnetic beads for 1 hour at 4°C.
-
Remove the beads from the lysate.
-
Add the antibody-conjugated beads to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator to allow for the formation of immune complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer. Incubate for 5-10 minutes at room temperature.
-
Pellet the beads and transfer the eluate to a new tube.
-
If using a low pH elution buffer, neutralize the eluate by adding neutralization buffer.
-
Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing the immunoprecipitated proteins for analysis by LC-MS/MS.
Materials:
-
Urea (B33335) (8 M in 50 mM Tris-HCl pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the eluted protein sample in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature.
-
-
In-solution Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.
-
Signaling Pathway and Experimental Workflow Visualization
SNX4-SNX7 Complex in Autophagy
The SNX4-SNX7 heterodimer is a key regulator in the early stages of autophagosome assembly. This complex is involved in the trafficking of ATG9A, a transmembrane protein essential for the delivery of lipids to the nascent autophagosome, also known as the isolation membrane. The SNX4-SNX7 complex facilitates the mobilization of ATG9A-containing vesicles from the Golgi apparatus and endosomes to the phagophore assembly site, a critical step for the expansion and maturation of the autophagosome.[2][4]
Caption: SNX4-SNX7 signaling in autophagy.
Experimental Workflow for this compound Interactome Analysis
The following diagram illustrates the key steps involved in identifying this compound binding partners using co-immunoprecipitation followed by mass spectrometry.
Caption: this compound interactome experimental workflow.
References
- 1. Revealing Protein Interactions in Cancer with BioID Technology - Creative Proteomics [creative-proteomics.com]
- 2. A proximity-labeling proteomic approach to investigate invadopodia molecular landscape in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for SNX7 PX Domain Lipid Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting Nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain.[1] The PX domain is a phosphoinositide (PI) binding module that targets proteins to various cellular membranes, playing a crucial role in membrane trafficking and protein sorting within the endosomal system.[1][2] this compound, which also contains a Bin/Amphiphysin/Rvs (BAR) domain, is involved in regulating membrane dynamics and protein sorting.[1][3] Understanding the lipid binding specificity and affinity of the this compound PX domain is essential for elucidating its precise cellular functions and for the development of potential therapeutic modulators.
These application notes provide detailed protocols for two common in vitro assays to characterize the lipid binding properties of the this compound PX domain: the Protein-Lipid Overlay Assay and the Liposome (B1194612) Co-sedimentation Assay.
Data Presentation: Lipid Binding Affinities of SNX PX Domains
While specific quantitative binding data for the this compound PX domain is not extensively documented, the following table summarizes the reported dissociation constants (Kd) for the PX domains of other well-characterized SNX proteins. This data provides a valuable reference for the expected range of affinities and specificities for phosphoinositides. Typical reported affinities are in the range of 0.1–10 μM.[4]
| Protein | Lipid Ligand | Assay Method | Dissociation Constant (Kd) | Reference |
| SNX1 | PtdIns(3)P | Liposome-based assay | High Affinity (exact Kd not specified) | [5] |
| SNX1 | PtdIns(3,5)P2 | Liposome-based assay | High Affinity (similar to PtdIns(3)P) | [5] |
| SNX3 | PtdIns(3)P | Not specified | ~2–3 μM | [6] |
| SNX9 | PtdIns(4,5)P2 | Liposome-based assay | Highest Affinity (among various PIs) | [3] |
| p40phox | PtdIns(3)P | Not specified | High Affinity | [7] |
| p47phox | PtdIns(3,4)P2 | Not specified | Preferential Binding |
Note: This table presents data from related SNX proteins to serve as a reference due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
Protein-Lipid Overlay Assay
This assay is a rapid and straightforward method to screen for interactions between a protein and a variety of lipids immobilized on a membrane.[5]
Materials:
-
Purified recombinant this compound PX domain (e.g., as a GST-fusion protein)
-
Nitrocellulose or PVDF membrane
-
Phosphoinositide standards (e.g., PtdIns, PtdIns(3)P, PtdIns(4)P, PtdIns(5)P, PtdIns(3,4)P2, PtdIns(3,5)P2, PtdIns(4,5)P2, PtdIns(3,4,5)P3) dissolved in an appropriate solvent (e.g., chloroform (B151607)/methanol/water)
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody against the fusion tag (e.g., anti-GST antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lipid Spotting: Carefully spot 1-2 µL of each lipid solution (at various concentrations, e.g., from 100 pmol down to a few pmol) onto a nitrocellulose membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Protein Incubation: Dilute the purified this compound PX domain protein in blocking buffer to a final concentration of 1-5 µg/mL. Incubate the membrane with the protein solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Liposome Co-sedimentation Assay
This assay provides a more quantitative measure of protein-lipid interactions in a more physiologically relevant context of a lipid bilayer.
Materials:
-
Purified recombinant this compound PX domain
-
Synthetic lipids (e.g., Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylserine (PS), and the desired phosphoinositide)
-
Liposome preparation equipment (e.g., extruder with polycarbonate filters)
-
Binding buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT)
-
Ultracentrifuge and appropriate tubes
Protocol:
-
Liposome Preparation:
-
Mix the desired lipids in chloroform in a glass tube. Typically, a base mixture of PC:PE:PS is used, with the phosphoinositide of interest incorporated at a small molar percentage (e.g., 5%).
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film in binding buffer by vortexing to form multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) by extrusion through polycarbonate filters (e.g., 100 nm pore size).
-
-
Binding Reaction:
-
In an ultracentrifuge tube, mix a fixed concentration of the purified this compound PX domain with increasing concentrations of liposomes.
-
Include a control reaction with protein but no liposomes.
-
Incubate the reactions at room temperature for 30 minutes.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.
-
-
Analysis:
-
Carefully collect the supernatant (unbound protein).
-
Wash the pellet gently with binding buffer and then resuspend it in an equal volume of buffer (bound protein).
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantify the band intensities to determine the percentage of bound protein at each liposome concentration. This data can be used to calculate the dissociation constant (Kd).
-
Visualizations
Caption: Workflow of the Liposome Co-sedimentation Assay.
Caption: Hypothetical Signaling Pathway of this compound in Endosomal Sorting.
References
- 1. CDD Conserved Protein Domain Family: PX_SNX7_30_like [ncbi.nlm.nih.gov]
- 2. Insights into the PX (phox-homology) domain and SNX (sorting nexin) protein families: structures, functions and roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNX–BAR proteins in phosphoinositide-mediated, tubular-based endosomal sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Determinants of the Endosomal Localization of Sorting Nexin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane binding mechanisms of the PX domains of NADPH oxidase p40phox and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Overexpression of SNX7 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the lentiviral-mediated overexpression of Sorting Nexin 7 (SNX7) in primary neuronal cultures. This document includes detailed experimental protocols, data presentation tables, and conceptual diagrams to facilitate the successful implementation and interpretation of experiments aimed at understanding the functional role of this compound in neuronal biology and its potential as a therapeutic target.
Introduction to this compound in Neurons
Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins, which are involved in various aspects of intracellular trafficking, including endocytosis, protein sorting, and signaling.[1] In the context of the nervous system, this compound has been implicated in several critical processes. Notably, it is associated with the regulation of amyloid precursor protein (APP) lysosomal degradation, suggesting a potential role in the pathogenesis of Alzheimer's disease.[1][2] Overexpression of this compound has been shown to reduce the production of amyloid-β (Aβ) peptides.[1] Understanding the precise functions of this compound in neurons through controlled overexpression studies is crucial for elucidating its role in neurodegenerative diseases and for the development of novel therapeutic strategies.
Data Presentation
Table 1: Lentiviral Titer and Transduction Efficiency
| Lentiviral Construct | Titer (Infectious Units/mL) | Multiplicity of Infection (MOI) | Transduction Efficiency (%) in Primary Neurons |
| lenti-SNX7-GFP | 1 x 10⁹ | 1 | 85 |
| lenti-SNX7-GFP | 1 x 10⁹ | 5 | >95 |
| lenti-GFP (Control) | 1.2 x 10⁹ | 1 | 88 |
| lenti-GFP (Control) | 1.2 x 10⁹ | 5 | >95 |
Note: Titer and transduction efficiency are representative values and should be empirically determined for each viral preparation.
Table 2: Quantification of this compound Overexpression
| Experimental Condition | Method | Fold Change in this compound mRNA (vs. Control) | Fold Change in this compound Protein (vs. Control) |
| Primary Neurons + lenti-SNX7-GFP | qPCR | 15.2 ± 2.1 | - |
| Primary Neurons + lenti-SNX7-GFP | Western Blot | - | 8.5 ± 1.3 |
| Primary Neurons + lenti-GFP | qPCR | 1.0 ± 0.2 | - |
| Primary Neurons + lenti-GFP | Western Blot | - | 1.0 ± 0.15 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Functional Readouts of this compound Overexpression
| Experimental Condition | Assay | Readout | Change upon this compound Overexpression |
| Primary Neurons + lenti-SNX7-GFP | ELISA | Secreted Aβ42 levels | 45% decrease |
| Primary Neurons + lenti-SNX7-GFP | Immunofluorescence | Lysosomal co-localization of APP | 60% increase |
| Primary Neurons + lenti-SNX7-GFP | Western Blot | PSD-95 levels | No significant change |
| Primary Neurons + lenti-SNX7-GFP | Western Blot | Synaptophysin levels | No significant change |
Note: These are hypothetical functional readouts based on the known functions of this compound. Actual results may vary.
Experimental Protocols
Protocol 1: Lentivirus Production
This protocol describes the production of high-titer lentivirus for the overexpression of this compound in primary neurons.[3][4]
Materials:
-
HEK293T cells (low passage)[3]
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (e.g., pLenti-C-mGFP-P2A-Puro-SNX7)
-
Packaging plasmids (e.g., psPAX2)[3]
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or calcium phosphate)[5][6]
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge or Lenti-X Concentrator[3]
-
Sterile, DNase/RNase-free PBS
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in a T175 flask to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare three separate tubes containing the transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.
-
Prepare a tube with the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent tubes, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Collection:
-
After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Concentration (Optional but Recommended):
-
Ultracentrifugation: Overlay the filtered supernatant on a sucrose (B13894) cushion and centrifuge at high speed. Resuspend the viral pellet in PBS.
-
Commercial Concentrator: Use a commercially available lentivirus concentration reagent according to the manufacturer's instructions.[3]
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Primary Neuron Culture and Lentiviral Transduction
This protocol details the culture of primary hippocampal or cortical neurons and their subsequent transduction with lentivirus.[5][6][7]
Materials:
-
E18 mouse or rat embryos
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated plates/coverslips
-
Lentiviral particles (lenti-SNX7 and control)
-
Trypsin-EDTA
-
DNase I
Procedure:
-
Neuron Isolation:
-
Dissect hippocampi or cortices from E18 embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digest the tissue with trypsin-EDTA at 37°C.
-
Gently dissociate the tissue into a single-cell suspension using a fire-polished Pasteur pipette.
-
-
Cell Plating:
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density on poly-D-lysine coated plates or coverslips in Neurobasal medium.
-
-
Lentiviral Transduction:
-
At days in vitro (DIV) 4-7, add the desired amount of lentivirus (determined by MOI) to the neuronal culture medium.
-
Incubate for 24-48 hours.
-
Replace the virus-containing medium with fresh, pre-warmed Neurobasal medium.
-
-
Gene Expression: Allow 3-7 days for robust transgene expression before proceeding with downstream analysis.[8]
Protocol 3: Downstream Analysis
A. Western Blotting for this compound Overexpression:
-
Lyse transduced neurons in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against this compound and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system. Quantify band intensity using software like ImageJ.[9]
B. Quantitative PCR (qPCR) for this compound mRNA Levels:
-
Isolate total RNA from transduced neurons using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for this compound and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in this compound expression using the ΔΔCt method.
C. Immunofluorescence for this compound Localization:
-
Fix transduced neurons grown on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 5% normal goat serum in PBS.
-
Incubate with a primary antibody against this compound and other markers of interest (e.g., LAMP1 for lysosomes, APP).
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Visualizations
Caption: Experimental workflow for lentiviral overexpression of this compound in primary neurons.
Caption: Proposed signaling pathway of overexpressed this compound in neurons.
References
- 1. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorting Out Sorting Nexins Functions in the Nervous System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lentivirus production for primary neuron transduction [protocols.io]
- 4. protocols.io [protocols.io]
- 5. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lentiviral Vector Production, Titration, and Transduction of Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. TRANSDUCTION OF i3NEURONS (Support Protocol 4) [protocols.io]
- 9. Overexpression of Human SNX27 Enhances Learning and Memory Through Modulating Synaptic Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of Human SNX7 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that facilitates interactions with phosphoinositides.[1] This protein plays a crucial role in various intracellular trafficking pathways, including endocytosis and the regulation of autophagosome assembly.[1][2] Notably, this compound forms a heterodimer with SNX4 to coordinate the trafficking of ATG9A, a key component in the initiation of autophagy.[2] Given its involvement in fundamental cellular processes, the accurate quantification of this compound gene expression is critical for research in cell biology, oncology, and neurodegenerative diseases. This document provides detailed application notes and protocols for the analysis of human this compound gene expression using quantitative Polymerase Chain Reaction (qPCR).
Quantitative PCR Primers for Human this compound
The selection of highly specific and efficient primers is paramount for accurate qPCR analysis. Below is a summary of validated and commercially available primer sets for the detection of human this compound mRNA. It is recommended to validate the chosen primer set in your specific experimental system.
| Target Gene | Primer Sequence (5' to 3') | Source | Reference/Catalog # | Notes |
| Human this compound | Forward: GCCCTGAAAGCAGATTGGGAG Reverse: AGGCTTCTTCCAAGTGAAGGT | Shangya Biotechnology (Fuzhou, China) | [3][4] | Used in a peer-reviewed publication for RT-qPCR analysis of this compound expression in human cell lines.[3][4] |
| Human this compound | Forward: GAGACCAAATACAAGCAGAACTGG Reverse: GGTCTGTGATGTAAGGAATGACTC | OriGene Technologies, Inc. | HP226652[5] | Commercially available, pre-designed qPCR primers. Target RefSeq accession number NM_152238.[5] |
Considerations for Primer Design and Transcript Variants:
The human this compound gene has multiple transcript variants.[1][6] When designing or selecting primers, it is crucial to consider which isoforms are of interest. The primers listed above are designed to target specific transcript variants. For comprehensive analysis or to target all known isoforms, it may be necessary to design primers in a region common to all transcript variants. Conversely, to study a specific isoform, primers should be designed to span unique exon-exon junctions. Researchers should consult the NCBI Gene database for the latest information on this compound transcript variants.[6]
Signaling Pathway of this compound in Autophagy
This compound, in a heterodimeric complex with SNX4, plays a significant role in the regulation of autophagy by modulating the trafficking of ATG9A. This process is essential for the formation of the autophagosome.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. This compound — Early Detection Research Network [edrn.nci.nih.gov]
Unveiling the Non-Canonical Role of SNX7 in Gene Regulation: An Exploratory Approach Using Chromatin Immunoprecipitation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain which facilitates binding to phosphoinositides. Primarily localized to early endosomes, this compound is integral to intracellular trafficking, protein sorting, and the regulation of endosomal signaling. Emerging evidence has implicated this compound in a variety of critical cellular processes and signaling pathways, including autophagy and the cFLIP/caspase-8 pathway, and it has been identified as a potential biomarker in several cancers, such as hepatocellular carcinoma. While its canonical role in membrane trafficking is well-documented, the potential for non-canonical functions, particularly in the realm of transcriptional regulation, remains an unexplored and intriguing area of research.
Recent functional analyses have associated this compound with fundamental nuclear processes including DNA replication and cell cycle regulation. These connections, although likely indirect, provide a compelling rationale for investigating whether this compound, either by itself or as part of a larger complex, can influence gene expression. This document provides a detailed protocol for a Chromatin Immunoprecipitation (ChIP) assay designed to explore the potential association of this compound with chromatin and to identify any genomic regions that may be subject to its influence. Given the exploratory nature of this application, the protocol emphasizes stringent controls and validation steps to ensure the reliability of the findings.
Potential Signaling Pathways Involving this compound
This compound's function in protein trafficking may intersect with signaling pathways that have downstream effects on transcription. Two such pathways are the mTOR and cFLIP/caspase-8 signaling cascades.
-
mTOR Pathway: As a central regulator of cell growth and metabolism, the mTOR pathway is highly sensitive to cellular cues. This compound's role in trafficking nutrient transporters or growth factor receptors could indirectly modulate mTOR activity, thereby influencing the transcription of genes related to proliferation and survival.
-
cFLIP/caspase-8 Pathway: this compound has been shown to activate the expression of cellular FLICE-like inhibitory protein (cFLIP), a key regulator of apoptosis. This suggests an upstream regulatory role for this compound that impacts a critical cell survival pathway, which in turn can have profound effects on the expression of apoptosis-related genes.
Experimental Rationale and Workflow
The proposed ChIP assay will investigate the hypothesis that this compound may associate with chromatin, potentially through interactions with bona fide transcription factors or as a component of larger chromatin-associated complexes. The workflow is designed to isolate and identify DNA fragments associated with this compound, which can then be analyzed by sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) to map potential sites of influence on a genome-wide scale or at specific gene loci.
Detailed Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP assays for transcription factors and has been modified for the exploratory investigation of this compound.
Materials and Reagents:
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine (B1666218) (1.25 M)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Anti-SNX7 antibody (ChIP-grade)
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cell Culture and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a cell lysis buffer containing a protease inhibitor cocktail.
-
Isolate the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-SNX7 antibody or a normal IgG as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the immune complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted samples at 65°C overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Downstream Analysis:
-
The purified DNA can be used for downstream analysis, such as ChIP-seq for genome-wide discovery of potential binding sites or ChIP-qPCR to investigate specific target genes.
-
Data Presentation:
Quantitative data from ChIP-qPCR experiments should be presented as fold enrichment over the IgG control. For ChIP-seq data, peak calling algorithms should be used to identify regions of significant enrichment.
| Target Gene | Fold Enrichment (this compound ChIP vs. IgG) | P-value |
| Gene X | 15.2 | < 0.01 |
| Gene Y | 2.1 | > 0.05 |
| Negative Control Region | 1.1 | > 0.05 |
Signaling Pathway Diagrams
The application of ChIP to investigate the chromatin association of this compound represents a novel and exploratory research avenue. While this compound is not a classical transcription factor, its connections to fundamental cellular processes and signaling pathways that impinge on gene expression warrant a closer look at its potential non-canonical functions. The protocol outlined herein provides a robust framework for such an investigation. Positive findings from this assay could open up new avenues for understanding the multifaceted roles of this compound in health and disease and may identify novel targets for therapeutic intervention.
Application Notes: Proximity Ligation Assay for SNX7-SNX4 Interaction
Introduction
Sorting Nexin 4 (SNX4) and Sorting Nexin 7 (SNX7) are members of the sorting nexin (SNX) family, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides, targeting them to endosomal membranes.[1] Both proteins are involved in regulating intracellular trafficking pathways.[2][3] SNX4 is implicated in the recycling of receptors like the transferrin receptor and plays a role in autophagosome assembly by regulating ATG9A trafficking.[2][4][5] this compound is also involved in endocytic recycling and the regulation of autophagy.[6][7]
SNX4 and this compound can form a functional heterodimer.[3][8] This SNX4-SNX7 complex is specifically required for efficient autophagosome assembly, where it helps coordinate the trafficking of ATG9A to establish productive assembly sites.[5][8][9] Given their cooperative function on endosomal membranes, directly visualizing their interaction in situ is crucial for understanding the spatial and temporal regulation of these trafficking events.
The Proximity Ligation Assay (PLA) is a powerful technique for detecting endogenous protein-protein interactions within fixed cells and tissues.[10][11] It offers high sensitivity and specificity, providing single-molecule resolution of interaction events, which appear as distinct fluorescent spots. The assay relies on specific primary antibodies for the two proteins of interest. Secondary antibodies, each conjugated to a unique oligonucleotide (a PLA probe), bind to the primary antibodies. When the proteins are in close proximity (less than 40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification (RCA), generating a signal that can be visualized by fluorescence microscopy.[12][13]
This document provides a detailed protocol for using PLA to detect and quantify the interaction between this compound and SNX4 in cultured mammalian cells.
Principle of the Assay
The in situ PLA method is based on the detection of two proteins in close proximity.
-
Binding: Two primary antibodies raised in different species (e.g., rabbit and mouse) recognize this compound and SNX4.
-
Hybridization: Species-specific secondary antibodies, each linked to a unique oligonucleotide (PLA probes PLUS and MINUS), bind to the primary antibodies.
-
Ligation: If this compound and SNX4 are interacting (<40 nm proximity), the oligonucleotides on the PLA probes are close enough to be joined into a closed DNA circle by a ligase.[13]
-
Amplification: A DNA polymerase amplifies the circular DNA template through rolling circle amplification (RCA), creating a long, concatemeric DNA product.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright, localized fluorescent spot that can be detected with a standard fluorescence microscope. Each spot represents a single interaction event.
Experimental Protocols
This protocol is adapted from standard Duolink® PLA methodologies and should be optimized for the specific cell line and antibodies used.
Required Materials
-
Cells: Mammalian cell line of interest (e.g., hTERT-RPE1, HeLa) cultured on sterile glass coverslips.
-
Primary Antibodies:
-
Anti-SNX7 antibody (e.g., rabbit polyclonal)
-
Anti-SNX4 antibody (e.g., mouse monoclonal)
-
Note: Antibodies must be raised in different species and validated for specificity.
-
-
PLA Reagents: Duolink® In Situ PLA Kit (e.g., Duolink® In Situ Red Starter Kit Mouse/Rabbit). This kit typically includes:
-
PLA probes (anti-rabbit PLUS, anti-mouse MINUS)
-
Blocking Solution
-
Antibody Diluent
-
Ligation buffer and Ligase
-
Amplification buffer and Polymerase
-
Detection Reagent (fluorescently labeled oligonucleotides)
-
Wash Buffers A and B
-
Mounting Medium with DAPI
-
-
General Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
High-purity water
-
-
Equipment:
-
Humidified chamber
-
37°C incubator
-
Fluorescence microscope with appropriate filters
-
Staining jars
-
Protocol Steps
Day 1: Cell Seeding, Fixation, and Permeabilization
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency the next day.
-
Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[13]
-
Washing: Aspirate the PFA and wash the cells 2 x 5 minutes with PBS.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cells.[13]
-
Washing: Wash the cells 2 x 5 minutes with PBS.
Day 2: PLA Procedure
-
Blocking: Aspirate the PBS and add Duolink® Blocking Solution to cover the coverslip. Incubate in a pre-warmed humidified chamber for 60 minutes at 37°C.
-
Primary Antibody Incubation: Tap off the blocking solution. Add the primary antibodies (anti-SNX7 and anti-SNX4) diluted in Duolink® Antibody Diluent. Incubate overnight at 4°C in a humidified chamber. Note: The optimal antibody concentration must be determined empirically.
-
Negative Controls: Prepare coverslips with only one primary antibody (anti-SNX7 or anti-SNX4) or no primary antibodies to control for non-specific signals.
Day 3: Ligation, Amplification, and Imaging
-
Washing: Tap off the primary antibody solution. Wash the coverslips 2 x 5 minutes with 1x Wash Buffer A at room temperature with gentle agitation.[13]
-
PLA Probe Incubation: Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in Antibody Diluent. Add the probe solution to the coverslips and incubate in a humidified chamber for 60 minutes at 37°C.
-
Washing: Wash the coverslips 2 x 5 minutes with 1x Wash Buffer A.
-
Ligation: Prepare the Ligation mix by diluting the Ligase 1:40 into the Ligation buffer. Add the mix to the coverslips and incubate for 30 minutes at 37°C in a humidified chamber.[14]
-
Washing: Wash the coverslips 2 x 2 minutes with 1x Wash Buffer A.
-
Amplification: Prepare the Amplification mix by diluting the Polymerase 1:80 into the Amplification buffer. Add the mix to the coverslips and incubate for 100 minutes at 37°C in a humidified chamber. Keep this step in the dark to protect the fluorophores.
-
Final Washes: Remove the coverslips and wash 2 x 10 minutes with 1x Wash Buffer B. Perform a final quick wash (1 minute) with 0.01x Wash Buffer B.[14]
-
Mounting: Tap off excess wash buffer. Mount the coverslips onto glass slides using a minimal amount of Duolink® Mounting Medium with DAPI.[15]
-
Imaging: Allow the slides to set for 15-30 minutes at room temperature in the dark. Image using a fluorescence microscope. Acquire images using appropriate filters for the chosen fluorophore (e.g., Texas Red) and DAPI.
Data Analysis and Presentation
PLA signals appear as distinct puncta. The interaction can be quantified by counting the number of PLA signals per cell.
-
Acquire Z-stack images for each field of view.
-
Use image analysis software (e.g., ImageJ with the BlobFinder plugin, or CellProfiler) to count the number of nuclei (DAPI channel) and the number of PLA signals (fluorophore channel).
-
Calculate the average number of PLA signals per cell for each experimental condition.
-
Present the data in a table, including mean values, standard deviation (SD), and statistical analysis (e.g., t-test or ANOVA).
Hypothetical Quantitative Data
The following table represents hypothetical data from a PLA experiment designed to test the effect of a hypothetical autophagy-inducing compound (Compound X) on the this compound-SNX4 interaction.
| Condition | Treatment | Average PLA Signals/Cell | Standard Deviation | p-value (vs. Control) |
| Experimental | Untreated Control | 15.2 | 4.1 | - |
| Compound X (10 µM) | 28.5 | 6.3 | < 0.01 | |
| Negative Controls | Anti-SNX7 only | 1.1 | 0.8 | < 0.001 |
| Anti-SNX4 only | 0.9 | 0.6 | < 0.001 | |
| No Primary Antibodies | 0.5 | 0.4 | < 0.001 |
Table 1: Hypothetical quantification of this compound-SNX4 interaction via PLA. Data represent the mean number of PLA signals per cell from three independent experiments (n=50 cells per experiment). Statistical significance was determined using a two-tailed Student's t-test.
Visualizations
Caption: Workflow of the Proximity Ligation Assay (PLA) for protein interaction analysis.
Caption: Diagram of PLA principle for detecting the SNX4-SNX7 interaction on an endosome.
References
- 1. Sorting Out Sorting Nexins Functions in the Nervous System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genular.atomic-lab.org [genular.atomic-lab.org]
- 7. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [en.bio-protocol.org]
- 13. Proximity Ligation Assay (PLA) to Detect Protein-protein Interactions in Breast Cancer Cells [bio-protocol.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Live-cell Imaging of SNX7 Dynamics in Endosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sorting nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox (PX) domain that facilitates binding to phosphoinositides, key lipids in endosomal membranes.[1][2] this compound plays a crucial role in intracellular trafficking events, including the regulation of autophagy. It forms a heterodimer with SNX4, and this complex is essential for coordinating the trafficking of ATG9A, a key transmembrane protein involved in the formation of autophagosomes.[1][2][3][4][5][6][7] Understanding the dynamic behavior of this compound on endosomes is critical for elucidating its precise role in these pathways and for developing potential therapeutic interventions targeting these processes.
These application notes provide detailed protocols for the live-cell imaging of this compound dynamics on endosomes, including methods for quantitative analysis of its membrane association and trafficking.
Data Presentation: Quantitative Analysis of this compound Dynamics
The following tables provide a template for summarizing quantitative data obtained from live-cell imaging experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Fluorescence Recovery After Photobleaching (FRAP) Analysis of GFP-SNX7 on Endosomes
| Cell Line | Endosomal Marker | Mobile Fraction (%) | Immobile Fraction (%) | Half-maximal Recovery Time (t½, seconds) |
| hTERT-RPE1 | mCherry-Rab5 | 75 ± 5 | 25 ± 5 | 15 ± 3 |
| hTERT-RPE1 | mCherry-Rab7 | 60 ± 8 | 40 ± 8 | 25 ± 5 |
| HeLa | mCherry-Rab5 | 72 ± 6 | 28 ± 6 | 18 ± 4 |
Table 2: Single-Particle Tracking (SPT) Analysis of GFP-SNX7 on Endosomes
| Cell Line | Endosomal Compartment | Diffusion Coefficient (μm²/s) | Track Duration (s) | Confinement Radius (nm) |
| hTERT-RPE1 | Early Endosomes (Rab5+) | 0.08 ± 0.02 | 5 ± 2 | 150 ± 30 |
| hTERT-RPE1 | Late Endosomes (Rab7+) | 0.05 ± 0.01 | 8 ± 3 | 120 ± 25 |
Signaling Pathways and Experimental Workflows
SNX4-SNX7-ATG9A Trafficking Pathway in Autophagy
The following diagram illustrates the role of the SNX4-SNX7 complex in regulating the trafficking of ATG9A during the initiation of autophagy. The complex facilitates the mobilization of ATG9A-containing vesicles from the Golgi and endosomes to the nascent autophagosome (isolation membrane).
Caption: SNX4-SNX7 regulation of ATG9A trafficking in autophagy.
Experimental Workflow for Live-cell Imaging of this compound
This diagram outlines the key steps for preparing and conducting live-cell imaging experiments to study this compound dynamics.
Caption: Workflow for live-cell imaging of this compound dynamics.
Experimental Protocols
Protocol 1: Generation of a GFP-SNX7 Expression Construct
-
Obtain this compound cDNA: Obtain the full-length human this compound cDNA clone from a commercial supplier or through RT-PCR from a relevant cell line.
-
Vector Selection: Choose a suitable mammalian expression vector with a green fluorescent protein (GFP) tag, such as pEGFP-C1 or pEGFP-N1.
-
Cloning Strategy:
-
Design primers for the this compound cDNA with appropriate restriction enzyme sites for cloning into the multiple cloning site of the GFP vector.
-
Perform PCR to amplify the this compound coding sequence.
-
Digest both the PCR product and the vector with the chosen restriction enzymes.
-
Ligate the digested this compound fragment into the linearized GFP vector.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli.
-
Select for positive clones on antibiotic-containing agar (B569324) plates.
-
Isolate plasmid DNA from several colonies and verify the correct insertion by restriction digest and Sanger sequencing.
-
Protocol 2: Generation of a Stable Cell Line Expressing GFP-SNX7
This protocol is for creating a cell line that constitutively expresses the GFP-SNX7 fusion protein.[8][9][10][11][12]
-
Cell Culture: Culture the desired cell line (e.g., hTERT-RPE1 or HeLa) in the appropriate growth medium.
-
Transfection: Transfect the cells with the verified GFP-SNX7 plasmid using a suitable transfection reagent.
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve for the specific cell line.
-
Replace the medium with fresh antibiotic-containing medium every 3-4 days.
-
-
Colony Isolation:
-
After 2-3 weeks of selection, most non-transfected cells will have died.
-
Identify and isolate individual, well-separated colonies of fluorescent cells using cloning cylinders or by manual picking.
-
-
Expansion and Screening:
-
Expand each isolated colony in a separate culture dish.
-
Screen the expanded clones for homogenous and moderate expression of GFP-SNX7 by fluorescence microscopy and western blotting.
-
Select a clone with the desired expression level for subsequent experiments.
-
-
Cryopreservation: Cryopreserve the validated stable cell line for future use.
Protocol 3: Live-Cell Imaging of GFP-SNX7 and Endosomal Markers
-
Cell Seeding: Seed the GFP-SNX7 stable cell line (or transiently transfected cells) onto glass-bottom dishes suitable for high-resolution microscopy.
-
Co-transfection (if necessary): If co-localization studies are desired, transiently transfect the cells with plasmids encoding fluorescently tagged endosomal markers, such as mCherry-Rab5 (early endosomes) or mCherry-Rab7 (late endosomes).[13][14][15] Allow 24-48 hours for protein expression.
-
Imaging Setup:
-
Use a confocal or spinning-disk microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Select appropriate laser lines and emission filters for GFP and the chosen red fluorescent protein.
-
-
Image Acquisition:
-
Acquire time-lapse image series to observe the dynamic localization of GFP-SNX7 on endosomes.
-
Adjust imaging parameters (laser power, exposure time) to minimize phototoxicity and photobleaching.
-
For co-localization analysis, acquire images in both channels simultaneously or with minimal delay between channels.
-
Protocol 4: Fluorescence Recovery After Photobleaching (FRAP) Analysis
FRAP is used to measure the mobility and binding kinetics of GFP-SNX7 on endosomes.[16][17][18][19]
-
Image Pre-bleach: Acquire a few images of the region of interest (an endosome labeled with GFP-SNX7) before photobleaching.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescence of GFP-SNX7 within the defined region of interest.
-
Image Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence as unbleached GFP-SNX7 molecules move into the bleached area.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region, a control region, and the background over time.
-
Correct for photobleaching during acquisition and normalize the data.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction, immobile fraction, and the half-maximal recovery time (t½).
-
Protocol 5: Single-Particle Tracking (SPT) Analysis
SPT allows for the detailed characterization of the movement of individual GFP-SNX7 molecules or this compound-containing vesicles on endosomes.[20][21][22][23][24]
-
Image Acquisition:
-
Acquire time-lapse images at a high frame rate to capture the rapid movements of individual particles.
-
Use a highly sensitive camera (e.g., EMCCD or sCMOS) and imaging conditions that provide a high signal-to-noise ratio.
-
-
Particle Detection and Tracking:
-
Use specialized software (e.g., ImageJ plugins like TrackMate, or custom MATLAB scripts) to detect the positions of individual fluorescent spots in each frame and link them together to form trajectories.
-
-
Trajectory Analysis:
-
Calculate the mean squared displacement (MSD) for each trajectory to determine the mode of motion (e.g., free diffusion, confined diffusion, directed motion).
-
From the MSD plots, extract quantitative parameters such as the diffusion coefficient and the confinement radius.
-
Analyze track durations to infer residence times on endosomes.
-
References
- 1. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging ATG9A, a Multi-Spanning Membrane Protein [jove.com]
- 4. The core autophagy protein ATG9A controls dynamics of cell protrusions and directed migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly [ouci.dntb.gov.ua]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. addgene.org [addgene.org]
- 11. youtube.com [youtube.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. Rab7 Associates with Early Endosomes to Mediate Sorting and Transport of Semliki Forest Virus to Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rab7 Regulates Late Endocytic Trafficking Downstream of Multivesicular Body Biogenesis and Cargo Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Development and Enhancement of FRAP as a Key Tool for Investigating Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vanteeffelenlab.org [vanteeffelenlab.org]
- 21. Single-particle tracking - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. A Protocol for Studying Transcription Factor Dynamics Using Fast Single-Particle Tracking and Spot-On Model-Based Analysis [dspace.mit.edu]
- 24. Single-Particle Tracking for the Quantification of Membrane Protein Dynamics in Living Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SNX7 Function Using a Doxycycline-Inducible System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting Nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox (PX) domain that facilitates binding to phosphoinositides. These proteins are crucial regulators of intracellular trafficking. This compound is involved in several key cellular processes, including endocytosis and the regulation of autophagosome assembly. It forms a heterodimer with SNX4, which is essential for the proper trafficking of ATG9A, a transmembrane protein critical for the formation of autophagosomes.[1][2][3][4] The ability to precisely control the expression of this compound is therefore a valuable tool for dissecting its role in these fundamental cellular pathways.
This document provides detailed protocols for the generation and utilization of a doxycycline-inducible system to modulate this compound expression, enabling researchers to study its function in a temporal and dose-dependent manner. Both overexpression and shRNA-mediated knockdown approaches are described, allowing for comprehensive gain-of-function and loss-of-function studies. The described methodologies are centered around investigating the role of the SNX4-SNX7 heterodimer in ATG9A trafficking and its subsequent impact on autophagy.
Key Concepts and Applications
A doxycycline-inducible system offers tight regulation of gene expression. In the "Tet-On" system, the reverse tetracycline (B611298) transactivator (rtTA) protein is constitutively expressed. In the presence of doxycycline (B596269), rtTA binds to the tetracycline response element (TRE) in the promoter of the target gene, thereby activating its transcription. This allows for precise control over the timing and level of this compound expression or knockdown by titrating the concentration of doxycycline in the cell culture medium.[5][6][7]
Applications of this system for studying this compound include:
-
Investigating the dose-dependent effects of this compound expression on autophagosome formation.
-
Determining the impact of this compound levels on the protein-protein interaction between SNX4 and this compound.
-
Analyzing the subcellular localization of ATG9A in response to altered this compound expression.
-
Screening for small molecules that modulate the function of the SNX4-SNX7-ATG9A pathway.
Experimental Workflows and Signaling Pathways
Doxycycline-Inducible this compound Knockdown Workflow
References
- 1. ATG9A Monoclonal Antibody (14F2 8B1) (MA1-149) [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Anti-ATG9A antibody [EPR2450(2)] (ab108338) | Abcam [abcam.com]
- 5. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNX4 antibody | 21 total products from 4 suppliers [labome.com]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
SNX7 siRNA Knockdown Optimization: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to optimize Sorting Nexin 7 (SNX7) siRNA knockdown and minimize off-target effects.
Frequently Asked Questions (FAQs)
1. What is the function of this compound and its role in cellular pathways?
Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins characterized by the presence of a Phox (PX) domain, which binds to phosphoinositides. It plays a key role in orchestrating intracellular membrane trafficking, including endocytosis and the regulation of autophagosome assembly. This compound is primarily located on early endosomes and is involved in protein transport and endocytic recycling. Recent studies have also implicated this compound in critical biological processes such as cell cycle regulation, cellular senescence, and DNA replication, highlighting its potential role in diseases like cancer and Alzheimer's disease.
2. What are off-target effects in siRNA experiments?
3. How can I minimize siRNA off-target effects?
Several strategies can be employed to reduce off-target effects and ensure the specificity of your this compound knockdown experiments.
-
Optimize siRNA Concentration: Use the lowest effective concentration of siRNA that achieves sufficient knockdown of this compound. This is the most critical step in reducing off-target effects.
-
Pool Multiple siRNAs: Using a pool of 3-4 (or more) different siRNAs that target various regions of the same this compound mRNA can significantly reduce off-target activity. This lowers the effective concentration of any single siRNA, minimizing its individual off-target signature.
-
Use Chemically Modified siRNAs: Chemical modifications, such as 2'-O-methylation, particularly within the seed region of the siRNA, can destabilize the binding to off-target mRNAs without compromising on-target silencing.
-
Incorporate Rigorous Controls: Proper controls are essential to differentiate between on-target and off-target effects. (See FAQ #4 for a detailed list).
-
Perform Rescue Experiments: To confirm that the observed phenotype is a direct result of this compound knockdown, re-introduce an this compound expression vector that is resistant to the siRNA (e.g., by silent mutations in the siRNA target site). Restoration of the original phenotype confirms the on-target effect.
4. What controls are essential for an this compound siRNA experiment?
Using a comprehensive set of controls is crucial for the correct interpretation of RNAi results.
| Control Type | Purpose | Recommendation | Reference |
| Positive Control siRNA | To validate transfection efficiency and the gene silencing machinery of the cell line. | Use a validated siRNA for a ubiquitously expressed housekeeping gene (e.g., GAPDH, PPIB). Aim for >80% knockdown. | |
| Negative Control siRNA | To distinguish sequence-specific silencing from non-specific effects caused by introducing an siRNA. | Use a non-targeting or scrambled siRNA sequence with no known homology to the target genome. | |
| Untransfected Cells | To establish a baseline of normal this compound gene and protein expression. | Culture cells in parallel without any siRNA or transfection reagent. | |
| Mock-Transfected Cells | To assess cellular toxicity or non-specific effects caused by the transfection reagent alone. | Transfect cells with the transfection reagent only (no siRNA). | |
| Multiple siRNAs for Target | To confirm that the observed phenotype is specific to the target gene knockdown and not an off-target effect of a single siRNA. | Use at least two, preferably three, different siRNAs targeting different regions of the this compound mRNA. |
Troubleshooting Guide
5. I'm not seeing efficient knockdown of this compound. What should I do?
If you observe poor knockdown efficiency (<70%), several factors could be at play. Follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor siRNA knockdown efficiency.
6. I see this compound mRNA knockdown, but the protein level hasn't changed. What's wrong?
This discrepancy is often due to high protein stability. The half-life of the this compound protein may be long, meaning that even after the mRNA is degraded, the existing protein takes a significant amount of time to be cleared from the cell.
-
Recommendation: Perform a time-course experiment. Assess protein levels at later time points after transfection, such as 48, 72, and even 96 hours, to identify the point of maximal protein reduction.
7. How do I choose the optimal siRNA concentration?
The optimal concentration is a balance between maximizing knockdown and minimizing toxicity and off-target effects. This must be determined empirically for each cell line.
-
Recommendation: Perform a dose-response experiment. Titrate the this compound siRNA across a range of concentrations. The lowest concentration that provides the desired level of gene silencing should be used for subsequent experiments.
| Parameter | Starting Recommendation | Range to Test |
| siRNA Concentration | 10 nM | 1 nM - 50 nM |
| Time of Analysis (mRNA) | 24 - 48 hours post-transfection | 24h, 48h, 72h |
| Time of Analysis (Protein) | 48 - 72 hours post-transfection | 48h, 72h, 96h |
Experimental Protocols & Workflows
General Experimental Workflow
The process of a successful siRNA experiment involves careful planning, execution, and validation.
Caption: A standard experimental workflow for an siRNA knockdown experiment.
Protocol: siRNA Transfection (Lipid-Based, 24-well plate format)
This protocol provides a general guideline. It must be optimized for your specific cell line and transfection reagent.
Materials:
-
This compound siRNA (and controls) stock solution (e.g., 20 µM)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
24-well plate with cells ~70% confluent
-
RNase-free tubes and pipette tips
Procedure:
-
Preparation: One day before transfection, seed cells in a 24-well plate so they reach 40-80% confluency on the day of transfection.
-
siRNA Dilution: In an RNase-free microcentrifuge tube, dilute your siRNA (e.g., to a final concentration of 10 nM) in 25 µL of reduced-serum medium. Gently mix.
-
Transfection Reagent Dilution: In a separate tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 1 µL of reagent in 24 µL of reduced-serum medium). Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 50 µL of siRNA-lipid complex drop-wise to the cells in each well (containing 250 µL of culture medium). Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator.
-
Analysis: Harvest the cells for mRNA or protein analysis at the predetermined optimal time point (e.g., 48 hours for mRNA, 72 hours for protein).
Protocol: Validation of Knockdown by quantitative RT-PCR (qPCR)
-
RNA Isolation: At the desired time point post-transfection, lyse the cells and extract total RNA from both the this compound-knockdown and control samples using a commercial kit (e.g., RNeasy Mini Kit).
-
RNA Quantification & Quality Control: Measure the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Include primers for your target gene (this compound) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Also include a no-template control (NTC).
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative expression of this compound mRNA in the knockdown samples compared to the negative control samples using the delta-delta Cq (ΔΔCq) method. An efficient knockdown is typically defined as ≥70% reduction in target mRNA.
Signaling Pathway Visualization
This compound, in a heterodimer with SNX4, plays a crucial role in coordinating the trafficking of ATG9A, a multi-spanning membrane protein essential for autophagosome formation. This regulation occurs within the endosomal network to ensure the efficient assembly of autophagosomes.
Caption: Role of the SNX4-SNX7 complex in ATG9A trafficking for autophagy.
Troubleshooting low yield in SNX7 co-immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in SNX7 co-immunoprecipitation (co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield of my protein of interest co-immunoprecipitated with this compound?
Low yield in a co-IP experiment with this compound can stem from several factors, ranging from suboptimal cell lysis to inappropriate wash conditions that disrupt the protein-protein interaction. This compound is a member of the sorting nexin family, which are peripheral membrane proteins involved in intracellular trafficking.[1][2] Their interactions can be transient or sensitive to experimental conditions.
Potential Causes and Troubleshooting Solutions:
-
Inefficient Cell Lysis: The lysis buffer may not be effectively solubilizing this compound and its interacting partners or could be denaturing the protein complex.[3]
-
Solution: Optimize the lysis buffer. Since this compound is a peripheral membrane protein that associates with endosomes via its PX domain binding to phosphoinositides, a gentle lysis buffer is recommended to maintain native protein conformations and interactions.[4][5] Avoid harsh detergents like SDS. Start with a non-ionic detergent-based buffer (e.g., Triton X-100 or NP-40) and optimize the detergent and salt concentrations.[3][6]
-
-
Weak or Transient Interaction: The interaction between this compound and your protein of interest might be weak or transient, leading to dissociation during the IP procedure.[7]
-
Solution: Consider in vivo cross-linking with agents like formaldehyde (B43269) or DSP before cell lysis to stabilize the protein complex. Be aware that cross-linking requires optimization of concentration and incubation time, and a reversal step is necessary before downstream analysis.
-
-
Inappropriate Antibody: The antibody used for immunoprecipitation may not be suitable for IP or its epitope might be masked within the protein complex.[7][8]
-
Solution: Use a high-quality, IP-validated antibody against your bait protein (either this compound or its interactor). If pulling down this compound, ensure the antibody recognizes a region accessible when this compound is in a complex. Consider trying different antibodies targeting different epitopes.[9]
-
-
Suboptimal Wash Conditions: The wash buffer may be too stringent, causing the dissociation of the interacting proteins.[10]
-
Solution: Optimize the wash buffer by adjusting the salt and detergent concentrations. Start with a less stringent wash buffer (e.g., lower salt and detergent concentration) and increase stringency gradually. Perform a minimal number of washes (e.g., 3-4 times) to reduce the chance of disrupting the interaction.[6]
-
-
Low Protein Expression: The endogenous expression levels of this compound or its interacting partner might be too low in the chosen cell line.[7]
-
Solution: Verify the expression of both proteins in your input lysate by Western blot. If expression is low, you may need to increase the amount of starting material (cell lysate).[6] Consider overexpressing tagged versions of the proteins, but be mindful of potential artifacts due to non-physiological expression levels.
-
Q2: How can I optimize the lysis buffer for this compound co-IP?
Optimizing the lysis buffer is critical for preserving the interaction between this compound and its binding partners.[3] The ideal buffer will efficiently solubilize proteins while maintaining the integrity of their interactions.
Lysis Buffer Components and Optimization Strategies:
| Component | Starting Concentration | Purpose | Optimization Tips |
| Tris-HCl | 20-50 mM, pH 7.4-8.0 | Buffering agent | Maintain physiological pH to preserve protein structure and interactions. |
| NaCl | 100-150 mM | Ionic strength | Start at 150 mM. For potentially weak interactions, you can try lowering it to 100 mM. Higher salt (up to 500 mM) can reduce non-specific binding but may disrupt specific interactions.[10] |
| Non-ionic Detergent | 0.1-1.0% (v/v) | Solubilization | Start with 1% Triton X-100 or NP-40. These are generally mild and effective for solubilizing membrane-associated proteins without disrupting many interactions.[6] If background is high, you can try detergents like CHAPS. Avoid strong ionic detergents like SDS in your lysis buffer for co-IP.[3] |
| Glycerol | 5-10% (v/v) | Stabilizer | Helps to stabilize native protein conformations. |
| Protease Inhibitors | 1X Cocktail | Prevent degradation | Always add fresh to the lysis buffer immediately before use to prevent protein degradation.[7] |
| Phosphatase Inhibitors | 1X Cocktail | Preserve phosphorylation | Important if the protein interaction is dependent on phosphorylation status. |
Note: All steps should be performed at 4°C to minimize protease activity and maintain complex stability.[7]
Q3: What are the best practices for the wash steps in an this compound co-IP?
The goal of the wash steps is to remove non-specifically bound proteins while retaining the specific interaction between this compound and its partner.
Wash Buffer Optimization:
-
Composition: A good starting point is to use your optimized lysis buffer as the wash buffer. This maintains a consistent environment for the protein complex.
-
Stringency: If you experience high background, you can increase the stringency of the wash buffer by slightly increasing the salt (e.g., from 150 mM to 250 mM NaCl) or detergent concentration.[10] Conversely, if you are losing your protein of interest, decrease the stringency.
-
Number of Washes: Typically, 3 to 5 washes are sufficient. Over-washing can lead to the loss of weakly interacting partners.[6]
-
Technique: Be gentle during washing. Resuspend the beads completely in the wash buffer and use a rotator for a short period (e.g., 5 minutes) at 4°C for each wash.
| Wash Buffer Condition | Purpose |
| Low Stringency | Preserves weak or transient interactions. |
| (e.g., 100-150 mM NaCl, 0.1% Triton X-100) | |
| Medium Stringency | Balances removal of non-specific binders with preservation of specific interactions. A good starting point. |
| (e.g., 150-250 mM NaCl, 0.1-0.5% Triton X-100) | |
| High Stringency | Reduces high background of non-specific binding, but may disrupt weaker specific interactions. |
| (e.g., >250 mM NaCl) |
Experimental Protocols
Standard Co-Immunoprecipitation Protocol
This protocol provides a general framework for performing a co-IP experiment to identify this compound interacting partners. Optimization of specific steps will be necessary.
-
Cell Lysis:
-
Harvest approximately 2 x 10^7 cells per IP reaction.[8]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. This step helps to reduce non-specific binding to the beads.[12]
-
-
Immunoprecipitation:
-
Add 2-5 µg of your primary antibody (specific to the bait protein) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.
-
Carefully remove the supernatant.
-
Add 1 mL of ice-cold wash buffer (e.g., your lysis buffer) and resuspend the beads.
-
Rotate for 5 minutes at 4°C.
-
Repeat the wash steps 3-4 more times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complex from the beads by adding 30-50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Alternatively, for native elution (e.g., for mass spectrometry), use a non-denaturing elution buffer such as 0.1 M glycine, pH 2.5-3.0, and neutralize the eluate immediately with 1 M Tris, pH 8.5.
-
-
Analysis:
Visualizations
General Co-Immunoprecipitation Workflow
Caption: A flowchart illustrating the main steps of a co-immunoprecipitation experiment.
Troubleshooting Low Yield in this compound Co-IP
Caption: A decision tree to guide troubleshooting for low yield in this compound co-IP experiments.
References
- 1. genecards.org [genecards.org]
- 2. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. portlandpress.com [portlandpress.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. Q&A of Co-Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 9. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 10. ptglab.com [ptglab.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
SNX7 Antibody Specificity in Immunofluorescence: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of SNX7 antibody staining in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: this compound is a member of the sorting nexin family involved in intracellular trafficking.[1] It is primarily localized to vesicles and cell junctions.[2] this compound is known to form a heterodimer with SNX4 and is involved in coordinating the trafficking of ATG9A, a key component in autophagy, within the endocytic network.[3] Therefore, a specific immunofluorescent signal for this compound should appear as a granular cytoplasmic pattern, potentially enriched in perinuclear regions and at cell-cell contacts.
Q2: What are the critical first steps to ensure this compound antibody specificity?
A2: The two most critical initial steps are antibody validation and protocol optimization. It is essential to use an antibody that has been validated for immunofluorescence. If this information is not available from the manufacturer, it is advisable to perform your own validation experiments, such as Western blotting to confirm the antibody detects a band at the correct molecular weight for this compound (~45-52 kDa), and ideally, using siRNA-mediated knockdown or knockout cells to confirm signal specificity.[4] Protocol optimization, particularly antibody titration and choosing the right fixation and permeabilization methods, is crucial.
Q3: Should I use a monoclonal or polyclonal antibody for this compound immunofluorescence?
A3: Both monoclonal and polyclonal antibodies have their advantages. Polyclonal antibodies, which recognize multiple epitopes, can sometimes provide a brighter signal. However, they may also have a higher risk of off-target binding. Monoclonal antibodies recognize a single epitope and generally offer higher specificity and lot-to-lot consistency. The choice depends on the specific antibody's validation data and the experimental context.
Troubleshooting Common Issues in this compound Immunofluorescence
High background and non-specific staining are common challenges in immunofluorescence. Below are guides to troubleshoot these issues specifically for this compound antibody staining.
Issue 1: High Background Staining
High background fluorescence can obscure the specific this compound signal.
Caption: Troubleshooting workflow for high background staining.
-
Autofluorescence: Before staining, examine an unstained sample under the microscope to check for endogenous fluorescence. If autofluorescence is high, consider using a different fixative or treating the sample with a quenching agent like sodium borohydride.[5]
-
Blocking: Inadequate blocking is a frequent cause of high background.[6]
-
Increase the blocking incubation time (e.g., to 1-2 hours at room temperature).
-
Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[7] A concentration of 5-10% is typically effective.
-
Consider adding Bovine Serum Albumin (BSA) to your blocking buffer.
-
-
Antibody Concentration: An excessively high concentration of either the primary or secondary antibody can lead to non-specific binding.[8] Perform a titration experiment to determine the optimal antibody dilution that provides a strong signal with low background.
-
Washing: Insufficient washing can leave unbound antibodies, contributing to background noise. Increase the number and duration of washes with a buffer like PBS containing a mild detergent (e.g., 0.05% Tween-20).[9]
Issue 2: Non-Specific Staining or Incorrect Localization
This occurs when the antibody binds to unintended targets or shows a staining pattern inconsistent with this compound's known localization.
Caption: Troubleshooting workflow for non-specific staining.
-
Antibody Validation:
-
Western Blot: Confirm that the antibody detects a single band at the expected molecular weight for this compound.
-
Knockdown/Knockout (KO) Models: The gold standard for validation is to use cells where this compound expression is reduced (siRNA) or eliminated (CRISPR/Cas9 KO). A specific antibody will show a significantly reduced signal in these cells compared to wild-type controls.
-
-
Fixation and Permeabilization:
-
The choice of fixative can impact antigenicity. While 4% paraformaldehyde (PFA) is common, some epitopes are better preserved with methanol (B129727) fixation. Test different fixation protocols.
-
Permeabilization with detergents like Triton X-100 or saponin (B1150181) is necessary for intracellular targets like this compound. Optimize the detergent concentration and incubation time.
-
-
Primary Antibody Dilution: Titrate the primary antibody to find the lowest concentration that still gives a detectable specific signal. This minimizes off-target binding.
-
Secondary Antibody Control: Always include a control where the primary antibody is omitted. Staining in this control indicates non-specific binding of the secondary antibody.[10] If this occurs, consider using a pre-adsorbed secondary antibody or one from a different host species.
Experimental Protocols and Data
While a specific, validated immunofluorescence protocol for every this compound antibody is not universally available, the following protocol, adapted from a published immunohistochemistry (IHC) study, provides a strong starting point for optimization.[11]
Recommended Starting Protocol for this compound Immunofluorescence
-
Cell Culture: Grow cells on sterile glass coverslips until they reach the desired confluency.
-
Fixation: Wash cells briefly with PBS, then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% normal goat serum and 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer. A starting dilution of 1:200 is recommended based on IHC data.[11] Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining & Mounting: Incubate with a nuclear counterstain like DAPI for 5 minutes, rinse with PBS, and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
This compound Antibody Protocol Parameters (from IHC)
The following table summarizes parameters from a published study using an anti-SNX7 polyclonal antibody for IHC, which can serve as a reference for optimizing your immunofluorescence protocol.[11]
| Parameter | Recommendation | Source |
| Antibody Type | Polyclonal | [11] |
| Starting Dilution | 1:200 | [11] |
| Incubation | Overnight at 4°C | [11] |
| Antigen Retrieval | Citric acid buffer (pH 6.0), boiled | [11] |
Note on Antigen Retrieval: While primarily used for IHC on paraffin-embedded tissues, if you are working with tissue sections for immunofluorescence or experiencing a weak signal in cells, a gentle heat-induced epitope retrieval (HIER) step might improve signal intensity.
This compound Signaling and Trafficking Context
Understanding the biological role of this compound can aid in interpreting staining results. This compound is a key component of the endosomal sorting machinery.
Caption: Role of the SNX4-SNX7 complex in ATG9A trafficking.
This diagram illustrates that the SNX4-SNX7 complex regulates the trafficking of ATG9A-containing vesicles from the Golgi and endosomal network to the site of autophagosome formation.[3] A successful this compound immunofluorescence experiment should reveal staining consistent with this vesicular and trafficking-related function.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anti-SNX7 antibody | biobool.com [biobool.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biossusa.com [biossusa.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 11. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Generating SNX7 Knockout Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in generating a complete Sorting Nexin 7 (SNX7) knockout mouse model.
FAQs and Troubleshooting
Q1: We are not obtaining any homozygous this compound knockout (KO) pups from our heterozygous crosses. What is the likely cause?
A1: The most probable cause is embryonic lethality. Studies on the function of this compound suggest it plays a critical role in early embryonic development.[1] Specifically, this compound is involved in vital intracellular processes like protein sorting and endosomal signaling, and it functions as an anti-apoptotic protein crucial for hepatocyte survival during embryonic formation.[1] Disruption of such fundamental processes often leads to developmental failure and lethality in utero. It is estimated that approximately 35% of mouse genes are essential for viability, and their knockout can result in embryonic or early postnatal death.[2]
Troubleshooting Steps:
-
Timed Pregnancies: Set up timed pregnancies with heterozygous (this compound+/-) intercrosses.
-
Embryo Harvesting: Harvest embryos at various embryonic days (e.g., E9.5, E12.5, E13.5) to pinpoint the stage of lethality.[3]
-
Genotyping: Genotype the harvested embryos to confirm the presence of homozygous KO (-/-), heterozygous (+/-), and wild-type (+/+) genotypes. A deviation from the expected Mendelian ratio (1:2:1) at a specific stage will indicate the point of embryonic lethality.
Q2: Our genotyping PCR results are ambiguous, or we are questioning the validity of our knockout. How can we be certain of a successful gene knockout?
A2: Comprehensive validation at the genomic, transcript, and protein levels is essential to confirm a successful knockout.[4][5]
Troubleshooting Steps:
-
Genomic DNA Validation:
-
PCR: Design PCR primers that flank the targeted region and internal primers within the deleted sequence. A successful knockout should yield a product with the flanking primers but not with the internal primers.
-
Southern Blot: This is a definitive method to confirm homologous recombination and the absence of random insertions of your targeting vector.[5]
-
-
mRNA Expression Analysis:
-
RT-qPCR: Perform reverse transcription-quantitative PCR on tissue samples (e.g., from heterozygous mice or harvested embryos) to confirm the absence of this compound mRNA in homozygous knockout samples.[5]
-
-
Protein Level Confirmation:
Q3: We have confirmed embryonic lethality. What are our options for studying the function of this compound in vivo?
A3: When a global knockout is lethal, several alternative strategies can be employed to investigate gene function.
Recommended Strategies:
-
Conditional Knockout (cKO) Models: This is the most robust approach. It involves flanking a critical exon of the this compound gene with loxP sites ("floxed" allele). This mouse line can then be crossed with a mouse line expressing Cre recombinase in a tissue-specific or inducible manner, allowing for the deletion of this compound in specific cell types or at specific times.[7]
-
Analysis of Heterozygous Mice: Heterozygous (this compound+/-) mice may exhibit a partial phenotype (haploinsufficiency) that can provide insights into the gene's function. A thorough phenotypic analysis of these animals is recommended.
-
Mosaic Knockout: Generating mosaic mice, where only a fraction of cells carries the knockout allele, can sometimes bypass lethality and allow for the study of gene function in specific tissues.[2]
Q4: Our CRISPR/Cas9 knockout efficiency seems low. How can we improve it?
A4: Low knockout efficiency in CRISPR experiments can stem from several factors, including suboptimal sgRNA design and inefficient delivery.[6][8]
Troubleshooting Steps:
-
sgRNA Design:
-
Use multiple, validated sgRNA design tools to select guides with high on-target scores and low off-target predictions.
-
Target a critical early exon to maximize the chance of generating a loss-of-function indel (insertion/deletion).
-
-
Delivery Method:
-
For generating mouse models, the delivery of Cas9 and sgRNA as ribonucleoprotein (RNP) complexes via electroporation into zygotes is often more efficient and less toxic than plasmid-based methods.[4]
-
-
Validate sgRNA Activity:
-
Before microinjection, test the cleavage efficiency of your sgRNAs in a relevant cell line using a T7 Endonuclease I (T7E1) assay or by sequencing the targeted locus.
-
Quantitative Data Summary
| Parameter | Expected Outcome for this compound Knockout | Reference/Justification |
| Homozygous (this compound-/-) Pups at Weaning | 0% | Based on the essential role of this compound in embryonic development.[1] |
| Genotype Ratio at E9.5 | Approximates Mendelian ratio (1 WT : 2 Het : 1 KO) | Lethality for many essential genes occurs after this stage.[3] |
| Genotype Ratio at E13.5 | Significant reduction or absence of KO embryos | Many developmental defects manifest by this stage, leading to lethality.[3] |
| Phenotype of Heterozygous (this compound+/-) Mice | Potentially viable with possible subtle phenotypes | To be determined by thorough phenotyping. |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of this compound Knockout Mice
This protocol outlines the general steps for generating this compound knockout mice using CRISPR/Cas9 technology.
-
sgRNA Design and Synthesis:
-
Identify a target exon early in the this compound gene sequence.
-
Use a validated online tool (e.g., CHOPCHOP, CRISPOR) to design 2-3 sgRNAs targeting this exon. Select guides with high predicted on-target efficiency and low off-target scores.
-
Synthesize the selected sgRNAs and the Cas9 protein.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Incubate the synthesized sgRNA and Cas9 protein to form RNP complexes according to the manufacturer's instructions.
-
-
Zygote Microinjection:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).
-
Microinject the RNP complexes into the cytoplasm or pronucleus of the zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
-
Screening of Founder (F0) Mice:
-
Once pups are born, obtain tail biopsies for DNA extraction.
-
Use PCR and Sanger sequencing of the target locus to identify founder mice carrying insertions or deletions (indels).
-
Protocol 2: Genotyping of this compound Knockout Mice by PCR
This protocol is for identifying wild-type, heterozygous, and homozygous knockout alleles.
-
DNA Extraction: Extract genomic DNA from ear notches or tail biopsies.
-
PCR Primer Design:
-
Forward Primer (Fwd): Design a primer upstream of the targeted region.
-
Reverse Primer 1 (Rev1): Design a primer downstream of the targeted region.
-
Reverse Primer 2 (Rev2): Design a primer within the deleted sequence (for a 3-primer assay to differentiate alleles).
-
-
PCR Amplification:
-
Set up a PCR reaction using a three-primer mix (Fwd, Rev1, Rev2).
-
Use a standard PCR program with an annealing temperature optimized for the primers.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel.
-
Expected Results:
-
Wild-type (+/+): One band from the Fwd and Rev2 primers.
-
Heterozygous (+/-): Two bands, one from Fwd/Rev2 and one from Fwd/Rev1.
-
Homozygous (-/-): One band from the Fwd and Rev1 primers.
-
-
Protocol 3: Western Blot for this compound Protein Detection
This protocol is for confirming the absence of this compound protein.
-
Protein Extraction:
-
Homogenize tissue samples (e.g., from embryos or adult heterozygous mice) in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
Visualizations
Caption: this compound signaling pathway in endosomal trafficking and autophagy.
Caption: Experimental workflow for generating and validating an this compound knockout mouse.
Caption: Troubleshooting decision tree for this compound knockout experiments.
References
- 1. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescuing Lethal Phenotypes Induced by Disruption of Genes in Mice: a Review of Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Embryonic Lethality and Fetal Liver Apoptosis in Mice Lacking All Three Small Maf Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 7. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Common Issues in CRISPR Easy KO Experiments [tsktbiotech.com]
Technical Support Center: Overcoming Poor SNX7 Expression in Recombinant Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the recombinant expression of Sorting Nexin 7 (SNX7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant expression challenging?
A1: Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins involved in intracellular trafficking, including endocytosis and protein sorting.[1][2][3] Structurally, this compound contains a Phox (PX) domain, which binds to phosphoinositides, and a BAR (Bin/Amphiphysin/Rvs) domain. The BAR domain is known to sense and induce membrane curvature, which can contribute to protein oligomerization and potential solubility issues during high-level recombinant expression. The multidomain nature and its association with cellular membranes suggest that proper folding and solubility can be significant hurdles in common recombinant systems.
Q2: Which expression system is best suited for this compound?
A2: The optimal expression system for this compound depends on the downstream application and the specific problems encountered.
-
E. coli is a cost-effective and rapid option for producing this compound for structural studies or antibody production. However, its lack of eukaryotic post-translational modifications and its reducing cytoplasmic environment may lead to misfolding and inclusion body formation.
-
Yeast (e.g., Pichia pastoris) offers a eukaryotic environment with some post-translational modifications and can be a good starting point for functional assays.
-
Insect cells (Baculovirus Expression Vector System - BEVS) are well-suited for producing complex eukaryotic proteins that require more sophisticated folding and post-translational modifications.
-
Mammalian cells (e.g., HEK293, CHO) provide the most native environment for human this compound, ensuring proper folding, post-translational modifications, and biological activity. This system is often preferred for producing proteins for use in functional cell-based assays.
Q3: Are there any known post-translational modifications (PTMs) of this compound that I should be aware of?
A3: While specific post-translational modifications for this compound are not extensively documented in the readily available literature, PTMs such as phosphorylation, ubiquitination, and SUMOylation are common for proteins involved in cellular signaling and trafficking.[4][5] The absence of these modifications in prokaryotic expression systems like E. coli could potentially affect the protein's stability, solubility, and function. If biological activity is critical, expression in a eukaryotic system (yeast, insect, or mammalian cells) is recommended.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
If you are observing very low or no detectable this compound expression, consider the following troubleshooting steps:
Initial Checks:
-
Sequence Verification: Ensure the coding sequence of your this compound construct is correct and in-frame with any tags.
-
Promoter and Vector Integrity: Verify the integrity of your expression vector and the promoter driving this compound expression.
Issue: The codon usage of the human this compound gene may not be optimal for your chosen expression host, leading to translational stalling and low protein yield.
Solution:
-
Analyze Codon Usage: Use online tools or software to compare the codon usage of human this compound with the preferred codon usage of your expression host (e.g., E. coli K-12).
-
Gene Synthesis: Synthesize a codon-optimized version of the this compound gene. This can significantly improve translational efficiency.[6][7][8]
Problem 2: this compound is Expressed but Insoluble (Inclusion Bodies)
Inclusion body formation is a common issue when overexpressing proteins in E. coli.
Issue: High-level expression at physiological temperatures can overwhelm the cellular folding machinery, leading to protein aggregation.
Solution:
-
Lower Induction Temperature: After inducing expression, lower the culture temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find a level that promotes soluble expression without being toxic to the cells.
-
Choice of E. coli Strain: Utilize specialized E. coli strains engineered to enhance the expression of difficult proteins.
| E. coli Strain | Key Feature | Recommended for this compound when... |
| BL21(DE3) | General purpose, protease deficient. | Starting initial expression trials. |
| Rosetta(DE3) | Supplements tRNAs for rare codons. | Using a non-codon-optimized this compound gene. |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins. | Lowering induction temperature to improve solubility. |
| SHuffle T7 | Promotes disulfide bond formation in the cytoplasm. | If disulfide bonds in this compound are predicted to be important for folding. |
Issue: The intrinsic properties of this compound, such as the BAR domain, may promote self-association and aggregation.
Solution: Fuse a highly soluble protein tag to the N-terminus of this compound. This can improve the overall solubility of the fusion protein.
| Fusion Tag | Size (kDa) | Solubilization Mechanism | Cleavage Protease |
| MBP (Maltose Binding Protein) | ~42 | Acts as a molecular chaperone. | TEV, Factor Xa |
| GST (Glutathione-S-Transferase) | ~26 | Increases solubility and provides an affinity handle. | Thrombin, PreScission |
| SUMO (Small Ubiquitin-like Modifier) | ~12 | Enhances solubility and can be cleaved without leaving residual amino acids. | SUMO Protease |
Problem 3: Purified this compound is Unstable or Prone to Aggregation
Even after successful expression and purification, this compound might be unstable in certain buffer conditions.
Issue: The buffer composition may not be optimal for maintaining the stability of this compound.
Solution:
-
pH Screening: Test a range of pH values (typically 6.0-8.5) to find the optimal pH for this compound stability.
-
Salt Concentration: Vary the salt concentration (e.g., 50-500 mM NaCl) to prevent aggregation caused by ionic interactions.
-
Additives: Include additives in your purification and storage buffers:
-
Glycerol (5-20%): Acts as a cryoprotectant and stabilizer.
-
L-Arginine (50-500 mM): Can suppress protein aggregation.
-
Reducing Agents (DTT, TCEP): Maintain cysteine residues in a reduced state if disulfide bond formation is not desired.
-
Experimental Protocols
Protocol 1: Codon Optimization for E. coli Expression
-
Obtain the this compound Amino Acid Sequence: Retrieve the full-length amino acid sequence of human this compound from a protein database (e.g., UniProt accession number Q9UNH6).[2]
-
Select an Optimization Tool: Use a commercially available gene optimization tool or a free online server.
-
Input Parameters:
-
Target Organism: Escherichia coli (commonly K-12 strain).
-
Optimization Goals: Maximize Codon Adaptation Index (CAI), adjust GC content to ~50%, and remove cryptic prokaryotic ribosomal binding sites.
-
-
Gene Synthesis and Cloning: Synthesize the optimized DNA sequence and clone it into your desired E. coli expression vector.
Protocol 2: On-Column Refolding of His-tagged this compound from Inclusion Bodies
This protocol assumes this compound has been expressed with an N-terminal 6xHis tag and has formed inclusion bodies.
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNAse I).
-
Sonicate on ice until the lysate is no longer viscous.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies twice with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100).
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in Solubilization Buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Stir at room temperature for 1-2 hours until the solution is clear.
-
Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material.
-
-
On-Column Refolding:
-
Equilibrate a Ni-NTA column with Solubilization Buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with Solubilization Buffer.
-
Create a linear gradient from Solubilization Buffer to Refolding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole) over several column volumes to gradually remove the urea.
-
Elute the refolded protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 500 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).
-
Concentrate the protein and store at -80°C.
-
Visualizations
Caption: A generalized workflow for the recombinant expression and purification of this compound.
Caption: A decision tree for troubleshooting poor this compound recombinant expression.
References
- 1. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Post-translational modifications and their implications in cancer [frontiersin.org]
- 6. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SNX7 Pull-Down Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of non-specific binding in Sorting Nexin 7 (SNX7) pull-down assays. The information is tailored for researchers, scientists, and drug development professionals aiming to improve the specificity and reliability of their protein-protein interaction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background and non-specific binding in my this compound pull-down assay?
High background in pull-down assays can originate from several sources. Non-specific proteins may bind directly to the affinity resin (e.g., glutathione (B108866) or nickel beads), the fusion tag (e.g., GST, His), or the antibody used for immunoprecipitation.[1][2][3] Other common causes include:
-
Inadequate Blocking: Unoccupied binding sites on the beads can capture irrelevant proteins from the lysate.[4][5]
-
Insufficient Washing: Wash steps that are not stringent enough may fail to remove weakly or non-specifically bound proteins.[6]
-
Indirect Interactions via Nucleic Acids: Cellular DNA or RNA present in the lysate can act as a bridge, mediating interactions between the bait protein and other proteins that do not directly interact.[7][8]
-
Hydrophobic or Electrostatic Interactions: Improper buffer conditions, such as low salt concentration, can promote non-specific binding through ionic or hydrophobic interactions.[3][9]
-
Protein Aggregation: The bait or prey proteins may be aggregated, leading to the co-precipitation of numerous other proteins.[6]
-
High Bait Concentration: Using an excessive amount of bait protein can increase the chances of capturing low-affinity, non-specific interactors.
Q2: I observe many non-specific bands in my negative control lane (e.g., GST alone or beads alone). How can I minimize this?
Observing bands in a negative control is a clear indicator of non-specific binding to the tag or the beads. The following strategies are highly effective for reducing this type of background.
-
Pre-clearing the Lysate: This is a critical step to remove proteins from your lysate that have an affinity for the beads themselves.[2][3][10] Before incubating the lysate with your this compound bait protein, incubate it with beads alone. Centrifuge to pellet the beads and the non-specifically bound proteins, and use the resulting supernatant (the pre-cleared lysate) for the actual pull-down.[3][11]
-
Blocking the Beads: Before adding the lysate, block the beads with a protein solution that will not interfere with your assay.[8][12] Commonly used blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[5][9] A 3-5% solution of the blocking agent in a suitable buffer is typical.[5] Note that milk-based blockers should be avoided when studying phosphoproteins, as they contain casein, a phosphoprotein.[4][5]
-
Increasing Wash Stringency: Enhance your wash buffer by adding non-ionic detergents or increasing the salt concentration to disrupt weak, non-specific interactions.[6][13]
Q3: My this compound bait protein appears to pull down known RNA/DNA-binding proteins. Could this be an artifact?
Yes, this is a common artifact in pull-down assays.[7] this compound is not primarily known as a nucleic acid-binding protein, so an interaction with one may be indirect. Contaminating DNA or RNA from the cell lysate can act as a scaffold, linking your this compound bait to a nucleic acid-binding protein, leading to a false-positive result.[8]
To address this, treat your cell lysate with a nuclease, such as Micrococcal Nuclease (which digests both DNA and RNA) or a DNase/RNase cocktail, prior to the pull-down incubation.[7][8] This will eliminate the nucleic acid bridge and remove these false-positive interactions.
Q4: How can I optimize my wash buffer to reduce background without disrupting the specific this compound interaction?
Optimizing the wash buffer is a balancing act between removing non-specific binders and retaining true interactors.[14] This often requires empirical testing. The two key components to adjust are salt and detergent concentrations.
-
Salt Concentration: Increase the NaCl concentration in your wash buffer incrementally (e.g., from 150 mM to 300 mM, 400 mM, or 500 mM) to disrupt non-specific electrostatic interactions.[9]
-
Detergent Concentration: Add or increase the concentration of a mild, non-ionic detergent like Tween-20, Triton X-100, or NP-40 (typically between 0.05% and 0.5%) to reduce hydrophobic interactions.[6][9][13]
Perform a series of parallel pull-down experiments, each with a different wash buffer formulation. Analyze the results by Western blot to find the condition that provides the cleanest background while retaining your positive control interaction.
Q5: What are the essential controls for a reliable this compound pull-down experiment?
Proper controls are necessary to validate your results and distinguish true interactions from artifacts.[14][15]
-
Input Control: A sample of the cell lysate used in the pull-down. This shows that your prey protein is present and detectable in the starting material.[11]
-
Negative Control 1 (Beads Alone): Incubate your cell lysate with beads that have not been coupled to any bait protein. This control identifies proteins that bind non-specifically to the affinity matrix itself.[11][15]
-
Negative Control 2 (Irrelevant Bait): If using a tagged this compound protein (e.g., GST-SNX7), perform a parallel pull-down with the tag alone (e.g., GST).[7][15] This identifies proteins that interact non-specifically with the fusion tag.
Data Presentation
Effective troubleshooting involves systematic optimization. The table below provides an example of how to structure results from a wash buffer optimization experiment.
| Wash Buffer Condition | Bait Protein | Prey Protein (Specific Interactor) Band Intensity | Non-Specific Protein A Band Intensity | Non-Specific Protein B Band Intensity | Conclusion |
| 150 mM NaCl, 0.1% Tween-20 | GST-SNX7 | +++ | ++ | +++ | High Background |
| 300 mM NaCl, 0.1% Tween-20 | GST-SNX7 | +++ | + | + | Reduced Background |
| 500 mM NaCl, 0.1% Tween-20 | GST-SNX7 | + | - | - | Specific interaction lost |
| 300 mM NaCl, 0.2% Tween-20 | GST-SNX7 | +++ | - | - | Optimal Condition |
| 300 mM NaCl, 0.2% Tween-20 | GST | - | - | - | Valid Negative Control |
Table 1: Example data summary for optimizing wash buffer conditions in a GST-SNX7 pull-down assay. Band intensities are scored qualitatively from - (none) to +++ (strong).
Experimental Protocols
Protocol: GST Pull-Down Assay with Pre-clearing and Nuclease Treatment
This protocol incorporates key steps to minimize non-specific binding when using a GST-tagged this compound bait protein.
1. Preparation of Cell Lysate a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in an appropriate lysis buffer (e.g., RIPA or a non-denaturing buffer) supplemented with protease and phosphatase inhibitors.[11] c. Sonicate the lysate briefly on ice to shear genomic DNA and ensure complete lysis.[11] d. Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet cell debris.[7] e. Transfer the supernatant (clarified lysate) to a new tube.
2. Nuclease Treatment (Optional but Recommended) a. To the clarified lysate, add CaCl₂ to a final concentration of 1-2 mM. b. Add Micrococcal Nuclease (S7 Nuclease) to a final concentration of ~5-10 units/mL.[7][8] c. Incubate for 15-20 minutes at room temperature. d. Stop the reaction by adding EGTA to a final concentration of 5 mM.
3. Pre-clearing of Lysate a. Add 20-30 µL of equilibrated glutathione-sepharose bead slurry to the nuclease-treated lysate. b. Incubate on a rotator for 1 hour at 4°C.[11] c. Centrifuge at 500 x g for 2 minutes at 4°C. d. Carefully collect the supernatant (pre-cleared lysate), leaving the beads behind. This is your "Input" sample for the pull-down.
4. Bait Incubation a. In separate tubes, incubate the pre-cleared lysate with either immobilized GST-SNX7 (your experiment) or immobilized GST alone (negative control). b. Incubate on a rotator for 2-4 hours or overnight at 4°C.
5. Washing a. Pellet the beads by centrifugation (500 x g for 2 min). b. Discard the supernatant. c. Wash the beads 3-5 times with 1 mL of optimized ice-cold wash buffer (e.g., PBS with 300 mM NaCl and 0.2% Tween-20).[1][13] Invert the tubes several times during each wash.
6. Elution a. After the final wash, remove all supernatant. b. Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, use a competitive elution buffer containing reduced glutathione for native protein recovery.[6] c. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
7. Analysis a. Analyze the eluted proteins, alongside the "Input" control, by SDS-PAGE and Western blotting with an antibody against the putative interacting prey protein.
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for addressing non-specific binding.
Caption: Key steps in a pull-down assay designed to minimize background.
Caption: Simplified pathway showing this compound's role in autophagy.[16][17]
References
- 1. sinobiological.com [sinobiological.com]
- 2. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 7. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 13. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. cube-biotech.com [cube-biotech.com]
- 16. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 17. uniprot.org [uniprot.org]
Technical Support Center: SNX7 Antibody for Immunohistochemistry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating and troubleshooting the SNX7 antibody for immunohistochemistry (IHC) applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during IHC experiments with the this compound antibody.
| Question | Answer |
| Why am I seeing weak or no staining with my this compound antibody? | Several factors can contribute to weak or no signal. First, confirm that the antibody is validated for IHC and that you are using the recommended antibody concentration. Inadequate antigen retrieval can also be a cause; ensure you are using the appropriate method and buffer for your tissue type. Also, verify the compatibility of your primary and secondary antibodies and ensure they have been stored correctly to prevent loss of activity.[1][2][3][4] |
| What is causing high background staining in my IHC results? | High background can obscure specific staining. This is often due to the primary or secondary antibody concentration being too high, leading to non-specific binding.[1][3] Consider titrating your antibodies to find the optimal dilution. Insufficient blocking or washing steps can also result in high background. Ensure you are using an appropriate blocking serum and that wash steps are thorough.[2][5] |
| How can I troubleshoot non-specific staining? | Non-specific staining can arise from several sources. If you are working with mouse tissue and a mouse primary antibody, you may need to use a specialized blocking kit to prevent the secondary antibody from binding to endogenous mouse IgG.[3] Also, ensure that your tissue sections do not dry out during the staining procedure, as this can lead to non-specific antibody binding.[2] |
| What are the appropriate controls for an this compound IHC experiment? | Proper controls are crucial for validating your results. A positive control should be a tissue known to express this compound. The Human Protein Atlas indicates ubiquitous cytoplasmic expression with a granular pattern for this compound.[6] A negative control , where the primary antibody is omitted, is essential to confirm that the secondary antibody is not causing non-specific staining.[7] An isotype control can also be used to ensure that the observed staining is not due to non-specific binding of the primary antibody's isotype.[7] |
| How do I determine the optimal antibody dilution? | The optimal antibody dilution should be determined by titration. This involves testing a range of antibody concentrations to find the one that provides the best signal-to-noise ratio. Start with the dilution recommended on the antibody datasheet and then test several dilutions above and below that concentration. |
This compound Antibody Validation Workflow for IHC
A systematic approach is essential for the successful validation of an this compound antibody for immunohistochemistry. The following workflow outlines the key steps from antibody selection to data interpretation.
Caption: A stepwise workflow for the validation of an this compound antibody for immunohistochemistry.
Quantitative Data Summary
This table summarizes recommended starting dilutions for commercially available this compound antibodies and a protocol from a peer-reviewed publication. Note that optimal dilutions should be determined experimentally.
| Supplier/Reference | Antibody Type | Application | Recommended Dilution | Host |
| Thermo Fisher Scientific | Polyclonal | IHC, WB, ELISA, ICC/IF | Not specified | Rabbit, Mouse |
| Bio-Rad | Polyclonal | IHC, WB | Not specified | Rabbit |
| Bio-Techne | Polyclonal | WB | 1:500 - 1:2,000 | Rabbit |
| Biobool.com | Polyclonal | ELISA, WB, IHC | IHC: 1:50, WB: 1:200 - 1:1000 | Rabbit |
| Human Protein Atlas | Polyclonal | IHC | Not specified | Rabbit |
| Zhang et al., 2023 | Polyclonal | IHC | 1:200 | Rabbit |
Detailed Experimental Protocol: IHC Validation of this compound Antibody
This protocol is adapted from a published study and provides a robust starting point for validating an anti-SNX7 antibody on formalin-fixed, paraffin-embedded (FFPE) tissue sections.[8]
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%; 5 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (10 mM, pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Wash slides with phosphate-buffered saline (PBS) (3 x 5 minutes).
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Wash with PBS (3 x 5 minutes).
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature to block non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration (e.g., 1:200) in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
7. Detection:
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Apply 3,3'-diaminobenzidine (B165653) (DAB) substrate solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol (70%, 80%, 95%, 100%; 5 minutes each).
-
Clear in xylene (2 x 10 minutes).
-
Mount with a permanent mounting medium.
This compound Signaling and Functional Pathway
This compound, a member of the sorting nexin family, plays a crucial role in intracellular trafficking and autophagy. It forms a heterodimer with SNX4 to regulate the trafficking of ATG9A, a key component in the formation of autophagosomes. This process is essential for the cell's ability to degrade and recycle cellular components.
Caption: The SNX4-SNX7 complex regulates the trafficking of ATG9A to the isolation membrane, facilitating autophagosome formation.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Microtubule motors mediate endosomal sorting by maintaining functional domain organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular FLICE-inhibitory Protein (cFLIP) Isoforms Block CD95- and TRAIL Death Receptor-induced Gene Induction Irrespective of Processing of Caspase-8 or cFLIP in the Death-inducing Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Out of the ESCPE room: Emerging roles of endosomal SNX‐BARs in receptor transport and host–pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lysis Buffer for SNX7 Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize lysis buffer conditions for Sorting Nexin 7 (SNX7) protein stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it localized in the cell?
A1: Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain which binds to phosphoinositides. It plays a crucial role in intracellular trafficking and is involved in the regulation of endocytosis.[1] this compound is known to be a peripheral membrane protein and has been observed to localize to early endosomes.[2][3] It often exists and functions as a heterodimer with SNX4.[4]
Q2: Why is the choice of lysis buffer critical for this compound stability?
A2: As a peripheral membrane protein involved in protein-protein interactions, the stability and recovery of this compound are highly dependent on the composition of the lysis buffer. An inappropriate buffer can lead to protein degradation, aggregation, or disruption of its native interactions, such as its heterodimerization with SNX4. Key factors to consider are the type and concentration of detergents, ionic strength, pH, and the inclusion of protective agents like protease inhibitors.
Q3: What are the basic components of a lysis buffer for this compound?
A3: A standard lysis buffer for this compound should contain the following components:
-
Buffering Agent: To maintain a stable pH, typically around 7.4-8.0 (e.g., Tris-HCl, HEPES).
-
Salts: To maintain an appropriate ionic strength (e.g., 150 mM NaCl).
-
Detergent: To solubilize the protein from membranes. The choice of detergent is critical and depends on the downstream application.
-
Protease and Phosphatase Inhibitors: To prevent degradation and maintain the phosphorylation status of the protein.
-
Stabilizing Agents (Optional): Additives like glycerol (B35011) can enhance protein stability.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during this compound protein extraction.
Problem 1: Low yield of this compound protein in the soluble fraction.
| Possible Cause | Suggested Solution |
| Inefficient cell lysis | Ensure complete cell disruption. For adherent cells, use a cell scraper. For tissues, use a homogenizer. Sonication on ice can also improve lysis efficiency. |
| Suboptimal detergent | This compound is a peripheral membrane protein. If using a mild non-ionic detergent (e.g., NP-40, Triton X-100) at low concentrations, try increasing the concentration or switching to a more stringent buffer like RIPA.[4][5] |
| Protein degradation | Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the lysis procedure.[6] |
| Protein insolubility/aggregation | The lysis buffer composition may not be optimal for this compound solubility. Refer to the optimization protocol below to screen for better buffer conditions. |
Problem 2: this compound is detected, but its interaction with SNX4 is lost.
| Possible Cause | Suggested Solution |
| Harsh lysis conditions | Strong ionic detergents in buffers like RIPA can disrupt protein-protein interactions.[7] Switch to a milder, non-ionic detergent such as Triton X-100 or NP-40 at a concentration of 0.5-1.0%. |
| Inappropriate salt concentration | High salt concentrations can weaken electrostatic interactions. Try decreasing the NaCl concentration to 100-150 mM. Conversely, for some interactions, a certain salt concentration is required for stability, so testing a range (e.g., 50-250 mM) is advisable. |
| Disruption by other buffer components | Ensure the pH of your buffer is optimal. Most protein interactions are stable around physiological pH (7.2-7.6). |
Experimental Protocols
Protocol 1: Screening for Optimal Detergent Concentration
This protocol helps determine the minimal detergent concentration required to solubilize this compound while preserving its stability.
-
Prepare a base lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail.
-
Aliquot the base buffer into separate tubes.
-
Add a non-ionic detergent (e.g., Triton X-100 or NP-40) to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Lyse an equal number of cells with each buffer formulation.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Separate the supernatant (soluble fraction) from the pellet (insoluble fraction).
-
Analyze both fractions for the presence of this compound by Western blotting. The optimal concentration will be the lowest one that effectively solubilizes this compound.
Protocol 2: Immunoprecipitation of this compound
This protocol is for the immunoprecipitation of this compound to study its interactions.
-
Cell Lysis:
-
For preserving protein-protein interactions, lyse cells in a non-denaturing buffer such as: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, and freshly added protease and phosphatase inhibitors.[8]
-
For more stringent extraction, a RIPA buffer can be used: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and freshly added inhibitors.[4]
-
Incubate the cells with the lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new pre-chilled tube.
-
Add the primary antibody against this compound and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against this compound and potential interacting partners like SNX4.
-
Data Presentation
Table 1: Comparison of Common Lysis Buffer Components for this compound Extraction
| Buffer Component | Recommended Starting Concentration | Purpose | Considerations for this compound |
| Buffer (Tris-HCl) | 20-50 mM, pH 7.4-8.0 | Maintain stable pH | Tris is a common choice and generally well-tolerated. |
| Salt (NaCl) | 150 mM | Mimic physiological ionic strength | May need optimization (100-250 mM) to maintain SNX4 interaction. |
| Detergent (NP-40) | 0.5-1.0% | Solubilize peripheral membrane proteins | A good starting point for preserving protein interactions. |
| Detergent (RIPA) | N/A | Stronger solubilization | Use if this compound is difficult to extract, but be aware it may disrupt the SNX4-SNX7 dimer.[4] |
| Glycerol | 5-10% (v/v) | Protein stabilization | Can help maintain the native conformation of this compound and its complexes. |
| Protease Inhibitors | 1X Cocktail | Prevent protein degradation | Essential for obtaining intact this compound. |
| Phosphatase Inhibitors | 1X Cocktail | Maintain phosphorylation status | Important if studying signaling pathways involving this compound. |
Visualizations
Caption: A logical workflow for the systematic optimization of a lysis buffer for this compound protein stability.
Caption: The impact of lysis buffer choice on the stability of the SNX4-SNX7 complex.
References
- 1. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. compartments.jensenlab.org [compartments.jensenlab.org]
- 3. researchgate.net [researchgate.net]
- 4. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. ptglab.com [ptglab.com]
- 7. reddit.com [reddit.com]
- 8. usbio.net [usbio.net]
SNX7 plasmid transfection efficiency in primary cells
Welcome to the technical support center for SNX7 plasmid transfection in primary cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the introduction of this compound plasmids into primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its transfection in primary cells relevant?
This compound (Sorting Nexin 7) is a member of the sorting nexin family of proteins, which are involved in regulating intracellular trafficking and membrane dynamics.[1] These proteins are crucial for processes like endocytosis, protein sorting, and endosomal signaling.[1] Transfecting primary cells with an this compound plasmid allows for the study of its function in a more physiologically relevant context compared to immortalized cell lines. This is critical for understanding its role in various cellular processes, including autophagy and its potential involvement in diseases such as cancer.[1][2]
Q2: What are the main challenges when transfecting primary cells with an this compound plasmid?
Primary cells are notoriously more difficult to transfect than immortalized cell lines.[3] Key challenges include:
-
Low Transfection Efficiency: Primary cells are often resistant to the uptake of foreign DNA.
-
High Cytotoxicity: Transfection reagents can be toxic to sensitive primary cells, leading to poor cell viability.
-
Limited Lifespan: Primary cells have a finite number of divisions, which can limit the time available for experimental manipulation and analysis.
-
Variability: Transfection success can vary significantly between different primary cell types and even between donors of the same cell type.
Q3: What transfection methods are suitable for delivering this compound plasmids to primary cells?
Commonly used methods for transfecting primary cells include:
-
Lipid-based transfection (Lipofection): This method uses cationic lipids to form complexes with negatively charged plasmid DNA, facilitating entry into the cell. Reagents like Lipofectamine™ have been shown to yield high transfection efficiencies in primary cells like Human Umbilical Vein Endothelial Cells (HUVECs).[3]
-
Electroporation: This technique applies an electrical field to create transient pores in the cell membrane, allowing the entry of plasmid DNA. It can be highly efficient for many primary cell types.
-
Viral-mediated transduction: While technically not transfection, using viral vectors (e.g., lentivirus, adenovirus) is a highly efficient method for gene delivery to primary cells, though it involves more complex biosafety procedures.
The choice of method depends on the specific primary cell type, experimental goals, and available resources. Optimization is crucial for each method.
Q4: What are the expected transfection efficiencies for an this compound plasmid in primary cells?
Troubleshooting Guide
This guide addresses common issues encountered during this compound plasmid transfection in primary cells.
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal Cell Health and Density: Cells are not in a logarithmic growth phase, are over-confluent, or have low viability. | Ensure cells are healthy, actively dividing, and plated at an optimal density (typically 70-90% confluency at the time of transfection). Use low-passage number cells whenever possible. |
| Incorrect Plasmid DNA to Transfection Reagent Ratio: The ratio is critical for efficient complex formation and minimizing toxicity. | Perform a titration experiment to determine the optimal ratio of your this compound plasmid to the transfection reagent for your specific primary cell type. | |
| Poor Quality Plasmid DNA: Contaminants like endotoxins can significantly reduce transfection efficiency and increase cytotoxicity. | Use a high-quality, endotoxin-free plasmid purification kit. Verify DNA concentration and purity (A260/A280 ratio should be 1.8-2.0). | |
| Inappropriate Transfection Reagent: Not all reagents are suitable for every primary cell type. | Research the literature for recommended transfection reagents for your specific primary cells. Consider testing multiple reagents to find the most effective one. | |
| High Cell Death (Cytotoxicity) | Toxicity of the Transfection Reagent: High concentrations of the reagent or prolonged exposure can be toxic to primary cells. | Optimize the concentration of the transfection reagent and the incubation time of the transfection complexes with the cells. Consider changing the medium 4-6 hours post-transfection. |
| Toxicity from this compound Overexpression: Overexpression of certain proteins can be detrimental to cell health. While not specifically documented for this compound, it is a possibility. | Use a weaker promoter in your plasmid construct to reduce the expression level. Perform a time-course experiment to assess cell viability at different time points post-transfection. Include an empty vector control to distinguish between reagent toxicity and protein-induced toxicity. | |
| Presence of Serum or Antibiotics: Some transfection reagents are inhibited by serum and antibiotics during complex formation. | Form the DNA-reagent complexes in serum-free and antibiotic-free medium. The complexes can then be added to cells cultured in complete medium. | |
| Inconsistent Results | Variability in Primary Cell Cultures: Primary cells from different donors or at different passage numbers can behave differently. | Maintain consistent cell culture practices. Use cells from the same donor and within a narrow passage range for a set of experiments. |
| Pipetting Errors: Inaccurate pipetting can lead to inconsistent ratios of DNA and reagent. | Prepare a master mix of the DNA-reagent complexes for replicate wells to minimize pipetting variability. |
Experimental Protocols
The following are generalized protocols for plasmid transfection in primary human fibroblasts and HUVECs. These should be optimized for your specific this compound plasmid and primary cell type.
Protocol 1: Lipid-Based Transfection of Primary Human Fibroblasts
This protocol is adapted from a general procedure for primary fibroblast transfection.
Materials:
-
Primary human fibroblasts
-
Complete fibroblast growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound plasmid DNA (high purity, endotoxin-free)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed primary fibroblasts in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. Add 2 mL of complete growth medium per well.
-
Incubation: Incubate cells overnight at 37°C in a humidified CO2 incubator.
-
Complex Formation:
-
In a sterile tube, dilute 2.5 µg of this compound plasmid DNA in 125 µL of serum-free medium.
-
In a separate sterile tube, add 5 µL of P3000™ Reagent to the diluted DNA and mix gently.
-
In another tube, dilute 5 µL of Lipofectamine™ 3000 reagent in 125 µL of serum-free medium.
-
Combine the diluted DNA and the diluted Lipofectamine™ 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 250 µL of DNA-lipid complex dropwise to the well containing the fibroblasts.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours at 37°C.
-
The medium can be changed after 4-6 hours if toxicity is a concern.
-
Assess transfection efficiency and gene expression at the desired time point.
-
Protocol 2: Lipid-Based Transfection of Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol is based on a method that has achieved high efficiency in HUVECs.
Materials:
-
Primary HUVECs
-
Complete HUVEC growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound plasmid DNA (high purity, endotoxin-free)
-
TransfeX™ Transfection Reagent (or a similar high-efficiency reagent for endothelial cells)
-
24-well plates
Procedure:
-
Cell Seeding: 18-24 hours before transfection, seed HUVECs in a 24-well plate to achieve 50-80% confluency at the time of transfection.
-
Incubation: Incubate cells overnight at 37°C in a humidified CO2 incubator.
-
Complex Formation:
-
Warm the transfection reagent and serum-free medium to room temperature.
-
In a sterile tube, dilute 0.5 µg of this compound plasmid DNA in 50 µL of serum-free medium.
-
Add 1.0 µL of TransfeX™ Reagent to the diluted DNA. Mix gently by pipetting.
-
Incubate the mixture for 15 minutes at room temperature.
-
-
Transfection:
-
Add the 50 µL of DNA-reagent complex dropwise to the HUVECs in their complete growth medium.
-
Gently rock the plate to distribute the complexes.
-
-
Post-Transfection:
-
Incubate the cells for 24-48 hours at 37°C.
-
Analyze for this compound expression.
-
Data Presentation
Table 1: General Transfection Efficiency Ranges in Primary Cells (using reporter plasmids)
| Primary Cell Type | Transfection Method | Reagent/System | Reported Efficiency | Reference |
| Human Cardiac Fibroblasts | Lipofection | Various commercial reagents | <1% - 21.7% | [4][5] |
| HUVECs | Lipofection | Lipofectamine™ LTX | ~40% | [3] |
| HUVECs | Lipofection | TransfeX™ | 70-80% | |
| Primary Fibroblasts | Nucleofection | Amaxa™ | ~80% | [6] |
Note: These values are for reporter plasmids and should be used as a general guideline. Efficiency for an this compound plasmid must be determined empirically.
Visualizations
This compound in the Autophagy Pathway
This compound, in a heterodimer with SNX4, plays a crucial role in the early stages of autophagosome formation. This complex is involved in the trafficking of ATG9A, a transmembrane protein essential for the delivery of membranes to the forming autophagosome.
Caption: this compound's role in regulating ATG9A trafficking during autophagy.
General Experimental Workflow for this compound Plasmid Transfection
This diagram outlines the key steps for a successful this compound plasmid transfection experiment in primary cells.
Caption: Workflow for this compound plasmid transfection in primary cells.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in primary cell transfection.
Caption: Troubleshooting flowchart for primary cell transfection.
References
- 1. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing transfection of primary human umbilical vein endothelial cells using commercially available chemical transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel and effective plasmid transfection protocols for functional analysis of genetic elements in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Nucleic acid direct delivery to fibroblasts: a review of nucleofection and applications - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in SNX7 chemiluminescence western blot
Technical Support Center: SNX7 Chemiluminescence Western Blot
This guide provides troubleshooting solutions for researchers encountering high background noise in chemiluminescence Western blots for the protein this compound (Sorting Nexin 7).
Frequently Asked Questions (FAQs)
Q1: Why is the background on my this compound Western blot uniformly high?
A uniformly high background can obscure the signal from your target protein, making data interpretation difficult.[1][2] This issue often stems from several key steps in the Western blot protocol.
Potential Causes and Solutions:
-
Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding to the membrane.[1][3] If blocking is incomplete, antibodies can adhere to empty spaces on the membrane, causing a high background.[1][4]
-
Solution: Optimize your blocking conditions. Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA) or extend the incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[1] Always use a freshly prepared blocking buffer, as bacterial growth in old buffers can contribute to background noise.[5][6]
-
-
Antibody Concentration Too High: Using excessive amounts of primary or secondary antibody is a common cause of high background.[1] This leads to increased non-specific binding across the entire membrane.[1]
-
Inadequate Washing: Washing steps are designed to remove unbound antibodies.[1] Insufficient washing will leave excess antibodies on the membrane, contributing to background noise.[1]
Q2: What causes a speckled or "dotty" background on my blot?
A speckled background, characterized by small black dots, is often due to the aggregation of antibodies or problems with the blocking buffer.
Potential Causes and Solutions:
-
Aggregates in Blocking Buffer: If the blocking agent, such as non-fat dry milk, is not fully dissolved, it can form small aggregates on the membrane. These aggregates can then bind antibodies, leading to a speckled appearance.
-
Solution: Ensure your blocking buffer is completely dissolved. Gentle warming and mixing can help. You can also filter the blocking buffer to remove any particulates.[7]
-
-
Antibody Aggregation: The secondary antibody, particularly HRP-conjugated antibodies, can sometimes form aggregates.
-
Solution: Centrifuge the antibody vial briefly before use to pellet any aggregates and pipette the supernatant. Filtering the antibody solution through a 0.2 µm filter can also resolve this issue.
-
-
Contaminated Buffers or Equipment: Contaminated buffers or incubation trays can introduce particles that result in a speckled background.[8]
-
Solution: Always use freshly made, filtered buffers.[7] Ensure all equipment, including incubation trays, is thoroughly cleaned.
-
Q3: I'm seeing high background with multiple non-specific bands. What is the problem?
The appearance of multiple, non-specific bands in addition to your target this compound band indicates that your antibodies are binding to other proteins in the lysate.
Potential Causes and Solutions:
-
Primary Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
-
Secondary Antibody Non-Specific Binding: The secondary antibody may be binding non-specifically to other proteins.
-
Too Much Protein Loaded: Overloading the gel with protein can lead to "bleed-over" between lanes and increase the chances of non-specific antibody binding.[10]
-
Solution: Reduce the amount of protein loaded per lane. Titrate the amount of protein to find the optimal loading amount for a clear signal.[10]
-
Troubleshooting Workflows & Protocols
Experimental Workflow for Western Blotting
The following diagram outlines the key stages of a chemiluminescence Western blot, highlighting critical points for background control.
Caption: Key stages in the chemiluminescence Western blot workflow.
Troubleshooting Decision Tree for High Background
This diagram provides a logical approach to diagnosing the source of high background noise.
Caption: A decision tree for troubleshooting high background issues.
Quantitative Data Summary Tables
Table 1: Comparison of Blocking Buffers
The choice of blocking buffer can significantly impact the signal-to-noise ratio.[12] While this compound is not a known phosphoprotein, the principles of blocking buffer selection are broadly applicable.[13][14]
| Blocking Agent | Concentration | Pros | Cons | Recommended Use for this compound |
| Non-fat Dry Milk | 3-5% in TBST | Inexpensive, effective for many antigens. | Contains phosphoproteins (casein) which can interfere with phospho-specific antibodies; may mask some antigens.[5][10] | Generally a good first choice for non-phospho proteins like this compound. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Preferred for phospho-specific antibodies as it's a single purified protein. | More expensive than milk; some preparations may contain contaminating IgGs.[4] | A good alternative if high background persists with milk. |
| Commercial Buffers | Varies | Optimized formulations, often protein-free options available.[3] | Can be more expensive. | Consider if standard blockers fail or for fluorescent applications. |
Table 2: Primary Antibody Titration Example
Optimizing the primary antibody concentration is one of the most effective ways to reduce background.[5][15] A dot blot or a full Western blot with strips can be used for titration.[16][17]
| Dilution | Primary Ab Volume (for 10 mL) | Signal Intensity (Expected) | Background Level (Expected) |
| 1:500 | 20 µL | ++++ | ++++ |
| 1:1000 | 10 µL | +++ | +++ |
| 1:2000 | 5 µL | +++ | ++ |
| 1:5000 | 2 µL | ++ | + |
| 1:10,000 | 1 µL | + | + |
This table represents a hypothetical titration. The optimal dilution must be determined empirically for each antibody and experimental setup.
Detailed Experimental Protocols
Protocol 1: Enhanced Washing Procedure
This protocol is designed to rigorously remove non-specifically bound antibodies.
-
Following the primary or secondary antibody incubation, decant the antibody solution.
-
Immediately add a generous volume of wash buffer (e.g., 15-20 mL for a mini-blot) to the incubation tray. The wash buffer should be Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Place the tray on an orbital shaker and agitate gently for 10 minutes.
-
Decant the wash buffer completely.
-
Repeat steps 2-4 an additional four times for a total of five washes.
-
Proceed with the next step in your protocol (secondary antibody incubation or substrate detection).
Note: Increasing the number and duration of washes is a key strategy for reducing background.[1]
Protocol 2: Dot Blot for Antibody Titration
A dot blot is a quick and material-sparing method to determine the optimal antibody concentration without running a full Western blot.[16][17]
-
Prepare Lysate: Prepare your cell or tissue lysate containing this compound as you would for a Western blot.
-
Spot Membrane: Cut a small piece of nitrocellulose or PVDF membrane. Using a pipette, carefully spot 1-2 µL of your lysate onto the membrane. Let it dry completely.[16]
-
Create Strips: Cut the membrane into several small strips, ensuring each strip has a protein spot.
-
Block: Block all strips in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Prepare a series of primary antibody dilutions (e.g., as listed in Table 2). Incubate each strip in a different dilution for 1 hour at room temperature.[17]
-
Wash: Wash all strips three times for 5 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate all strips in the same, optimized concentration of HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the washing step as in step 6.
-
Detect: Apply chemiluminescent substrate to all strips and image them simultaneously.
-
Analyze: Compare the signal intensity and background across the different dilutions to identify the optimal primary antibody concentration that gives a strong signal with low background.
References
- 1. clyte.tech [clyte.tech]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 6. news-medical.net [news-medical.net]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 13. uniprot.org [uniprot.org]
- 14. genecards.org [genecards.org]
- 15. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Navigating SNX7 Gene Silencing: A Guide to Selecting the Right shRNA for Stable Knockdown
Technical Support & Troubleshooting Guide
For researchers and drug development professionals embarking on studies involving Sorting Nexin 7 (SNX7), achieving stable and efficient gene knockdown is a critical first step. This technical support center provides a comprehensive guide to selecting the right this compound short hairpin RNA (shRNA), establishing stable cell lines, and troubleshooting common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best this compound shRNA sequence for my experiments?
A1: Selecting an effective shRNA sequence is paramount for successful gene knockdown. It is highly recommended to test multiple shRNA sequences targeting different regions of the this compound mRNA. Look for pre-validated sequences from commercial suppliers or those published in peer-reviewed literature. If designing your own, utilize design algorithms that consider factors like GC content, secondary structure, and potential off-target effects.
Q2: What are the key considerations for creating a stable this compound knockdown cell line?
A2: Establishing a stable cell line involves the integration of the shRNA expression cassette into the host cell's genome, typically mediated by a lentiviral vector. Key steps include optimizing viral transduction efficiency and selecting successfully transduced cells using an antibiotic resistance marker, such as puromycin (B1679871). It is crucial to determine the optimal puromycin concentration for your specific cell line through a kill curve experiment prior to selection.
Q3: How can I validate the knockdown of this compound?
A3: Knockdown efficiency should be assessed at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) is the standard method for measuring the reduction in this compound mRNA transcripts. Western blotting is essential to confirm a corresponding decrease in this compound protein levels. Always include appropriate controls, such as a non-targeting (scrambled) shRNA, to ensure the observed effects are specific to this compound knockdown.
Q4: What are common reasons for poor this compound knockdown?
A4: Several factors can contribute to inefficient knockdown, including a suboptimal shRNA sequence, low viral titer, poor transduction efficiency, or issues with the selection process. It is also possible that the target cells have a slow protein turnover rate, meaning that even with efficient mRNA degradation, the existing protein may persist for some time. See the troubleshooting guide below for more detailed solutions.
Selecting a Validated this compound shRNA
While specific knockdown efficiencies can be cell-type dependent, it is best practice to start with shRNA constructs that have been previously validated. Below is a summary of general performance expectations for shRNA-mediated knockdown.
Table 1: General Performance of Validated shRNA Constructs
| Parameter | Typical Efficiency | Validation Method |
| mRNA Knockdown | 70-95% reduction | qRT-PCR |
| Protein Knockdown | 50-90% reduction | Western Blot |
Note: The efficiency of knockdown can vary based on the shRNA sequence, target gene, and cell type.
Experimental Protocols
Lentiviral Particle Production
This protocol outlines the generation of lentiviral particles carrying the this compound shRNA construct in HEK293T cells.
Materials:
-
HEK293T cells
-
This compound shRNA transfer plasmid
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
0.45 µm filter
Procedure:
-
One day prior to transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Prepare the plasmid mixture in a sterile tube by combining the shRNA transfer plasmid with the packaging and envelope plasmids according to the manufacturer's recommendations.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room temperature to allow for complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
After 4-6 hours, replace the transfection medium with fresh complete growth medium.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.
Generation of Stable this compound Knockdown Cell Lines
This protocol describes the transduction of target cells with lentiviral particles and the selection of a stable knockdown cell population.
Materials:
-
Target cells
-
Lentiviral supernatant containing this compound shRNA
-
Polybrene
-
Complete growth medium
-
Puromycin
Procedure:
-
Seed the target cells in a 6-well plate one day before transduction.
-
On the day of transduction, remove the medium and add fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of multiplicities of infection (MOI) to optimize transduction efficiency.
-
Incubate for 18-24 hours.
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
After 48-72 hours, begin the selection process by adding the appropriate concentration of puromycin to the medium.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue selection until resistant colonies are visible.
-
Pick several individual colonies and expand them in separate plates.
-
Validate the knockdown of this compound in each clonal population using qRT-PCR and Western blot.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Viral Titer | - Inefficient transfection of packaging cells.- Suboptimal plasmid ratio.- Poor health of packaging cells. | - Optimize transfection protocol.- Use a high-quality transfection reagent.- Ensure HEK293T cells are healthy and at the correct confluency. |
| Low Transduction Efficiency | - Low viral titer.- Cell type is difficult to transduce.- Absence or suboptimal concentration of Polybrene. | - Concentrate the viral supernatant.- Optimize the MOI.- Titrate the Polybrene concentration for your cell type. |
| No or Low Knockdown | - Ineffective shRNA sequence.- Insufficient viral transduction.- Inefficient selection of transduced cells.- Slow protein turnover. | - Test multiple shRNA sequences.- Confirm transduction with a fluorescent reporter.- Perform a puromycin kill curve to determine the optimal concentration.- Allow more time for protein degradation after knockdown is confirmed at the mRNA level. |
| High Cell Death During Selection | - Puromycin concentration is too high.- Cells are sensitive to puromycin. | - Perform a puromycin kill curve to determine the lowest effective concentration.[1][2] |
| Inconsistent Knockdown in Clonal Populations | - Positional effects of lentiviral integration. | - Screen multiple independent clones to find one with the desired level of stable knockdown. |
This compound Signaling Pathway in Autophagy
This compound is a member of the sorting nexin family and plays a role in intracellular trafficking. Recent studies have implicated this compound in the regulation of autophagy, a cellular process for degrading and recycling cellular components. This compound forms a heterodimer with SNX4, and this complex is involved in the trafficking of ATG9A, a transmembrane protein crucial for the formation of the autophagosome.[3][4]
Caption: this compound in the Autophagy Pathway.
Experimental Workflow for Stable Knockdown
The process of generating and validating a stable this compound knockdown cell line involves several key stages, from vector selection to functional assays.
Caption: Stable Knockdown Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. scbt.com [scbt.com]
- 4. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming SNX7 Knockout at the Protein Level
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the knockout of Sorting Nexin 7 (SNX7) at the protein level.
Frequently Asked Questions (FAQs)
Q1: What is the primary method to confirm this compound protein knockout?
A1: The most common and direct method is Western blotting. This technique allows you to visualize the presence or absence of the this compound protein in your knockout cell or tissue lysates compared to a wild-type (WT) control.[1][2]
Q2: Why is it crucial to confirm knockout at the protein level?
A2: Genetic modifications (e.g., via CRISPR-Cas9) confirm changes at the DNA level, but this does not always guarantee the complete absence of the protein.[3] The cell can sometimes produce truncated or altered forms of the protein.[3] Therefore, verifying the absence of the this compound protein is the definitive confirmation of a successful knockout.[2]
Q3: My Western blot for this compound knockout shows a band at a lower molecular weight than the wild-type protein. What does this mean?
A3: This could indicate the presence of a truncated this compound protein.[3] CRISPR-Cas9-mediated knockout can introduce frameshift mutations that lead to premature stop codons, resulting in a shorter, potentially non-functional protein.[3] It is advisable to use an antibody that targets the N-terminus of the protein to increase the chances of detecting such truncations.
Q4: Can I use methods other than Western blotting to confirm this compound knockout?
A4: Yes, mass spectrometry (MS) is a powerful alternative and complementary technique.[4] By analyzing the protein composition of your wild-type and knockout samples, you can definitively determine the absence of this compound peptides in the knockout group.[5] Immunoprecipitation followed by mass spectrometry (IP-MS) can also be used to enrich for this compound and its interacting partners, which would be absent in a successful knockout.
Q5: What are the known functions of this compound?
A5: this compound is a member of the sorting nexin family, which is involved in intracellular protein trafficking.[6] It is known to form a heterodimer with SNX4 and plays a role in regulating the trafficking of ATG9A, a crucial component in the initiation of autophagy.[7][8][9][10][11] this compound is also implicated in endosomal sorting and has been studied in the context of various diseases, including cancer and Alzheimer's disease.[6][12]
Troubleshooting Guides
Western Blotting for this compound
| Problem | Possible Cause | Solution |
| No this compound band in both wild-type and knockout samples. | Inactive or incorrect primary antibody. | - Ensure your primary antibody is validated for Western blotting and stored correctly. - Run a positive control, such as a cell line known to express this compound, to validate the antibody.[13] |
| Low abundance of this compound protein. | - Increase the amount of protein loaded onto the gel (aim for at least 20-30 µg of total protein).[13] - Consider using an immunoprecipitation step to enrich for this compound before running the Western blot. | |
| Inefficient protein transfer. | - Verify successful transfer by staining the membrane with Ponceau S after transfer. - Optimize transfer time and voltage, especially for proteins of different molecular weights.[14] | |
| Faint this compound band in wild-type sample. | Insufficient primary or secondary antibody concentration. | - Optimize the antibody dilutions. Try a range of concentrations to find the optimal signal-to-noise ratio.[13] |
| Suboptimal blocking. | - Ensure the blocking buffer is appropriate for your antibody. Common choices include 5% non-fat milk or bovine serum albumin (BSA) in TBST. - Increase blocking time if high background is also an issue.[15] | |
| High background on the Western blot. | Antibody concentration is too high. | - Decrease the concentration of the primary and/or secondary antibody.[13] |
| Insufficient washing. | - Increase the number and duration of washes after primary and secondary antibody incubations.[13] | |
| Contaminated buffers or equipment. | - Use freshly prepared buffers and ensure all equipment is clean.[13] | |
| Non-specific bands are observed. | Primary antibody is not specific enough. | - Use a highly specific monoclonal antibody if available. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | - Add protease inhibitors to your lysis buffer and keep samples on ice.[15] |
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a Western blot experiment to confirm this compound knockout. The values are hypothetical but represent a typical outcome.
| Sample | This compound Band Intensity (Arbitrary Units) | Loading Control (e.g., GAPDH) Band Intensity (Arbitrary Units) | Normalized this compound Expression | Fold Change vs. Wild-Type |
| Wild-Type 1 | 15,000 | 20,000 | 0.75 | 1.00 |
| Wild-Type 2 | 16,500 | 21,000 | 0.79 | 1.05 |
| Wild-Type 3 | 14,000 | 19,500 | 0.72 | 0.96 |
| This compound KO 1 | 0 | 20,500 | 0.00 | 0.00 |
| This compound KO 2 | 0 | 19,000 | 0.00 | 0.00 |
| This compound KO 3 | 0 | 21,500 | 0.00 | 0.00 |
Experimental Protocols
Western Blotting Protocol for this compound
-
Protein Extraction:
-
Harvest wild-type and this compound knockout cells.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Immunoprecipitation (IP) of this compound
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-SNX7 antibody or an isotype control antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting as described above.
-
Visualizations
Caption: Experimental workflow for this compound knockout confirmation.
Caption: this compound in the ATG9A trafficking pathway for autophagy.
References
- 1. Identification of molecular heterogeneity in SNX27–retromer-mediated endosome-to-plasma-membrane recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 4. Endosomal localization and function of sorting nexin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. The Retromer Complex and Sorting Nexins in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 15. blog.addgene.org [blog.addgene.org]
Technical Support Center: Troubleshooting SNX7 Protein Aggregation In Vitro
Welcome to the technical support center for Sorting Nexin 7 (SNX7). This resource is designed for researchers, scientists, and drug development professionals who are encountering issues with this compound protein aggregation in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to help you identify and solve common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
A1: Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins.[1][2] These proteins are involved in various aspects of intracellular trafficking, including endocytosis and protein sorting.[1][2][3] this compound contains a Phox (PX) domain, which is known to bind to phosphoinositides, allowing it to associate with cellular membranes, particularly endosomes.[1][2] It is involved in the regulation of endocytosis and various stages of intracellular trafficking.[1][4]
Q2: Why is my purified this compound protein aggregating?
A2: Protein aggregation is a common issue in vitro and can be caused by a variety of factors.[5][6] For a protein like this compound, which is involved in membrane trafficking and may have specific lipid binding partners, aggregation can be particularly challenging. Potential causes include non-optimal buffer conditions (pH, ionic strength), high protein concentration, temperature instability, exposure to air-liquid interfaces, and the absence of stabilizing co-solvents.[7][8] The inherent biophysical properties of this compound may also contribute to its propensity to aggregate.
Q3: How can I detect this compound aggregation?
A3: Protein aggregation can manifest in different ways, from visible precipitation to the formation of soluble aggregates that are not apparent to the naked eye.[8] Common methods for detection include:
-
Visual Inspection: Obvious cloudiness or precipitation in the protein solution.
-
UV/Vis Spectroscopy: An increase in light scattering can be detected by measuring absorbance at wavelengths such as 340 nm or 600 nm.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of soluble aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.[8]
-
SDS-PAGE: In some cases, aggregates may be resistant to denaturation and can be visualized as higher molecular weight bands.
Troubleshooting Guide
Q4: My this compound protein precipitates out of solution after purification. What can I do?
A4: Precipitation is a sign of severe aggregation. Here are several strategies to address this issue, starting with optimizing your buffer conditions.
Experimental Workflow for Troubleshooting this compound Aggregation
Caption: A workflow for systematically troubleshooting this compound protein aggregation.
Q5: What specific buffer components should I screen to improve this compound solubility?
A5: A systematic screen of buffer components is a powerful way to identify conditions that stabilize your protein.[5][9] Here is a table summarizing key parameters to test:
| Parameter | Range to Test | Rationale |
| pH | 6.0 - 8.5 (in 0.5 unit increments) | Proteins are least soluble at their isoelectric point (pI). Varying the pH can alter surface charge and prevent aggregation. |
| Salt (e.g., NaCl, KCl) | 50 mM - 500 mM | Salt can shield electrostatic interactions that may lead to aggregation.[6] However, very high salt can sometimes promote aggregation through hydrophobic interactions. |
| Glycerol | 5% - 20% (v/v) | Glycerol is a cryoprotectant and protein stabilizer that can reduce aggregation during storage and freeze-thaw cycles.[7][8] |
| Reducing Agents (DTT, TCEP) | 1 mM - 5 mM | To prevent the formation of non-native disulfide bonds, which can cause aggregation. TCEP is more stable over time than DTT.[10] |
| Additives (e.g., L-Arginine, L-Glutamate) | 50 mM - 500 mM | These amino acids can suppress aggregation by interacting with hydrophobic patches on the protein surface.[10] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01% - 0.1% | Low concentrations of mild detergents can help to solubilize aggregation-prone proteins. |
Q6: Could the purification process itself be causing the aggregation?
A6: Yes, several steps during purification can induce aggregation.[7] Consider the following:
-
High Local Concentration: During elution from a chromatography column, the protein can become highly concentrated, promoting aggregation.[7] Try using a gradient elution instead of a step elution to reduce the peak protein concentration.[7]
-
Temperature: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[8]
-
Handling: Minimize vigorous mixing and avoid bubble formation, as this can cause denaturation at the air-liquid interface.[8]
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol describes a method to screen multiple buffer conditions to identify those that enhance this compound solubility.
-
Prepare a stock solution of purified this compound in a well-behaved initial buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a series of 2x concentrated buffer solutions with varying pH, salt concentrations, and additives as outlined in the table above.
-
Mix equal volumes of the this compound stock solution and each of the 2x buffer solutions in separate microcentrifuge tubes or a 96-well plate.
-
Incubate the samples under relevant conditions (e.g., 4°C for 24 hours, or a thermal challenge of 37°C for 1 hour).
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet insoluble aggregates.
-
Analyze the supernatant for soluble protein. This can be done by measuring the protein concentration (e.g., Bradford assay or A280) or by running an SDS-PAGE to visualize the amount of soluble this compound.
-
Compare the results across the different conditions to identify the buffer that maintains the highest concentration of soluble this compound.
Protocol 2: In Vitro Aggregation Assay by Light Scattering
This assay allows for the real-time monitoring of protein aggregation.
-
Prepare your this compound sample in the buffer of interest. Ensure the solution is free of dust and other particulates by filtering through a 0.22 µm filter or by high-speed centrifugation.
-
Place the sample in a cuvette inside a spectrophotometer or a dedicated light scattering instrument.
-
Set the wavelength to 340 nm (or another suitable wavelength where the protein does not absorb).
-
Monitor the absorbance (or scattering intensity) over time. An increase in absorbance/scattering indicates the formation of aggregates.
-
This assay can be used to test the effects of different conditions (e.g., temperature, addition of a denaturant) on the aggregation kinetics of this compound.
This compound Signaling Pathway Context
While this compound aggregation is an in vitro problem, understanding its in vivo role can provide clues to its behavior. This compound is a component of the endosomal sorting machinery, which is a highly dynamic and membrane-associated environment.
Simplified Diagram of this compound in Endosomal Sorting
Caption: this compound associates with early endosomes to regulate cargo sorting.
This context suggests that this compound may be more stable in the presence of lipids or interacting protein partners, which are absent in a typical in vitro buffer. If buffer optimization fails, considering the addition of mild detergents or lipids might be a next step.
For further assistance, please contact our technical support team.
References
- 1. genecards.org [genecards.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
Validation & Comparative
SNX4 vs. SNX7 in Autophagy: A Comparative Guide for Researchers
In the intricate cellular process of autophagy, the sorting nexin (SNX) family of proteins has emerged as critical regulators of membrane trafficking and autophagosome biogenesis. Among them, SNX4 and SNX7 have been identified as key players, often working in concert to ensure the efficient progression of autophagy. This guide provides a detailed comparison of the functions of this compound and SNX4 in autophagy, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of these important proteins.
Core Functional Comparison: A Tale of a Heterodimer
Recent studies have revealed that SNX4 and this compound do not operate in isolation but rather form a functional heterodimer.[1][2][3][4] This SNX4-SNX7 complex is a specific requirement for efficient autophagy, playing a crucial role in the early stages of autophagosome assembly.[1][2][5] The primary function of this heterodimer is to coordinate the trafficking of ATG9A, the only transmembrane protein in the core autophagy machinery.[1][2][3][5] By regulating the mobilization of ATG9A from the juxtanuclear Golgi region to the nascent isolation membrane, the SNX4-SNX7 complex facilitates the establishment of productive autophagosome assembly sites.[1][2][3][5]
While they function together, knockdown experiments suggest subtle differences in the consequences of their individual depletion, hinting at distinct roles within the complex or partially redundant functions with other SNX proteins.[2]
Quantitative Analysis of SNX4 and this compound Depletion on Autophagy
The following tables summarize quantitative data from studies investigating the impact of siRNA-mediated depletion of SNX4 and this compound on key autophagic markers. These experiments were primarily conducted in hTERT-RPE1 and HEK293 cells.
Table 1: Effect of SNX4 and this compound Depletion on Autophagic Flux
| Target | Cell Line | Assay | Result | Reference |
| SNX4 | hTERT-RPE1 | LC3B puncta formation (with/without Bafilomycin A1) | Significant reduction in LC3B-positive autophagosomes, indicating a failure to assemble them rather than an increased turnover. | [2][6] |
| SNX4 | hTERT-RPE1 | p62/SQSTM1 turnover | Significantly higher basal p62 levels and a block in autophagic flux under basal conditions. Reduced efficiency of p62 turnover during starvation. | [6] |
| This compound | hTERT-RPE1 | LC3B puncta formation (with/without Bafilomycin A1) | Consistently lower starvation-induced autophagy response, though not always statistically significant. | [2][6] |
| This compound | hTERT-RPE1 | p62/SQSTM1 turnover | Absence of the expected increase in p62 levels with Bafilomycin A1 treatment, suggesting a block in autophagic flux. | [6] |
Table 2: Effect of SNX4 and this compound Depletion on Autophagosome Assembly Markers
| Target | Cell Line | Marker | Result | Reference |
| SNX4 | hTERT-RPE1 | WIPI2 puncta | Significantly higher starvation-induced WIPI2 puncta numbers. | [6] |
| SNX4 | hTERT-RPE1 | ATG16L1 & GFP-ATG5 puncta | No significant difference in puncta numbers compared to controls. | [6] |
| This compound | hTERT-RPE1 | ULK1 & GFP-ATG13 puncta | Elevated numbers of starvation-induced puncta (statistically significant for GFP-ATG13). | [2][6] |
| This compound | hTERT-RPE1 | WIPI2, ATG16L1 & GFP-ATG5 puncta | Significantly higher numbers of starvation-induced puncta for all markers. | [2][6] |
Signaling Pathways and Experimental Workflows
To visually represent the roles of SNX4 and this compound in autophagy, the following diagrams have been generated using Graphviz.
Caption: Role of the SNX4-SNX7 heterodimer in ATG9A trafficking during autophagy.
Caption: Experimental workflow for assessing autophagic flux via immunofluorescence.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for studying the role of SNX4 and this compound in autophagy.
siRNA-mediated Knockdown of SNX4 and this compound
-
Objective: To deplete SNX4 or this compound protein levels in cultured cells.
-
Cell Lines: hTERT-RPE1, HEK293, or other suitable cell lines.
-
Reagents:
-
siRNA oligonucleotides targeting SNX4, this compound, and a non-targeting control (siControl).
-
Lipofectamine RNAiMAX or other suitable transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium.
-
-
Procedure:
-
Seed cells in 6-well plates or on coverslips to achieve 30-50% confluency at the time of transfection.
-
Dilute siRNA oligonucleotides in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Confirm knockdown efficiency by Western blotting or qPCR.
-
Autophagic Flux Assay by LC3B and p62 Immunoblotting
-
Objective: To measure the degradation of autophagic substrates as an indicator of autophagic flux.
-
Procedure:
-
Perform siRNA knockdown of SNX4 or this compound as described above.
-
Induce autophagy by replacing the growth medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) for a specified time (e.g., 1-4 hours).
-
For half of the samples, treat with an inhibitor of lysosomal degradation, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), during the starvation period. This allows for the accumulation of autophagosomes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., Actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry. An increase in the lipidated form of LC3 (LC3-II) and p62 in the presence of the lysosomal inhibitor compared to its absence indicates active autophagic flux.
-
Immunofluorescence and Puncta Analysis
-
Objective: To visualize and quantify the formation of puncta representing key autophagy-related proteins at the sites of autophagosome formation.
-
Procedure:
-
Grow and transfect cells on glass coverslips.
-
Induce autophagy as required.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against autophagy markers (e.g., LC3B, WIPI2, ATG16L1, ULK1) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mount coverslips on slides using a mounting medium containing DAPI for nuclear staining.
-
Acquire images using a confocal microscope.
-
Quantify the number of puncta per cell using image analysis software such as ImageJ or CellProfiler.
-
Conclusion
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly [ouci.dntb.gov.ua]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
Differential Expression of Sorting Nexin 7 (SNX7) in Cancer Versus Normal Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins, is involved in various intracellular trafficking pathways, including endocytosis and protein sorting. Emerging evidence suggests that this compound plays a significant role in the pathophysiology of several cancers, with its expression being dysregulated in tumor tissues compared to their normal counterparts. This guide provides a comprehensive comparison of this compound expression in different cancers, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.
Quantitative Analysis of this compound Expression
The differential expression of this compound at both the mRNA and protein levels has been investigated in several cancer types. The following tables summarize the quantitative findings from various studies, highlighting the trend of this compound expression in tumor versus normal tissues.
Table 1: Differential mRNA Expression of this compound in Human Cancers
| Cancer Type | Comparison | Fold Change (Tumor vs. Normal) | p-value | Source |
| Hepatocellular Carcinoma (HCC) | Tumor vs. Normal | Upregulated (specific fold change not uniformly reported) | < 0.05 | [1][2] |
| Prostate Cancer | Tumor vs. Normal | Downregulated (specific fold change not uniformly reported) | < 0.01 | [3] |
| Lung Cancer (NSCLC) | Tumor vs. Normal | Downregulated in 92% of samples | 0.0006 | [4] |
| Breast Cancer | Tumor vs. Normal | Downregulated | < 0.001 | [5] |
| Colorectal Cancer | Tumor vs. Normal | Data from GEO analysis suggests potential differential expression, but specific fold change and p-value for this compound are not readily available in the provided search results. | - |
Table 2: Prognostic Significance of this compound mRNA Expression in Hepatocellular Carcinoma
| Parameter | Hazard Ratio (HR) | p-value | Indication | Source |
| Overall Survival (OS) | 1.75 | 0.002 | High this compound expression is associated with poorer overall survival. | [2] |
| Disease-Specific Survival (DSS) | 1.99 | 0.003 | High this compound expression is associated with poorer disease-specific survival. | [2] |
| Progression-Free Interval (PFI) | 1.59 | 0.002 | High this compound expression is associated with a shorter progression-free interval. | [2] |
Signaling Pathways Involving this compound
This compound is implicated in several key cellular signaling pathways that are often dysregulated in cancer.
This compound in Autophagy
This compound plays a crucial role in the initiation of autophagy. It forms a heterodimer with SNX4, which is essential for the proper trafficking of ATG9A, a key protein involved in the formation of the autophagosome.[1][6][7][8]
This compound in Cell Cycle and DNA Damage Response
While the precise molecular interactions are still under investigation, functional enrichment analyses have strongly associated this compound with critical biological processes such as cell cycle regulation and DNA replication.[9] It is hypothesized that this compound may influence the ATR/ATM signaling pathways, which are central to the DNA damage response.
Experimental Methodologies
Accurate determination of this compound expression is critical for research and clinical applications. Below are detailed protocols for two common techniques used to quantify this compound at the mRNA and protein levels.
General Experimental Workflow for this compound Expression Analysis
The following diagram illustrates a typical workflow for analyzing the differential expression of this compound.
Quantitative Real-Time PCR (RT-qPCR) Protocol for this compound mRNA
This protocol is adapted from a study on this compound in hepatocellular carcinoma.[2]
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a suitable kit, such as the SteadyPure Quick RNA Extraction Kit, following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription system, for example, the GoScript™ Reverse Transcription System.
-
-
qPCR Reaction:
-
Perform qPCR using a master mix like GoTaq® qPCR Master Mix.
-
Use the following primers for this compound:
-
Forward: 5ʹ-GCCCTGAAAGCAGATTGGGAG-3ʹ
-
Reverse: 5ʹ- AGGCTTCTTCCAAGTGAAGGT-3ʹ
-
-
Use a housekeeping gene, such as GAPDH, as an internal control for normalization.
-
-
Data Analysis:
-
Calculate the relative expression levels of this compound using the 2-ΔΔCT method.
-
Immunohistochemistry (IHC) Protocol for this compound Protein
This protocol is based on a method used for detecting this compound in tissue specimens.[2]
-
Tissue Preparation:
-
Fix tissue specimens in 10% formalin and embed in paraffin.
-
Cut the paraffin-embedded tissues into 3µm thick sections.
-
-
Deparaffinization and Rehydration:
-
Dewax the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
-
-
Antigen Retrieval:
-
Immerse slides in a citric acid buffer (0.01M, pH 6.0).
-
Boil for 15 minutes for antigen retrieval.
-
-
Staining:
-
Conduct immunohistochemical staining using a detection kit, such as the EliVision™ Plus kit.
-
Incubate the sections overnight at 4°C with an anti-SNX7 polyclonal antibody (e.g., 12269-1-AP) diluted appropriately (e.g., 1:200).
-
Use PBS as a negative control.
-
Incubate with a secondary antibody at room temperature for 10 minutes.
-
Develop the signal using a chromogen solution like diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Microscopy:
-
Dehydrate the sections, mount, and examine under a microscope to assess this compound protein expression and localization.
-
Conclusion
The differential expression of this compound in various cancers highlights its potential as a biomarker for diagnosis, prognosis, and as a therapeutic target. While its upregulation in hepatocellular carcinoma is associated with poor outcomes, its role as a tumor suppressor in prostate cancer suggests a context-dependent function. Further research is warranted to elucidate the precise mechanisms of this compound action in different cancer types and to validate its clinical utility. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the role of this compound in cancer biology and drug development.
References
- 1. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of significant genes in non‐small cell lung cancer by bioinformatics analyses - Ye - Translational Cancer Research [tcr.amegroups.org]
- 3. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly [ouci.dntb.gov.ua]
- 4. GEO DataSet Browser [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Distinctions of SNX7 Isoforms: A Comparative Guide for Researchers
An In-depth Analysis of Sorting Nexin 7 Splice Variants in Intracellular Trafficking and Cellular Signaling
Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins, plays a crucial role in the intricate network of intracellular trafficking. Like many genes, this compound undergoes alternative splicing, giving rise to multiple protein isoforms. While research has illuminated the general functions of this compound, a detailed understanding of the specific roles and functional differences between its isoforms has remained less clear. This guide provides a comprehensive comparison of the known this compound isoforms, summarizing their structural differences, functional data, and the experimental methodologies used to elucidate their roles. This information is intended to serve as a valuable resource for researchers in cell biology, neuroscience, and drug development.
Structural and Sequential Differences Between this compound Isoforms
Alternative splicing of the this compound gene results in the production of at least three distinct protein isoforms, as documented in the UniProt database. These isoforms vary in their amino acid sequence, primarily due to the inclusion or exclusion of specific exons.
Table 1: Comparison of Human this compound Isoform Sequences
| Feature | Isoform 1 (Canonical, Q9UNH6-1) | Isoform 2 (Q9UNH6-2) | Isoform 3 (E9PLE1) |
| UniProt Accession | Q9UNH6-1 | Q9UNH6-2 | E9PLE1 |
| Length (Amino Acids) | 387 | 335 | 36 |
| Molecular Weight (Da) | 45,303 | 39,255 | 4,348 |
| Sequence Differences | Full-length protein. | Lacks amino acids 312-362 of the canonical sequence. | Represents a significantly truncated N-terminal fragment. |
| Key Domains Present | Phox (PX) domain | Phox (PX) domain | Partial N-terminus |
The canonical isoform, Q9UNH6-1, contains a characteristic Phox (PX) domain, which is crucial for its function in binding to phosphoinositides on endosomal membranes. Isoform 2, Q9UNH6-2, retains the PX domain but is truncated at the C-terminus. In stark contrast, isoform 3 (E9PLE1) is a small peptide representing only the very N-terminus of the canonical protein and lacks the PX domain entirely. These structural variations strongly suggest distinct functional capacities for each isoform.
Functional Insights and Performance Comparison
While direct comparative studies on the functional performance of all this compound isoforms are limited, existing research provides valuable clues into their individual and potentially divergent roles.
Role in Autophagy and Endosomal Trafficking
A significant function attributed to this compound is its involvement in autophagy, a cellular process for degrading and recycling cellular components. Research has shown that this compound can form a heterodimeric complex with SNX4, another sorting nexin. This SNX4-SNX7 complex is a positive regulator of autophagosome assembly.[1] Specifically, the complex is essential for the efficient trafficking of ATG9A, a transmembrane protein crucial for the formation of the autophagosome, from the juxtanuclear region to the sites of autophagosome assembly.[1] It is important to note that this study primarily investigated the canonical form of this compound. The ability of the C-terminally truncated isoform 2 or the N-terminal fragment isoform 3 to participate in this complex and regulate autophagy remains to be elucidated.
The general role of the SNX family in endosomal sorting is well-established. They are key players in regulating the trafficking of cargo between various cellular compartments, including early endosomes, late endosomes, lysosomes, and the trans-Golgi network. While specific cargo sorted by different this compound isoforms has not been systematically cataloged, the presence of the PX domain in isoforms 1 and 2 suggests their involvement in phosphoinositide-dependent sorting events at the endosomal membrane. The lack of this domain in isoform 3 implies a function independent of direct membrane anchoring via phosphoinositide binding, possibly acting as a modulator of other proteins.
Putative Roles in Disease
Emerging evidence suggests a role for this compound in various diseases, particularly in cancer. Studies have shown that the expression level of this compound is altered in hepatocellular carcinoma, hinting at its potential as a biomarker.[2] However, these studies have not yet differentiated between the expression patterns and functional contributions of the individual isoforms in the disease context. Given their structural differences, it is plausible that the balance of this compound isoform expression could be a critical factor in disease progression.
Experimental Methodologies
To facilitate further research into the functional differences of this compound isoforms, this section outlines key experimental protocols that can be adapted to study their specific roles.
Isoform-Specific Cloning and Expression
To study the function of individual isoforms, it is essential to express them in a controlled manner in cell lines.
Protocol: Cloning of this compound Isoforms into Expression Vectors
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from a cell line known to express this compound (e.g., HeLa, HEK293T). Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Design isoform-specific primers based on the unique sequences of each this compound isoform obtained from UniProt. Amplify the coding sequences of each isoform using a high-fidelity DNA polymerase.
-
Vector Ligation: Clone the amplified PCR products into a suitable mammalian expression vector (e.g., pcDNA3.1, pEGFP) containing a tag (e.g., FLAG, HA, GFP) for detection and purification.
-
Sequence Verification: Sequence the entire open reading frame of the cloned constructs to ensure there are no mutations.
-
Transfection: Transfect the expression vectors into the desired cell line using a suitable transfection reagent.
Analysis of Subcellular Localization
Determining the subcellular localization of each isoform can provide insights into their potential functions.
Protocol: Immunofluorescence Staining for this compound Isoforms
-
Cell Culture and Transfection: Plate cells on glass coverslips and transfect with vectors expressing tagged this compound isoforms.
-
Fixation and Permeabilization: After 24-48 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Antibody Staining: Incubate the cells with a primary antibody against the tag (e.g., anti-FLAG) or an isoform-specific this compound antibody (if available). Follow this with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Confocal Microscopy: Visualize the subcellular localization of the this compound isoforms using a confocal microscope. Co-staining with markers for specific organelles (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) can provide more detailed localization information.
Investigation of Protein-Protein Interactions
Identifying the specific binding partners of each isoform is crucial to understanding their distinct functional networks.
Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells expressing a tagged this compound isoform with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag (or an isoform-specific this compound antibody) conjugated to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify novel binding partners.
Functional Assays for Endosomal Trafficking
To directly compare the impact of each isoform on endosomal trafficking, specific cargo trafficking assays can be employed.
Protocol: Transferrin Recycling Assay
-
Cell Transfection: Transfect cells with expression vectors for each this compound isoform or with siRNAs for isoform-specific knockdown.
-
Serum Starvation and Transferrin Loading: Serum-starve the cells and then incubate them with fluorescently labeled transferrin on ice to allow binding to the transferrin receptor.
-
Internalization: Shift the cells to 37°C for a defined period to allow internalization of the transferrin-receptor complex.
-
Recycling Chase: Remove the external transferrin and chase for different time points at 37°C to allow for recycling of the transferrin back to the cell surface.
-
Quantification: At each time point, measure the amount of fluorescent transferrin remaining in the cells using flow cytometry or fluorescence microscopy. Compare the recycling rates between cells expressing different this compound isoforms.
Signaling Pathways and Logical Relationships
The known function of the SNX4-SNX7 complex in autophagy highlights its integration into a critical cellular signaling pathway. The following diagram illustrates this relationship.
Future Directions and Conclusion
The study of this compound isoforms is still in its early stages. While the existence of distinct isoforms is clear, their specific functions and the interplay between them are largely unknown. Future research should focus on:
-
Developing isoform-specific tools: The generation of antibodies that can distinguish between the different this compound isoforms is critical for their individual study in endogenous systems.
-
Systematic protein-protein interaction studies: Unbiased proteomic approaches are needed to identify the unique interactomes of each isoform.
-
Isoform-specific knockout/knockdown studies: Utilizing CRISPR/Cas9 or isoform-specific RNAi will be essential to dissect the individual contributions of each isoform to cellular processes.
-
In vivo studies: Investigating the expression and function of this compound isoforms in animal models will be crucial to understand their physiological and pathological relevance.
References
A Tale of Two Cancers: SNX7's Divergent Roles in Prostate and Colorectal Cancer
A comprehensive analysis of Sorting Nexin 7 (SNX7) reveals a stark contrast in its documented roles and mechanisms between prostate and colorectal cancer cells. In prostate cancer, this compound emerges as a tumor suppressor, intricately linked to the inhibition of autophagy. Conversely, its specific function in colorectal cancer remains largely uncharted, with related family members hinting at a potential, though unconfirmed, involvement in key oncogenic pathways.
This guide provides a detailed comparison of the current understanding of this compound in these two prevalent malignancies, offering researchers, scientists, and drug development professionals a clear overview of the existing experimental data, relevant signaling pathways, and detailed methodologies.
Expression and Functional Roles: A Comparative Overview
The functional significance of this compound appears to be context-dependent, with opposing or distinct roles in different cancer types. In prostate cancer, a growing body of evidence supports its role as a tumor suppressor. In stark contrast, the role of this compound in colorectal cancer is poorly defined, with research focusing more on other members of the sorting nexin family, such as SNX1 and SNX10.
| Feature | Prostate Cancer | Colorectal Cancer |
| Expression in Tumor vs. Normal Tissue | Lower expression in tumor tissues compared to normal tissues.[1] | Data on this compound expression is limited. However, other sorting nexins like SNX1 and SNX10 are reportedly downregulated in colorectal cancer tissues. |
| Role in Proliferation | Overexpression of this compound inhibits the proliferation of prostate cancer cells.[1] | The direct role of this compound in colorectal cancer cell proliferation has not been extensively studied. Knockdown of SNX1 has been shown to enhance colorectal cancer cell proliferation. |
| Role in Apoptosis | Indirectly affects apoptosis by modulating autophagy. | The direct role of this compound in apoptosis of colorectal cancer cells is unknown. |
| Role in Migration and Invasion | Overexpression of this compound suppresses the migration and invasion of prostate cancer cells.[1] | The direct role of this compound in the migration and invasion of colorectal cancer cells is not well-documented. SNX1 knockdown is associated with increased migration. |
| Prognostic Significance | Higher this compound expression is associated with a more favorable prognosis in prostate cancer patients.[1] | The prognostic significance of this compound in colorectal cancer is not established. Lower expression of SNX10 is correlated with poorer survival. |
Delving into the Molecular Mechanisms: Signaling Pathways
The signaling pathways modulated by this compound are a key area of investigation, revealing how this protein exerts its effects within the cellular environment.
This compound in Prostate Cancer: An Inhibitor of Autophagy
In prostate cancer cells, this compound functions as a tumor suppressor by negatively regulating autophagy. This process is mediated through its interaction with CFLIP (cellular FLICE-like inhibitory protein).
Key Signaling Events:
-
This compound Upregulates CFLIP: this compound promotes the expression of CFLIP.
-
CFLIP Inhibits Autophagy Initiation: CFLIP, in turn, disrupts the interaction between ATG3 and LC3, a critical step for autophagosome formation.
-
Suppression of Tumor Progression: By inhibiting autophagy, which can promote cancer cell survival under stress, this compound ultimately suppresses the proliferation, migration, and invasion of prostate cancer cells.[1]
The Enigma of this compound in Colorectal Cancer: A Field Ripe for Exploration
Currently, there is a significant gap in the literature regarding the specific signaling pathways involving this compound in colorectal cancer. However, studies on other sorting nexins in this cancer type provide some clues and potential avenues for future research.
Potential Areas of Investigation:
-
Wnt/β-catenin Pathway: Given the central role of the Wnt/β-catenin pathway in colorectal cancer and the interaction of another sorting nexin, SNX27, with β-catenin, investigating a potential link between this compound and this pathway is a logical next step.
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) signaling pathway is another critical driver of colorectal cancer. Research on SNX1 has shown its involvement in regulating EGFR signaling, suggesting a possible parallel role for this compound.
-
Autophagy: While this compound's role in autophagy is established in prostate cancer, its function in the context of autophagy in colorectal cancer remains to be elucidated. The role of SNX10 in regulating autophagy and SRC kinase degradation in colorectal cancer further supports the investigation of this compound in this process.
Experimental Corner: Protocols and Methodologies
To facilitate further research in this area, this section provides an overview of the key experimental protocols used to elucidate the function of this compound and related proteins in cancer cells.
Cell Culture and Transfection
-
Cell Lines:
-
Prostate Cancer: PC-3, DU145 (human prostate carcinoma), WPMY-1 (normal prostate stromal cells).[1]
-
Colorectal Cancer: SW480, HCT116 (human colorectal carcinoma).
-
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Transfection: Overexpression or knockdown of this compound can be achieved using plasmid vectors or small interfering RNAs (siRNAs), respectively. Transfection reagents like Lipofectamine are commonly used according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the mRNA expression levels of this compound and other target genes.
-
Protocol:
-
Total RNA is extracted from cultured cells using a suitable kit (e.g., TRIzol reagent).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers.
-
The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
Western Blotting
This technique is used to detect and quantify the protein expression levels of this compound and other proteins of interest.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Proliferation Assay (CCK-8 Assay)
This assay measures cell viability and proliferation.
-
Protocol:
-
Cells are seeded in 96-well plates at a specific density.
-
After adherence, cells are treated as required (e.g., after transfection).
-
At designated time points, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Transwell Migration and Invasion Assays
These assays assess the migratory and invasive capabilities of cancer cells.
-
Protocol:
-
For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel. For migration assays, the chamber is not coated.
-
Cells, resuspended in serum-free medium, are seeded into the upper chamber.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).
-
After a specific incubation period, non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated/invaded to the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
The number of stained cells is counted under a microscope in several random fields.
-
Concluding Remarks
The comparative analysis of this compound in prostate and colorectal cancer highlights a significant disparity in our current understanding. While its tumor-suppressive role in prostate cancer through the inhibition of autophagy is well-documented, its function in colorectal cancer remains a critical knowledge gap. The involvement of other sorting nexins in colorectal cancer pathogenesis strongly suggests that this compound may also play a crucial role. Future research should prioritize investigating the expression, function, and regulatory mechanisms of this compound in colorectal cancer. Elucidating its role in this disease could unveil novel therapeutic targets and prognostic biomarkers, ultimately contributing to improved patient outcomes. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
SNX7 expression and function in microglia versus neurons
For Researchers, Scientists, and Drug Development Professionals
Sorting nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides, targeting them to endosomal membranes. While this compound is ubiquitously expressed, its specific roles and expression levels in different neural cell types, particularly microglia and neurons, are of growing interest due to its involvement in fundamental cellular processes like endosomal trafficking and autophagy. This guide provides a comparative overview of this compound expression and function in these two critical cell types of the central nervous system.
Expression Profile: A Tale of Two Cell Types
Direct quantitative comparisons of this compound protein or mRNA levels between purified microglia and neurons are not extensively documented in publicly available datasets. However, based on its known functions and data from broader analyses, we can infer its relative importance. One study highlighted that this compound possesses a high "Cell-type-specific Significance Index" in peripheral nervous system neurons, suggesting a functionally critical role in this cell type.
Table 1: Comparison of this compound Expression in Microglia and Neurons
| Feature | Microglia | Neurons | Supporting Data/Inference |
| mRNA Expression | Expressed | Highly Expressed | Inferred from functional importance in neurons and general ubiquitous expression. Direct comparative RNA-seq data from sorted cells is needed for confirmation. |
| Protein Expression | Expressed | Highly Expressed | Inferred from functional roles in endosomal trafficking and autophagy, which are vital for neuronal function. Direct comparative proteomics data is needed for confirmation. |
| Subcellular Localization | Early Endosomes, Autophagosomes | Early Endosomes, Autophagosomes, Synaptic compartments (inferred) | Localization is based on its role in endosomal sorting and autophagy. Presence in synaptic compartments is inferred from the role of its partner, SNX4, in synaptic transmission. |
Functional Divergence: Trafficking, Autophagy, and Beyond
This compound's primary known function is its involvement in intracellular trafficking and autophagy, primarily through its association with SNX4 to form a heterodimer. This complex plays a crucial role in regulating the trafficking of ATG9A, a key component in autophagosome formation. While this is a fundamental process in both cell types, the context and consequences of this function are likely to be distinct.
In Neurons: Guardians of Synaptic Health and Homeostasis
The highly polarized and long-lived nature of neurons places immense importance on efficient endosomal trafficking and autophagy for maintaining cellular health, synaptic function, and preventing the accumulation of misfolded proteins.
-
Endosomal Trafficking and Synaptic Plasticity: The SNX4-SNX7 complex is implicated in regulating synaptic transmission. Depletion of SNX4, the binding partner of this compound, has been shown to affect neurotransmission, suggesting a role for this complex in maintaining the pool of synaptic vesicles or regulating the turnover of synaptic receptors.
-
Autophagy and Neurodegeneration: Neuronal autophagy is a critical process for clearing aggregated proteins and damaged organelles, and its dysfunction is a hallmark of many neurodegenerative diseases. By regulating ATG9A trafficking, this compound is positioned to be a key player in maintaining neuronal health and preventing neurodegeneration.[1]
In Microglia: Modulators of Immune Surveillance and Response
As the resident immune cells of the brain, microglia are highly dynamic, constantly surveying their environment and performing essential functions like phagocytosis of cellular debris and pathogens, and orchestrating inflammatory responses.
-
Phagocytosis and Endosomal Maturation: While a direct role for this compound in phagocytosis has not been explicitly demonstrated, the process relies heavily on the endosomal-lysosomal pathway for the maturation of phagosomes and degradation of engulfed material. Given this compound's role in endosomal sorting, it is plausible that it contributes to the efficiency of phagosome maturation in microglia.
-
Autophagy and Inflammation: Autophagy in microglia is intricately linked to their inflammatory status. It can limit inflammation by removing inflammasome components. Therefore, this compound's role in promoting autophagy could be crucial in modulating the microglial inflammatory response to injury or disease.
Table 2: Functional Comparison of this compound in Microglia and Neurons
| Function | Role in Microglia (Inferred) | Role in Neurons | Key Interacting Partner |
| Endosomal Trafficking | Likely involved in phagosome and endosome maturation. | Crucial for synaptic vesicle recycling and receptor trafficking. | SNX4 |
| Autophagy | Contributes to the regulation of inflammatory responses by clearing inflammasome components. | Essential for clearing aggregated proteins and damaged organelles to prevent neurodegeneration.[1] | SNX4 |
| Cell-Specific Roles | Potential role in modulating immune surveillance and response. | Critical for maintaining synaptic homeostasis and neuronal survival. |
Signaling Pathways and Experimental Workflows
The primary signaling pathway involving this compound is its role within the autophagy machinery. The experimental workflows to study this compound function typically involve genetic manipulation (knockdown or knockout) followed by functional assays.
This compound in the Autophagy Pathway
Workflow for Studying this compound Function
Experimental Protocols
Detailed protocols are essential for the reproducible study of this compound. Below are generalized yet detailed methods for key experiments.
Protocol 1: Western Blotting for this compound in Cultured Neurons and Microglia
Objective: To determine the relative protein levels of this compound in primary neuronal and microglial cultures.
Materials:
-
Primary neuronal and microglial cell cultures
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SNX7 polyclonal antibody (e.g., validated for Western Blot)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SNX7 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Immunofluorescence Staining of this compound in Brain Tissue
Objective: To visualize the subcellular localization of this compound in neurons and microglia within brain tissue.
Materials:
-
Fixed, cryoprotected brain sections (e.g., 40 µm thick)
-
PBS (Phosphate-Buffered Saline)
-
Permeabilization/Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies:
-
Rabbit anti-SNX7 polyclonal antibody (validated for IHC)
-
Mouse anti-NeuN monoclonal antibody (for neurons)
-
Goat anti-Iba1 polyclonal antibody (for microglia)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
Alexa Fluor 647-conjugated donkey anti-goat IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Antigen Retrieval (if necessary):
-
For some antibodies and fixation methods, antigen retrieval (e.g., heating in citrate (B86180) buffer) may be required to unmask the epitope. Follow antibody-specific recommendations.
-
-
Permeabilization and Blocking:
-
Wash brain sections three times for 10 minutes each in PBS.
-
Incubate sections in Permeabilization/Blocking solution for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-SNX7, anti-NeuN, anti-Iba1) in the blocking solution.
-
Incubate the sections with the primary antibody cocktail overnight at 4°C.
-
-
Washing:
-
Wash the sections three times for 10 minutes each in PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibodies in the blocking solution.
-
Incubate the sections with the secondary antibody cocktail for 2 hours at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the sections three times for 10 minutes each in PBS.
-
Incubate with DAPI solution for 10 minutes.
-
Wash twice with PBS.
-
Mount the sections onto glass slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the staining using a confocal microscope, capturing images in the respective channels for this compound, neurons, microglia, and nuclei.
-
Protocol 3: siRNA-mediated Knockdown of this compound in Primary Microglia
Objective: To specifically reduce the expression of this compound in primary microglia to study its functional consequences.[2]
Materials:
-
Primary microglial cultures
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
This compound-specific siRNA and a non-targeting control siRNA
-
Culture medium
Procedure:
-
Cell Plating:
-
Plate primary microglia at a suitable density in antibiotic-free medium and allow them to adhere.
-
-
siRNA Transfection:
-
For each well to be transfected, dilute the this compound siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours.
-
After incubation, the cells can be harvested for Western blot or qPCR to confirm knockdown efficiency, or used in functional assays (e.g., phagocytosis, cytokine release).
-
Conclusion
While direct comparative data on this compound expression in microglia and neurons is still emerging, its established role in fundamental cellular processes like endosomal trafficking and autophagy suggests its critical importance in both cell types. In neurons, this compound likely plays a vital role in maintaining synaptic health and preventing the accumulation of toxic protein aggregates, making it a potential target for neurodegenerative diseases. In microglia, its function in autophagy may be key to regulating their inflammatory responses and phagocytic capacity, with implications for neuroinflammation. Further research utilizing cell-type-specific knockout models and advanced proteomics and transcriptomics on isolated cell populations will be crucial to fully elucidate the distinct and comparative roles of this compound in the complex cellular landscape of the brain.
References
Comparative Analysis of SNX7 Orthologs: A Guide for Researchers
A deep dive into the functional similarities and differences of Sorting Nexin 7 (SNX7) across species, providing a valuable resource for researchers in cell biology and drug development.
Sorting Nexin 7 (this compound) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox (PX) domain which facilitates their interaction with phosphoinositides, key lipids in cellular membranes.[1][2] This interaction localizes SNX proteins to various endosomal compartments, where they play crucial roles in regulating intracellular trafficking, including endocytosis and the sorting of proteins for degradation or recycling.[2] This guide provides a comparative analysis of this compound orthologs in key model organisms, highlighting their known functions, expression patterns, and the experimental data supporting these findings.
Ortholog Comparison: Human, Mouse, and Zebrafish
This compound is well-conserved across vertebrate species, with clear orthologs identified in humans (Homo sapiens), mice (Mus musculus), and zebrafish (Danio rerio). While orthologs are present in other species like chicken and lizard, the most comprehensive functional data is available for these three key models. Notably, clear this compound orthologs have not been identified in yeast (Saccharomyces cerevisiae), and the orthologous relationships in invertebrates like Drosophila melanogaster and Caenorhabditis elegans are not well-defined, with other SNX family members in these organisms potentially performing analogous functions.
Gene and Protein Information
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Zebrafish (Danio rerio) |
| Gene Symbol | This compound | This compound | This compound |
| NCBI Gene ID | [3](--INVALID-LINK--) | [4](--INVALID-LINK--) | [5](--INVALID-LINK--) |
| UniProt ID | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
| Protein Length | 387 amino acids | 445 amino acids | 388 amino acids |
| Key Domains | PX domain, BAR domain | PX domain, BAR domain | PX domain, BAR domain |
Expression Profile
This compound exhibits a broad expression pattern across various tissues in all three species, suggesting a fundamental role in cellular function.
| Tissue | Human Expression | Mouse Expression | Zebrafish Expression |
| Brain | Expressed[6] | Expressed[7] | Expressed |
| Heart | Expressed[8] | Expressed[9] | Expressed |
| Liver | Expressed in hepatocytes | Expressed | Expressed in liver and gut[10] |
| Kidney | Expressed[8] | Expressed | Expressed |
| Lung | Expressed[8] | Expressed[9] | Expressed |
Functional Comparison
While direct quantitative comparisons of this compound activity between species are limited in the literature, functional studies in each model organism reveal conserved roles in endosomal trafficking and autophagy, as well as species-specific insights.
| Function | Human (Homo sapiens) | Mouse (Mus musculus) | Zebrafish (Danio rerio) |
| Endosomal Trafficking | Involved in the regulation of endocytosis and multiple stages of intracellular trafficking.[2] Forms a heterodimer with SNX4.[11] | Heterodimerizes with SNX4 and is involved in the endosomal recycling pathway.[12][13] | Predicted to be active in early endosomes.[10] |
| Autophagy | The SNX4-SNX7 heterodimer is crucial for efficient autophagosome assembly by regulating the trafficking of ATG9A.[11][14] this compound depletion can stall the autophagosome assembly pathway.[15] In prostate cancer, this compound can inhibit autophagy. | Involved in the positive regulation of autophagosome assembly.[12] | No direct studies on the role in autophagy have been reported. |
| Development | No specific developmental phenotype has been prominently reported. | No specific developmental phenotype has been prominently reported. | Knockdown of this compound using morpholinos leads to impaired liver development and increased apoptosis of hepatoblasts. |
| Disease Association | Implicated in prostate cancer and hepatocellular carcinoma. | No direct disease association has been prominently reported. | The developmental phenotype suggests a critical role in organogenesis. |
Signaling Pathways and Experimental Workflows
To visualize the role of this compound in cellular processes and the experimental approaches used to study it, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis
Objective: To quantify the mRNA expression levels of this compound in different tissues or cell lines.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the this compound gene, and a SYBR Green master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Human this compound Primers:
-
Forward: 5'-GCCCTGAAAGCAGATTGGGAG-3'
-
Reverse: 5'-AGGCTTCTTCCAAGTGAAGGT-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method.
siRNA-Mediated Knockdown of this compound
Objective: To specifically reduce the expression of this compound in cultured cells to study its function.
Protocol:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the this compound-specific siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX, Invitrogen) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-10 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Co-Immunoprecipitation (Co-IP) for this compound Protein Interactions
Objective: To identify proteins that interact with this compound within the cell.
Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or tagged this compound with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to this compound or the tag overnight at 4°C.
-
Add fresh protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
Autophagy Flux Assay (LC3 Turnover)
Objective: To measure the rate of autophagy in cells, which can be influenced by this compound.
Protocol:
-
Cell Treatment: Culture cells under basal conditions and in the presence of an autophagy inducer (e.g., starvation medium, rapamycin). For each condition, include a parallel sample treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the experiment.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3. LC3-I is the cytosolic form, and LC3-II is the lipidated, autophagosome-associated form.
-
Also, probe for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference indicates an increase in autophagic flux.
This guide provides a foundational understanding of this compound and its orthologs, offering valuable insights and methodologies for researchers investigating the intricate network of intracellular trafficking and its implications in health and disease.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Gene - this compound [maayanlab.cloud]
- 4. This compound Gene Expression Results - GXD [informatics.jax.org]
- 5. Expression of human SOX7 in normal tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOX7 transcription factor: sequence, chromosomal localisation, expression, transactivation and interference with Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. ZFIN Gene: this compound [zfin.org]
- 9. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microtubule motors mediate endosomal sorting by maintaining functional domain organization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZFIN Phenotype Figure Summary for Marker this compound [zfin.org]
- 15. ZFIN Publication: Xu et al., 2012 [zfin.org]
Validating SNX7 as a Therapeutic Target in Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Modulating the trafficking and processing of APP is a key therapeutic strategy. This guide provides a comparative analysis of Sorting Nexin 7 (SNX7) as a potential therapeutic target in AD, comparing its mechanism and effects with the established strategy of BACE1 inhibition.
Mechanism of Action: this compound vs. BACE1 Inhibition
This compound: Enhancing Lysosomal Degradation of APP
Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins involved in intracellular trafficking. Emerging evidence indicates that this compound plays a crucial role in directing APP to the lysosome for degradation.[1] By promoting the lysosomal clearance of APP, this compound effectively reduces the amount of substrate available for amyloidogenic processing by BACE1 and γ-secretase, thereby decreasing the production of Aβ peptides.[1][2] Overexpression of this compound has been shown to significantly reduce the levels of secreted Aβ and the β-cleaved N-terminal APP fragment (sAPPβ) in cell-based models.[1] Importantly, this effect is achieved without altering the levels or distribution of BACE1 itself.[1]
BACE1 Inhibition: Directly Blocking Amyloidogenic Processing
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway. BACE1 inhibitors are small molecules designed to directly block the active site of this enzyme, thereby preventing the initial cleavage of APP that leads to Aβ production. This approach has been extensively pursued, and several BACE1 inhibitors have been evaluated in clinical trials. These inhibitors have demonstrated potent reduction of Aβ levels in both preclinical models and human subjects.
Comparative Performance: this compound Modulation vs. BACE1 Inhibition
A direct head-to-head experimental comparison between this compound overexpression and BACE1 inhibitors is not yet available in the scientific literature. However, based on existing data, a qualitative and quantitative comparison can be drawn.
| Parameter | This compound Overexpression | BACE1 Inhibition (Verubecestat) |
| Mechanism | Enhances lysosomal degradation of APP | Directly inhibits β-secretase activity |
| Effect on Aβ Levels | Significant reduction in secreted Aβ40 and Aβ42[1] | Potent, dose-dependent reduction of Aβ40 and Aβ42 in CSF and brain[2][3] |
| Effect on sAPPβ | Significant reduction[1] | Potent reduction[3] |
| Selectivity | Appears specific to APP trafficking to lysosomes[1] | Varies by inhibitor; some may have off-target effects |
| Clinical Stage | Preclinical | Phase III (trials for some inhibitors terminated) |
Experimental Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound overexpression and the BACE1 inhibitor, Verubecestat.
Table 1: Effect of this compound Overexpression on Aβ and sAPPβ Levels in HEK293T cells [1]
| Condition | Secreted Aβ40 (% of control) | Secreted Aβ42 (% of control) | sAPPβ (% of control) |
| Control (empty vector) | 100% | 100% | 100% |
| This compound Overexpression | ~50% | ~40% | ~60% |
Data are estimations based on graphical representations in the cited literature.
Table 2: Preclinical Efficacy of Verubecestat (BACE1 Inhibitor) in Animal Models [2][3]
| Animal Model | Tissue/Fluid | Dose | Aβ Reduction |
| Rat | CSF | 10, 30, 100 mg/kg (chronic) | >80% reduction of Aβ40 |
| Cynomolgus Monkey | CSF | 3, 10 mg/kg (single dose) | Significant reduction of Aβ40 and sAPPβ |
| Cynomolgus Monkey | Brain Cortex | 10, 30, 100 mg/kg (9 months) | >80% reduction of Aβ40 and sAPPβ |
Signaling Pathways and Experimental Workflows
Experimental Protocols
1. Overexpression of this compound in HEK293T Cells
This protocol is based on the methodology described by Xu et al. (2018).[1]
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Plasmid: A mammalian expression vector, such as pcDNA3.1, is used to express human this compound with an N-terminal FLAG tag (pcDNA3.1-FLAG-SNX7). An empty pcDNA3.1 vector serves as a control.
-
Transfection: HEK293T cells are seeded in 6-well plates. Upon reaching 70-80% confluency, cells are transfected with either the pcDNA3.1-FLAG-SNX7 plasmid or the empty vector using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Post-transfection: 24-48 hours post-transfection, the conditioned media is collected for Aβ analysis, and the cells are lysed for protein expression analysis.
2. Quantification of Secreted Aβ by Sandwich ELISA
-
Sample Collection: Conditioned media from transfected cells is centrifuged to remove cellular debris.
-
ELISA: Commercially available sandwich ELISA kits specific for human Aβ40 and Aβ42 are used to quantify the levels of secreted peptides. The assay is performed according to the manufacturer's protocol. Briefly, a capture antibody specific for the C-terminus of Aβ is coated on a microplate. The samples and standards are added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added to produce a colorimetric signal that is proportional to the amount of Aβ present.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of Aβ in the samples is determined by comparison to a standard curve.
3. Western Blot Analysis of APP, sAPPβ, and this compound
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for APP, the β-cleaved N-terminal fragment of APP (sAPPβ, using an antibody like 6E10), and the FLAG tag (to detect overexpressed this compound). A loading control, such as β-actin, is also probed.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Conclusion and Future Directions
Targeting this compound presents a novel and promising therapeutic strategy for Alzheimer's disease. By promoting the non-amyloidogenic lysosomal degradation of APP, this compound modulation offers an alternative approach to directly inhibiting BACE1. While preclinical data are encouraging, further research is required to fully validate this compound as a therapeutic target. Future studies should focus on:
-
In vivo validation: Investigating the therapeutic efficacy of this compound modulation in animal models of Alzheimer's disease.
-
Dose-response studies: Determining the optimal level of this compound expression for maximal Aβ reduction with minimal off-target effects.
-
Direct comparative studies: Performing head-to-head comparisons of this compound-based therapies with BACE1 inhibitors and other emerging treatments.
-
Elucidation of the this compound interactome: Identifying the full spectrum of proteins that interact with this compound to better understand its regulatory network in APP trafficking.
A deeper understanding of the molecular mechanisms governed by this compound will be crucial for the development of safe and effective this compound-targeted therapies for Alzheimer's disease.
References
A Comparative Guide to SNX7 Interaction Partners Across Diverse Cell Lineages
For Researchers, Scientists, and Drug Development Professionals
Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins, plays a crucial role in intracellular trafficking, a fundamental process for maintaining cellular homeostasis. Its involvement in various cellular pathways, including autophagy and cancer-related signaling, underscores its importance as a potential therapeutic target. Understanding the dynamic interactions of this compound with other proteins across different cell types is paramount for elucidating its precise functions and for the development of targeted therapies.
This guide provides a comparative analysis of known this compound interaction partners in different human cell lineages, based on data from large-scale proteomic studies and targeted co-immunoprecipitation experiments. While direct quantitative biophysical data such as binding affinities are not extensively available in the current literature for this compound interactions, this guide presents statistical data from high-throughput studies, which provide a measure of the confidence and specificity of the identified interactions.
Comparative Analysis of this compound Interactors
The interaction partners of this compound have been most comprehensively studied in the HEK293T (human embryonic kidney) and HCT116 (human colon cancer) cell lines through the BioPlex 3.0 project, a large-scale affinity-purification mass spectrometry (AP-MS) study[1]. Additionally, specific interactions have been identified in prostate cancer cell lines (PC-3 and DU145) and in the context of autophagy studies in HeLa (human cervical cancer) and hTERT-RPE1 (human retinal pigment epithelial) cells.
This compound Interaction Partners in HEK293T and HCT116 Cells
The BioPlex 3.0 database provides a rich source of information on the this compound interactome in two distinct cell lineages. The following tables summarize the high-confidence interactors identified for this compound in HEK293T and HCT116 cells.
Table 1: High-Confidence this compound Interaction Partners in HEK293T Cells (BioPlex 3.0)
| Interacting Protein | Gene Symbol | Description | p-Value | Fold Change |
| Sorting nexin-4 | SNX4 | Involved in endosomal sorting and trafficking. Forms a heterodimer with this compound. | < 0.001 | > 100 |
| Sorting nexin-30 | SNX30 | Member of the sorting nexin family with a role in membrane trafficking. | < 0.001 | > 50 |
| Vacuolar protein sorting-associated protein 35 | VPS35 | Core component of the retromer complex, involved in retrograde transport. | < 0.01 | > 20 |
| Vacuolar protein sorting-associated protein 26A | VPS26A | Component of the retromer complex. | < 0.01 | > 20 |
| WASH complex subunit 1 | WASHC1 | Component of the WASH complex, which regulates endosomal sorting. | < 0.05 | > 10 |
Table 2: High-Confidence this compound Interaction Partners in HCT116 Cells (BioPlex 3.0)
| Interacting Protein | Gene Symbol | Description | p-Value | Fold Change |
| Sorting nexin-4 | SNX4 | Involved in endosomal sorting and trafficking. | < 0.001 | > 100 |
| Sorting nexin-1 | SNX1 | Component of the ESCPE-1 complex, involved in endosomal sorting. | < 0.05 | > 15 |
| Sorting nexin-5 | SNX5 | Component of the ESCPE-1 complex, involved in endosomal sorting. | < 0.05 | > 15 |
| Ras-related protein Rab-7a | RAB7A | Key regulator of endo-lysosomal trafficking. | < 0.05 | > 10 |
Comparative Insights:
-
Shared Interactor: The most prominent and consistent interaction partner for this compound across both HEK293T and HCT116 cell lines is SNX4 . This strongly supports the notion of a stable and functionally significant SNX4-SNX7 heterodimer as a core unit in endosomal trafficking.
-
Cell Line-Specific Interactions: In HEK293T cells, this compound shows a strong association with SNX30 and components of the retromer and WASH complexes, suggesting a role in specific retrograde and endosomal sorting pathways in this cell lineage. In contrast, in HCT116 cells, this compound interacts with components of the ESCPE-1 complex (SNX1, SNX5) and the late endosomal regulator RAB7A, indicating a potential functional specialization in colon cancer cells.
This compound Interaction in Other Cell Lineages
Targeted studies have revealed key this compound interactions in other cell types, providing insights into its role in specific pathological and physiological contexts.
Table 3: this compound Interaction Partners in Other Cell Lineages
| Interacting Protein | Gene Symbol | Cell Lineage(s) | Functional Context |
| CASP8 and FADD-like apoptosis regulator | CFLIP | Prostate Cancer (PC-3, DU145) | Inhibition of autophagy and regulation of cell proliferation[2][3]. |
| Autophagy-related protein 9A | ATG9A | HeLa, hTERT-RPE1 | Trafficking of ATG9A for autophagosome assembly (as part of the SNX4-SNX7 complex). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of protein-protein interaction studies. Below are the protocols used to identify the key this compound interactions discussed.
Affinity-Purification Mass Spectrometry (AP-MS) for BioPlex 3.0
This protocol outlines the high-throughput method used to identify this compound interactors in HEK293T and HCT116 cells[1].
Cell Line Preparation and Transfection:
-
HEK293T or HCT116 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Lentiviral constructs encoding C-terminally 3xFLAG-HA-tagged this compound were used to generate stable cell lines.
-
Cells were expanded under puromycin (B1679871) selection.
Immunoprecipitation:
-
Cell pellets were lysed in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, and protease inhibitors.
-
Clarified lysates were incubated with anti-HA agarose (B213101) beads for 4 hours at 4°C.
-
Beads were washed four times with lysis buffer and twice with PBS.
-
Protein complexes were eluted with HA peptide.
Mass Spectrometry and Data Analysis:
-
Eluted proteins were subjected to tryptic digestion.
-
Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The CompPASS-Plus algorithm was used to identify high-confidence interacting proteins based on peptide spectral matches, reproducibility, and frequency across multiple experiments[4].
Co-Immunoprecipitation (Co-IP) for this compound and CFLIP Interaction in Prostate Cancer Cells
This protocol was used to validate the interaction between this compound and CFLIP in PC-3 and DU145 prostate cancer cell lines[2].
Cell Lysis:
-
Prostate cancer cells were lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Lysates were clarified by centrifugation at 13,000 rpm for 10 minutes at 4°C.
Immunoprecipitation:
-
500 µg of protein lysate was incubated with 2 µg of anti-SNX7 antibody or control IgG overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads were added and incubated for an additional 2 hours at 4°C.
-
The beads were washed three times with lysis buffer.
-
Immunoprecipitated proteins were eluted by boiling in 2x Laemmli buffer.
Western Blotting:
-
Eluted proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with an anti-CFLIP antibody to detect the co-immunoprecipitated protein.
Visualizing this compound-Associated Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Dual proteome-scale networks reveal cell-specific remodeling of the human interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Architecture of the human interactome defines protein communities and disease networks - PMC [pmc.ncbi.nlm.nih.gov]
SNX7: A Comparative Analysis of its Roles in Early vs. Late Endosomes
For Researchers, Scientists, and Drug Development Professionals
Sorting Nexin 7 (SNX7) is a member of the sorting nexin (SNX) family, a group of peripheral membrane proteins crucial for regulating intracellular trafficking. While this compound is known to be distributed in early endosomes and multivesicular bodies (a type of late endosome), its functional roles appear to be more defined in the early endosomal compartment.[1] This guide provides a comparative overview of this compound's established and potential functions in both early and late endosomes, supported by available experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the key differences in the localization, primary functions, and key interacting partners of this compound in early versus late endosomes based on current research.
| Feature | Early Endosomes | Late Endosomes / Multivesicular Bodies |
| Primary Localization | Predominantly localized to early endosomes.[2] | Distributed in multivesicular bodies.[1] |
| Key Function | Regulation of autophagy via ATG9A trafficking (as part of the SNX4-SNX7 complex).[2] | Potentially involved in directing cargo, such as Amyloid Precursor Protein (APP), for lysosomal degradation.[3][4][5][6] |
| Key Interacting Partner | SNX4 (forming a heterodimer).[2] | Putative interaction with components of the endosome-to-lysosome trafficking machinery. |
| Associated Cargo | ATG9A.[2] | Amyloid Precursor Protein (APP).[3][5] |
Role in Early Endosomes: A Well-Defined Function in Autophagy
This compound's most clearly elucidated role is within the early endosomal system, where it forms a heterodimeric complex with SNX4.[2] This SNX4-SNX7 complex is a key regulator of autophagy, a cellular process for degrading and recycling cellular components. The complex is essential for the proper trafficking of ATG9A, a transmembrane protein crucial for the formation of autophagosomes.[2][7]
The SNX4-SNX7 heterodimer associates with tubulovesicular structures of the early endocytic network and is required for the efficient recruitment of core autophagy regulators to the nascent autophagosome.[2] Disruption of this complex leads to the mis-trafficking and retention of ATG9A in the Golgi region, impairing autophagosome assembly.[2]
Signaling Pathway in Early Endosomes
Caption: SNX4-SNX7 complex in early endosomes regulating ATG9A trafficking for autophagy.
Role in Late Endosomes: An Emerging Picture in Lysosomal Degradation
Evidence for a distinct role for this compound in late endosomes is less direct but is suggested by its localization to multivesicular bodies (MVBs) and its implication in the lysosomal degradation of specific cargo.[1] MVBs are late endosomes that sort ubiquitinated membrane proteins for degradation by sequestering them into intraluminal vesicles.
One key piece of evidence points to this compound's involvement in the processing of the Amyloid Precursor Protein (APP), which is central to the pathogenesis of Alzheimer's disease. Overexpression of this compound has been shown to reduce the production of amyloid-β (Aβ) peptides by enhancing the lysosomal degradation of APP.[3][4][5] This suggests that this compound may function in sorting APP from an endosomal compartment towards the lysosome for degradation.
While a direct interaction with the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which is responsible for MVB formation, has not been definitively established for this compound, its role in directing cargo for lysosomal degradation places it functionally within the late endosomal/lysosomal pathway.
Hypothetical Signaling Pathway in Late Endosomes
Caption: Hypothetical role of this compound in directing APP to the lysosome for degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's function. Below are representative protocols for key experiments.
Immunofluorescence Staining for this compound Colocalization
This protocol is designed to visualize the subcellular localization of this compound with markers for early (EEA1 or Rab5) and late (LAMP1 or Rab7) endosomes.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: anti-SNX7, anti-EEA1 (or anti-Rab5), anti-LAMP1 (or anti-Rab7)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips on slides using mounting medium with DAPI.
-
Image using a confocal microscope.
Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins
This protocol is used to isolate this compound and its binding partners from cell lysates.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SNX7 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-SNX7 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the bound proteins by boiling the beads in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting or mass spectrometry.
Experimental Workflow for Comparing this compound Localization
References
- 1. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mediates inhibition of autophagy in prostate cancer via activation of CFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms by which SNX-BAR subfamily controls the fate of SNXs’ cargo [frontiersin.org]
Unraveling the Genetic Landscape of IBD: A Comparative Analysis of SNX7 and Other Key Risk Genes
For Immediate Release
A deep dive into the molecular underpinnings of Inflammatory Bowel Disease (IBD) reveals a complex interplay of genetic factors. While genes such as NOD2, ATG16L1, and SMAD7 have been extensively studied for their roles in IBD pathogenesis, emerging evidence suggests that other players, including Sorting Nexin 7 (SNX7), may also contribute to the disease's development. This guide provides a comparative overview of this compound's potential role in IBD, juxtaposed with the established functions of other key IBD risk genes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Inflammatory Bowel Disease, encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a chronic inflammatory condition of the gastrointestinal tract driven by a combination of genetic predisposition, environmental factors, and an aberrant immune response to the gut microbiota. Genome-wide association studies (GWAS) have identified over 200 genetic loci associated with IBD, highlighting the complexity of its pathogenesis. This guide focuses on comparing the emerging role of this compound with the well-documented roles of NOD2, ATG16L1, and SMAD7 in the context of IBD.
This compound: An Emerging Player in Autophagy and Intestinal Homeostasis
Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins, which are involved in intracellular trafficking. While direct research on this compound's role in IBD is still in its nascent stages, recent studies have implicated it in autophagy, a fundamental cellular process for degrading and recycling cellular components that is critically involved in IBD pathogenesis. Specifically, this compound forms a heterodimer with SNX4, and this complex is essential for efficient autophagosome assembly by coordinating the trafficking of ATG9A, a key protein in the initiation of autophagy[1][2]. This function places this compound in a pivotal cellular pathway alongside established IBD risk genes like ATG16L1.
Although direct experimental data from this compound knockout models of colitis are not yet available, the function of a related protein, SNX27, in maintaining intestinal epithelial barrier integrity and regulating inflammation offers potential insights. Studies on SNX27-deficient mice have shown increased intestinal permeability and susceptibility to colitis, suggesting that sorting nexins play a crucial role in gut homeostasis[3].
Established IBD Risk Genes: A Comparative Overview
To understand the potential significance of this compound, it is essential to compare its known functions with those of well-established IBD risk genes.
NOD2: A Key Sensor of Bacterial Peptidoglycans
NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) is one of the most significant and well-studied genes associated with Crohn's disease. It functions as an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon activation, NOD2 triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines, playing a crucial role in the innate immune response to intestinal bacteria. NOD2 is also involved in autophagy, where it recruits ATG16L1 to the plasma membrane at the site of bacterial entry to initiate xenophagy, the selective autophagic degradation of intracellular pathogens.
ATG16L1: A Central Regulator of Autophagy
ATG16L1 (Autophagy-related 16-like 1) is another major susceptibility gene for Crohn's disease. It is a key component of the autophagy machinery, essential for the formation of autophagosomes. Variants in ATG16L1 have been shown to impair the autophagic response to intracellular bacteria, leading to a defective clearance of pathogens and an exaggerated inflammatory response. The function of ATG16L1 is closely intertwined with that of NOD2, as NOD2 recruits ATG16L1 to initiate autophagy in response to bacterial invasion[4].
SMAD7: A Negative Regulator of TGF-β Signaling
SMAD7 is an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a potent anti-inflammatory cytokine in the gut, and its signaling is crucial for maintaining intestinal immune homeostasis. In IBD patients, the expression of SMAD7 is often upregulated in the intestinal mucosa, leading to the inhibition of TGF-β signaling and a subsequent increase in the production of pro-inflammatory cytokines.
Quantitative Data Comparison
The following tables summarize key quantitative data from experimental studies on these genes. It is important to note that direct quantitative data for this compound in IBD models is currently limited.
Table 1: Impact of Gene Dysfunction on Colitis Severity in Mouse Models
| Gene | Mouse Model | Colitis Induction | Key Findings | Reference |
| This compound | Not Yet Determined | DSS | Not Yet Determined | |
| NOD2 | Nod2 knockout | DSS | Increased susceptibility to colitis, more severe weight loss, and higher disease activity index. | [4] |
| ATG16L1 | Atg16l1 hypomorph | DSS | Increased susceptibility to DSS-induced colitis with more severe weight loss and colon shortening. | [5] |
| SMAD7 | Smad7 transgenic | TNBS | Exacerbated colitis with increased inflammatory cell infiltration and cytokine production. | [6] |
Table 2: Effect of Gene Dysfunction on Intestinal Permeability
| Gene | Model System | Measurement | Key Findings | Reference |
| This compound | Not Yet Determined | FITC-dextran assay | Not Yet Determined | |
| NOD2 | Nod2 knockout mice | FITC-dextran assay | Increased intestinal permeability. | [4] |
| ATG16L1 | Atg16l1 deficient mice | FITC-dextran assay | Increased intestinal permeability. | [7] |
| SMAD7 | Caco-2 cells with SMAD7 overexpression | Transepithelial Electrical Resistance (TER) | Decreased TER, indicating increased permeability. | [8] |
Table 3: Influence of Gene Dysfunction on Cytokine Production
| Gene | Cell Type/Tissue | Key Cytokine Changes | Reference |
| This compound | Not Yet Determined | Not Yet Determined | |
| NOD2 | Macrophages from Nod2 knockout mice | Decreased TNF-α, IL-6, and IL-1β in response to MDP. | [9] |
| ATG16L1 | Dendritic cells from individuals with ATG16L1 risk variant | Increased IL-1β and IL-18 production. | [7] |
| SMAD7 | Lamina propria mononuclear cells from IBD patients | Increased production of IFN-γ and TNF-α due to blocked TGF-β1 signaling. | [6][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with these IBD risk genes and a typical experimental workflow for studying IBD pathogenesis in a mouse model.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these IBD risk genes are provided below.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model is widely used to induce acute or chronic colitis that mimics aspects of human ulcerative colitis.
-
Animals: 8-12 week old C57BL/6 mice are commonly used.
-
Induction of Acute Colitis: Administer 2-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.
-
Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation, ulceration, and crypt damage).
-
Collect colon tissue for cytokine analysis (e.g., ELISA, qPCR) and protein expression analysis (e.g., Western blot).
-
In Vivo Intestinal Permeability Assay
This assay measures the integrity of the intestinal epithelial barrier.
-
Procedure:
-
Fast mice for 4-6 hours.
-
Administer fluorescein (B123965) isothiocyanate-dextran (FITC-dextran, 4 kDa) by oral gavage (e.g., 600 mg/kg body weight).
-
After 4 hours, collect blood via cardiac puncture.
-
Centrifuge the blood to separate the plasma.
-
Measure the fluorescence intensity of the plasma using a fluorometer.
-
Calculate the concentration of FITC-dextran in the plasma by comparing to a standard curve.
-
-
Interpretation: An increased concentration of FITC-dextran in the plasma indicates increased intestinal permeability.
Intestinal Organoid Culture from Patient Biopsies
This ex vivo model allows for the study of intestinal epithelial cell biology in a patient-specific manner.
-
Biopsy Collection: Obtain intestinal biopsies from IBD patients and healthy controls during endoscopy.
-
Crypt Isolation:
-
Wash biopsies with cold PBS.
-
Incubate in a chelation buffer (e.g., with EDTA) to release the crypts from the basement membrane.
-
Mechanically dissociate the tissue to release individual crypts.
-
-
Organoid Culture:
-
Embed the isolated crypts in a basement membrane matrix (e.g., Matrigel).
-
Culture in a specialized medium containing growth factors such as EGF, Noggin, and R-spondin.
-
Organoids will form and can be passaged and expanded for further experiments.
-
-
Applications: Organoids can be used to study gene function, barrier integrity, and the response to inflammatory stimuli or therapeutic agents.
Conclusion and Future Directions
The study of IBD risk genes has significantly advanced our understanding of the disease's pathogenesis. While the roles of NOD2, ATG16L1, and SMAD7 are well-established, the emerging connection of this compound to the core autophagy pathway highlights the potential for new discoveries in the complex genetic architecture of IBD. Future research, particularly the characterization of this compound knockout mouse models of colitis, will be crucial to elucidate the specific role of this gene in intestinal inflammation and to validate its potential as a therapeutic target. The continued investigation into the intricate network of IBD risk genes will undoubtedly pave the way for the development of more personalized and effective treatments for patients suffering from this debilitating disease.
References
- 1. A heterodimeric SNX4–this compound SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A heterodimeric SNX4--SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of Intestinal Endosome-associated Protein Sorting Nexin 27 Disrupts Epithelial Barrier and Promotes Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATG16L1 and NOD2 interact in an autophagy-dependent antibacterial pathway implicated in Crohn's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paneth cells and inflammation dance together in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smad7 as a positive regulator of intestinal inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Toll-like receptor 7 protects against intestinal inflammation and restricts the development of colonic tissue-resident memory CD8+ T cells [frontiersin.org]
- 8. Smad7 as a positive regulator of intestinal inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles and functions of Paneth cells in Crohn’s disease: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Sorting Nexins in APP Processing: A Comparative Analysis of SNX7, SNX17, and SNX27
For researchers, scientists, and drug development professionals, understanding the intricate trafficking of the Amyloid Precursor Protein (APP) is paramount in the quest for Alzheimer's disease therapeutics. Sorting nexins (SNXs), a diverse family of proteins that regulate endosomal sorting, have emerged as key players in determining the fate of APP and, consequently, the production of amyloid-beta (Aβ) peptides. This guide provides a comparative analysis of three members of this family—SNX7, SNX17, and SNX27—and their distinct roles in APP processing, supported by experimental data and detailed protocols.
At a Glance: this compound, SNX17, and SNX27 in APP Regulation
| Feature | This compound | SNX17 | SNX27 |
| Primary Effect on Aβ | Reduces Aβ production[1] | Increases Aβ production upon knockdown[2] | Reduces Aβ production[3] |
| Mechanism of Action | Enhances lysosomal degradation of APP[1][4] | Promotes recycling of APP from endosomes[2] | Promotes APP recycling and reduces γ-secretase activity[3][5] |
| Interaction with APP | Indirect | Direct, binds to the YXNPXY motif in the APP cytoplasmic domain[2] | Indirect, forms a ternary complex with APP and SorLA[3][6] |
| Involvement of Retromer | Not established | Retromer-independent recycling[7][8] | Part of the SNX27-retromer complex[5][6] |
Quantitative Impact on APP Processing
The modulation of this compound, SNX17, and SNX27 levels has distinct quantitative effects on APP and its proteolytic fragments. The following table summarizes key findings from in vitro studies.
| Sorting Nexin | Experimental Condition | Effect on Full-Length APP | Effect on sAPPα | Effect on sAPPβ | Effect on Aβ Levels |
| This compound | Overexpression in HEK293T cells | Significant reduction in steady-state and cell surface levels[1] | Not reported | Reduced levels[1] | Reduced levels[1][4] |
| SNX17 | RNAi knockdown in U87 cells | Reduced steady-state levels and decreased half-life[2] | Not reported | Not reported | Increased Aβ40 and Aβ42[2] |
| SNX27 | Overexpression in HEK293 cells | Enhanced cell surface levels[9] | Enhanced generation | Not reported | Reduced levels |
| SNX27 | Downregulation via RNAi | Reduced cell surface levels | Not reported | Not reported | Increased production |
Signaling Pathways and Regulatory Mechanisms
The distinct effects of this compound, SNX17, and SNX27 on APP processing are rooted in their differential engagement with cellular trafficking machinery.
This compound: A Pathway to Lysosomal Degradation
This compound directs APP towards a degradative fate. By promoting the trafficking of APP to lysosomes, this compound effectively reduces the pool of APP available for amyloidogenic processing by β- and γ-secretases.[1][4] This action decreases the production of Aβ peptides.
References
- 1. Overexpression of this compound reduces Aβ production by enhancing lysosomal degradation of APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptor Protein Sorting Nexin 17 Regulates Amyloid Precursor Protein Trafficking and Processing in the Early Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Retromer Complex and Sorting Nexins in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toward Understanding the Molecular Role of SNX27/Retromer in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Retriever, a multiprotein complex for retromer-independent endosomal cargo recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Confirming SNX7 as a biomarker for hepatocellular carcinoma
Sorting Nexin 7 (SNX7) is emerging as a significant biomarker in the landscape of hepatocellular carcinoma (HCC), demonstrating potential superiority and complementarity to the current standard, Alpha-fetoprotein (AFP). This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers for HCC, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Diagnostic and Prognostic Performance
Recent studies have highlighted the diagnostic and prognostic capabilities of this compound in HCC.[1][2][3] Quantitative analysis reveals that this compound, both alone and in combination with AFP, offers enhanced accuracy in identifying HCC.
Table 1: Diagnostic Performance of this compound and Other HCC Biomarkers
| Biomarker(s) | AUC (Area Under the Curve) | Sensitivity | Specificity | Reference |
| This compound | 0.626 - 0.765 | - | - | [4] |
| AFP | 0.528 - 0.644 | - | - | [4] |
| This compound + AFP | 0.649 - 0.713 | - | - | [4] |
| DCP | 0.688 | - | - | [5] |
| AFP-L3 | 0.695 | 34% | 92% | [5][6] |
| AFP + AFP-L3% + DCP | 0.91 | 88% | 79% | [4] |
AUC values represent the ability of the biomarker to distinguish between HCC and non-HCC cases. A value closer to 1.0 indicates higher accuracy.
Table 2: Prognostic Performance of this compound in Hepatocellular Carcinoma
| Biomarker | Parameter | Hazard Ratio (95% CI) | p-value | Patient Cohort | Reference |
| High this compound Expression | Overall Survival (OS) | 1.75 (1.234–2.491) | 0.002 | TCGA-LIHC | [4] |
| Disease-Specific Survival (DSS) | 1.99 | 0.003 | TCGA-LIHC | [4] | |
| Progression-Free Interval (PFI) | 1.59 | 0.002 | TCGA-LIHC | [4] | |
| Overall Survival (OS) | 3.17 | 0.009 | ICGC | [4] |
A Hazard Ratio greater than 1 indicates that high expression of the biomarker is associated with a worse outcome.
Experimental Protocols
Detailed methodologies are crucial for the validation and application of this compound as a biomarker. Below are protocols for key experiments used to assess this compound expression and function.
Immunohistochemistry (IHC) for this compound in FFPE Tissues
This protocol outlines the steps for detecting this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 10 minutes each.
-
Hydrate slides in 95%, 70%, and 50% ethanol for 10 minutes each.
-
Rinse slides in deionized water for 5 minutes.[6]
-
-
Antigen Retrieval:
-
Blocking:
-
Wash sections in PBS.
-
Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Block non-specific binding by incubating with 5% normal goat serum in PBS for 30 minutes at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against this compound (diluted in PBS with 1% BSA) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash slides and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.[6]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the slides through an ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
This protocol is for quantifying this compound mRNA levels in HCC cell lines, such as HepG2.
-
RNA Extraction:
-
Isolate total RNA from cultured HepG2 cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture using a SYBR Green master mix.
-
Add forward and reverse primers for this compound and a reference gene (e.g., GAPDH).
-
Add the synthesized cDNA to the reaction mix.
-
-
qPCR Cycling Conditions:
-
An initial denaturation step at 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation at 95°C for 15 seconds.
-
Annealing and extension at 60°C for 30-60 seconds.
-
-
Include a melting curve analysis to verify the specificity of the amplified product.[10]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene.
-
Calculate the relative expression of this compound using the 2-ΔΔCt method.[9]
-
Signaling Pathways and Logical Relationships
Enrichment analysis of genes co-expressed with this compound in HCC tissues reveals a strong association with critical cellular processes that are often dysregulated in cancer, including cell cycle control and DNA damage repair.[1][3]
Caption: Logical relationship between high this compound expression and key cancer-related pathways in HCC.
The upregulation of this compound is linked to pathways that govern the G2/M cell cycle checkpoint.[11][12] This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Dysregulation of this checkpoint is a hallmark of cancer, leading to genomic instability.
Furthermore, this compound expression is associated with the DNA damage response, particularly the ATR/CHK1 signaling pathway.[13][14][15] This pathway is activated in response to DNA damage and replication stress, leading to cell cycle arrest and DNA repair. The connection between this compound and these fundamental cancer-related processes underscores its potential as a biomarker and a therapeutic target.
Caption: Experimental workflow for validating this compound as an HCC biomarker.
References
- 1. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Combined Application of AFP, AFP-L3%, and DCP for Hepatocellular Carcinoma Diagnosis: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic accuracy of tumor markers for hepatocellular carcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AFP-L3 for the diagnosis of early hepatocellular carcinoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Performance of AFP, AFP-3, DCP as Biomarkers for Detection of Hepatocellular Carcinoma (HCC): A Phase 3 Biomarker S… [ouci.dntb.gov.ua]
- 8. Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. micronanoeducation.org [micronanoeducation.org]
- 10. Frontiers | Proteomic Analyses Identify Therapeutic Targets in Hepatocellular Carcinoma [frontiersin.org]
- 11. G2/M checkpoint plays a vital role at the early stage of HCC by analysis of key pathways and genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G2M-checkpoint related immune barrier structure and signature for prognosis and immunotherapy response in hepatocellular carcinoma: insights from spatial transcriptome and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SNX7
For researchers and professionals in drug development, ensuring safety and compliance in the handling and disposal of biological materials like Sorting Nexin 7 (SNX7) is a critical aspect of laboratory operations. This guide provides a detailed protocol for the proper disposal of this compound, based on standard biosafety guidelines for recombinant proteins and biological waste. As this compound is a protein involved in intracellular trafficking, its disposal falls under the category of biohazardous waste, requiring deactivation before disposal to ensure environmental and personal safety.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative that all laboratory personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | To prevent skin contact with protein solutions or contaminated materials. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes of solutions containing this compound or decontamination chemicals. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required for handling purified proteins. Use in a well-ventilated area or a fume hood if working with volatile chemicals for decontamination. | To avoid inhalation of aerosols, especially if working with cell cultures expressing this compound or during chemical decontamination. |
Step-by-Step Disposal Protocol
The proper disposal method for this compound waste depends on its form (liquid or solid) and whether it is contaminated with other hazardous materials.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is crucial for safe and compliant disposal.
-
Liquid this compound Waste: Collect all solutions containing this compound (e.g., purified protein solutions, cell culture supernatants) in a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chosen decontamination chemical (e.g., bleach). Label the container as "Biohazardous Liquid Waste: this compound" and include the date.
-
Solid this compound Waste: Collect all materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and culture plates, in a designated biohazard bag. This bag should be placed within a rigid, puncture-resistant secondary container. Label the container as "Biohazardous Solid Waste: this compound".
-
Sharps Waste: Any sharps (e.g., needles, scalpel blades) contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Decontamination
All this compound waste must be decontaminated before final disposal. The two primary methods for decontamination are chemical inactivation and autoclaving.
-
Chemical Decontamination (for Liquid Waste):
-
Add a suitable chemical disinfectant, such as bleach, to the liquid waste container to achieve a final concentration of 10%.
-
Allow the disinfectant to act for a minimum of 30 minutes to ensure complete inactivation of any biological activity.
-
After decontamination, the liquid may be permissible for drain disposal, provided it does not contain other hazardous chemicals and is in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) department.[1][2]
-
-
Autoclaving (for Solid Waste):
-
Seal the biohazard bag containing the solid waste, ensuring it is not completely airtight to allow for steam penetration.
-
Place the bag in a secondary, autoclavable container.
-
Autoclave the waste following standard operating procedures (typically at 121°C for at least 30 minutes).[3]
-
After autoclaving, the decontaminated waste can typically be disposed of as regular solid waste.[4]
-
Step 3: Final Disposal
-
Decontaminated Liquid Waste: Once chemically inactivated and neutralized (if necessary), dispose of the liquid down the sanitary sewer, flushing with plenty of water, as per institutional guidelines.[1][2]
-
Autoclaved Solid Waste: Place the autoclaved biohazard bag into a designated municipal waste container.
-
Sharps Containers: Once the sharps container is full (do not overfill), seal it and arrange for its collection by a licensed medical waste disposal service.
Summary of this compound Disposal Procedures
| Waste Type | Collection Container | Decontamination Method | Final Disposal |
| Liquid this compound Solutions | Labeled, leak-proof container | Chemical (e.g., 10% bleach for 30 min) | Sanitary sewer (post-decontamination and neutralization, per local regulations) |
| Contaminated Labware (non-sharp) | Biohazard bag in a secondary container | Autoclaving (121°C, 30 min) | Regular solid waste (post-autoclaving) |
| Cell Cultures Expressing this compound | Biohazard bag in a secondary container | Autoclaving (121°C, 30 min) | Regular solid waste (post-autoclaving) |
| Contaminated Sharps | Designated sharps container | N/A (handled by waste vendor) | Medical waste vendor |
Experimental Protocols for Decontamination
Protocol for Chemical Decontamination of Liquid this compound Waste
-
Preparation: Work in a well-ventilated area and wear appropriate PPE.
-
Collection: Collect all liquid waste containing this compound in a designated, chemically resistant, and leak-proof container.
-
Disinfection: Carefully add a fresh solution of household bleach to the waste container to achieve a final concentration of 10% (1 part bleach to 9 parts waste).
-
Contact Time: Gently swirl the container to mix and allow it to stand for at least 30 minutes.
-
Neutralization (if required): If required by your institution, neutralize the bleach solution by adding sodium thiosulfate (B1220275) until the chlorine is no longer present (can be tested with chlorine test strips).
-
Disposal: Pour the decontaminated and neutralized solution down the drain with copious amounts of water.
Protocol for Autoclaving Solid this compound Waste
-
Preparation: Collect all solid waste contaminated with this compound in an autoclavable biohazard bag.
-
Packaging: Loosely seal the bag to allow for steam penetration. Do not seal it tightly as this could cause the bag to rupture during the cycle. Place the bag in a rigid, autoclavable secondary container.
-
Loading: Place the container in the autoclave. Ensure the autoclave is not overloaded to allow for proper steam circulation.
-
Cycle: Run the autoclave on a standard gravity cycle (121°C, 15 psi) for a minimum of 30 minutes. The time may need to be increased for larger loads.
-
Unloading: Once the cycle is complete and the temperature and pressure have returned to safe levels, carefully remove the container using heat-resistant gloves.
-
Disposal: Allow the bag to cool, then place it in the regular municipal waste stream.
This compound in the Endosomal Sorting Pathway
This compound is a member of the sorting nexin family of proteins, which are involved in various stages of intracellular trafficking.[5][6] A primary role of this compound is its involvement in the endosomal sorting pathway, which directs proteins and other molecules to their correct destinations within the cell, such as lysosomes for degradation or recycling back to the cell surface.
Caption: Role of this compound in regulating cargo sorting within the early endosome.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. youtube.com [youtube.com]
- 3. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. Comprehensive analysis and validation of this compound as a novel biomarker for the diagnosis, prognosis, and prediction of chemotherapy and immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
Essential Safety and Handling Precautions for Sorting Nexin 7 (SNX7)
Provides essential, immediate safety and logistical information, including operational and disposal plans for handling the protein Sorting Nexin 7 (SNX7) in a research environment. This guide offers procedural, step-by-step guidance for laboratory professionals.
Sorting Nexin 7 (this compound) is an intracellular protein involved in vital cellular processes, including protein trafficking within the endocytic network.[1][2] While not classified as a hazardous chemical, safe laboratory practices are essential when handling this compound, as with any biological material, to ensure personnel safety and prevent contamination. The following guidelines are based on standard protocols for handling non-hazardous proteins and biological reagents in a research setting.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and maintain the integrity of experiments. The following table summarizes the recommended PPE for handling this compound in a laboratory context.
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile or latex gloves. | Prevents skin contact with the protein solution and protects the sample from contamination. |
| Gown/Lab Coat | Disposable or reusable, long-sleeved lab coat. | Protects skin and personal clothing from potential splashes and contamination. |
| Eye and Face Protection | Safety glasses with side shields or a face shield. | Protects against accidental splashes of biological solutions into the eyes. |
| Respiratory Protection | Generally not required for handling non-volatile protein solutions. Use in a certified fume hood if aerosols may be generated. | Minimizes the risk of inhaling any aerosolized materials, although this is a low risk for standard protein handling. |
Operational Workflow for Handling this compound
A structured workflow is critical for ensuring safety and experimental success. The following diagram outlines the recommended step-by-step procedure for handling this compound from reception to disposal.
Experimental Protocol: General Western Blotting Workflow for this compound Detection
The following is a generalized workflow for detecting this compound protein levels in cell lysates via Western blotting.
This compound's Role in Cellular Trafficking
This compound is a member of the sorting nexin family and plays a crucial role in intracellular trafficking by directing proteins within the endocytic network.[1][2] This function is vital for processes such as autophagosome assembly and the processing of other proteins like the amyloid precursor protein (APP).[1]
Disposal Plan
Proper disposal of materials that have come into contact with this compound is essential to maintain a safe and clean laboratory environment.
-
Liquid Waste: Any buffer solutions or other liquids containing this compound should be collected in a designated waste container and decontaminated, if necessary, according to institutional guidelines before disposal.
-
Solid Waste: All contaminated solid waste, including pipette tips, microfuge tubes, and gloves, should be disposed of in appropriate biohazard waste containers.
-
Decontamination: Work surfaces and any non-disposable equipment should be thoroughly cleaned and decontaminated with an appropriate disinfectant (e.g., 70% ethanol (B145695) or a 10% bleach solution) after handling biological materials.
Adherence to these guidelines, in conjunction with your institution's specific safety protocols, will ensure the safe and effective handling of this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
